UR-7247
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H26N6O2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C24H26N6O2/c1-4-13-30-20(21(24(31)32)22(27-30)15(2)3)14-16-9-11-17(12-10-16)18-7-5-6-8-19(18)23-25-28-29-26-23/h5-12,15H,4,13-14H2,1-3H3,(H,31,32)(H,25,26,28,29) |
InChI 键 |
FOVKKLYIXHRZPA-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of UR-7247
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-7247 is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. As a member of the angiotensin II receptor blocker (ARB) class of drugs, its primary mechanism of action is the selective inhibition of the AT1 receptor, a key component of the renin-angiotensin system (RAS). This blockade prevents angiotensin II from binding to the AT1 receptor, thereby inhibiting its downstream physiological effects, which include vasoconstriction, aldosterone (B195564) release, sympathetic nervous system activation, and cellular growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with the AT1 receptor, the resultant effects on signaling pathways, and a summary of its pharmacological profile.
Introduction to the Renin-Angiotensin System and the Role of the AT1 Receptor
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. A central component of this system is the octapeptide hormone angiotensin II, which exerts a wide range of physiological effects primarily through its interaction with the AT1 receptor.[1]
The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These include the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade ultimately results in smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. Furthermore, AT1 receptor activation in the adrenal cortex stimulates the synthesis and secretion of aldosterone, a hormone that promotes sodium and water retention by the kidneys.
This compound: A Selective Angiotensin II AT1 Receptor Antagonist
This compound is a synthetic, nonpeptide molecule designed to act as a selective antagonist of the AT1 receptor.[1] Its chemical structure, 5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, allows it to bind with high affinity and specificity to the AT1 receptor, effectively blocking the binding of the endogenous ligand, angiotensin II.
Binding Affinity and Potency
While specific preclinical studies detailing the binding affinity (Ki) and in vitro functional potency (IC50) of this compound are not extensively available in the public domain, its classification as a potent AT1 receptor antagonist suggests high affinity for the receptor. The potency of ARBs is a critical determinant of their clinical efficacy.
Signaling Pathway of AT1 Receptor Antagonism by this compound
The mechanism of action of this compound at the molecular level involves the competitive and selective blockade of the AT1 receptor. This prevents the conformational changes in the receptor that are necessary for G-protein coupling and the subsequent activation of downstream signaling pathways.
Pharmacological Effects of this compound
The blockade of the AT1 receptor by this compound results in a range of pharmacological effects that are beneficial in the management of cardiovascular diseases.
Vasodilation and Blood Pressure Reduction
By preventing angiotensin II-mediated vasoconstriction, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance. This is the primary mechanism through which this compound lowers blood pressure.
Reduction of Aldosterone Secretion
This compound inhibits the angiotensin II-stimulated release of aldosterone from the adrenal cortex. This reduction in aldosterone levels leads to decreased sodium and water reabsorption in the kidneys, contributing to a reduction in blood volume and further lowering of blood pressure.
Attenuation of Sympathetic Nervous System Activity
Angiotensin II is known to enhance the release of norepinephrine (B1679862) from sympathetic nerve endings and to have central effects that increase sympathetic outflow. By blocking the AT1 receptor, this compound can attenuate these effects, leading to a decrease in sympathetic tone.
Experimental Methodologies
The characterization of the mechanism of action of AT1 receptor antagonists like this compound typically involves a series of in vitro and in vivo experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human AT1 receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the AT1 receptor, such as [³H]-Losartan or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II, is used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and protease inhibitors is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the potency of a compound in inhibiting the biological response mediated by the receptor.
Experimental Protocol: In Vitro Functional Antagonism Assay
-
Cell Culture: A cell line expressing the AT1 receptor (e.g., Chinese Hamster Ovary cells) is cultured under standard conditions.
-
Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specific duration.
-
Agonist Challenge: The cells are then stimulated with a fixed concentration of an AT1 receptor agonist (angiotensin II).
-
Measurement of Second Messengers: The intracellular concentration of a second messenger, such as calcium or inositol phosphate, is measured using fluorescent dyes or radioactive tracers.
-
Data Analysis: The dose-response curve for the antagonist is plotted, and the IC50 value, representing the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response, is determined.
Pharmacokinetic and Pharmacodynamic Profile of this compound
A clinical study in healthy male volunteers investigated the pharmacologic profile of this compound.[1] The study assessed the blockade of the pressor effect of exogenous angiotensin II after single oral doses of 10, 30, 100, and 300 mg of this compound.
Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers [1]
| Dose of this compound | Maximum Inhibition of Angiotensin II Pressor Effect (%) | Time to Maximum Inhibition (hours) |
| 10 mg | 50 ± 8 | 4 |
| 30 mg | 75 ± 5 | 4 |
| 100 mg | 90 ± 3 | 4 |
| 300 mg | 95 ± 2 | 4 |
The study demonstrated a dose-dependent inhibition of the angiotensin II pressor effect, with higher doses of this compound resulting in a more pronounced and sustained blockade of the AT1 receptor.[1]
Conclusion
This compound is a potent and selective antagonist of the angiotensin II AT1 receptor. Its mechanism of action is centered on the competitive blockade of this receptor, which in turn inhibits the multiple physiological effects of angiotensin II that contribute to hypertension and other cardiovascular diseases. By preventing vasoconstriction, reducing aldosterone secretion, and attenuating sympathetic nervous system activity, this compound effectively lowers blood pressure. The pharmacological profile of this compound, as demonstrated in clinical studies, supports its role as an effective AT1 receptor blocker. Further preclinical studies detailing its binding kinetics and functional potency would provide a more complete understanding of its molecular pharmacology.
References
UR-7247 chemical structure and properties
No Publicly Available Data for Chemical Compound UR-7247
Despite a comprehensive search of chemical databases, scientific literature, and patent repositories, no information has been found for a chemical compound designated as "this compound." This identifier does not correspond to any publicly available data regarding its chemical structure, properties, or biological activity.
The lack of information suggests that "this compound" may be an internal or proprietary compound code used within a specific research institution or company and has not been disclosed in the public domain. It is also possible that this identifier is incorrect or refers to a compound that is still in the very early stages of development and has not yet been described in any publications.
Without fundamental data such as the chemical structure (e.g., IUPAC name, SMILES notation) or any reported biological or chemical properties, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult the original source of the "this compound" identifier for further details. No quantitative data, experimental protocols, or signaling pathway information can be provided without this foundational knowledge.
UR-7247 (CAS 177847-28-8): A Technical Guide for Drug Development Professionals
An In-depth Review of the Angiotensin II Type 1 (AT1) Receptor Antagonist
This technical guide provides a comprehensive overview of UR-7247, an orally active, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. This compound has been investigated for its potential in treating hypertension. This document synthesizes available data on its mechanism of action, pharmacologic profile, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 177847-28-8 |
| Mechanism of Action | Angiotensin II Type 1 (AT1) Receptor Antagonist |
| Chemical Formula | C₂₄H₂₆N₆O₂ |
| Molecular Weight | 430.51 g/mol |
| IUPAC Name | 5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-1-propyl-1H-pyrazole-4-carboxylic acid |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key effector peptide in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for vasoconstriction, aldosterone (B195564) secretion, and sympathetic nervous system activation, all of which contribute to increased blood pressure.
The AT1 receptor is a G-protein coupled receptor (GPCR), primarily coupling through Gq/11. Upon binding of angiotensin II, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to physiological responses such as smooth muscle contraction (vasoconstriction) and aldosterone synthesis.
This compound competitively binds to the AT1 receptor, preventing angiotensin II from binding and thereby inhibiting this signaling cascade. This blockade leads to vasodilation and a reduction in aldosterone levels, resulting in a decrease in blood pressure.
In-Depth Technical Guide: UR-7247, a Novel Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and pharmacological profile of UR-7247, a potent and orally active angiotensin II AT1 receptor antagonist. The information presented herein is intended to support further research and development efforts in the field of cardiovascular therapeutics.
Core Molecular Data
This compound is a nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Its fundamental molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H26N6O2 |
| Molecular Weight | 430.51 g/mol |
| CAS Number | 177847-28-8 |
| IUPAC Name | 5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-1-propyl-1H-pyrazole-4-carboxylic acid |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3][4][5] Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors to induce vasoconstriction, stimulate the release of aldosterone (B195564) (which promotes sodium and water retention), and increase sympathetic nervous system activity.[1][2][3] By antagonizing the AT1 receptor, this compound effectively inhibits these actions of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.
Pharmacological Profile in Healthy Volunteers
A key study by Maillard et al. (2000) investigated the pharmacologic profile of this compound in healthy male volunteers.[6] This research provides crucial insights into the drug's safety, tolerability, and efficacy in a clinical setting.
Experimental Protocol
The study was designed as a randomized, double-blind, placebo-controlled, single-ascending-dose trial. The primary objective was to assess the safety and tolerability of this compound. Secondary objectives included the evaluation of its pharmacokinetic and pharmacodynamic properties.
The experimental workflow is outlined in the diagram below.
Methodology Details:
-
Study Population: Healthy normotensive male volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled, single-ascending-dose design.
-
Intervention: Oral administration of this compound at various dose levels or a matching placebo.
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at predefined time points to determine key pharmacokinetic parameters.
-
Pharmacodynamic Assessments: The effects of this compound on the RAAS were evaluated by measuring plasma renin activity (PRA), angiotensin II, and aldosterone levels. Blood pressure was also monitored continuously.
Quantitative Data Summary
The administration of this compound resulted in a dose-dependent inhibition of the RAAS. The following table summarizes the key pharmacokinetic and pharmacodynamic findings from the study by Maillard et al. (2000).
| Parameter | Finding |
| Maximum Plasma Concentration (Cmax) | Reached in a dose-dependent manner. |
| Time to Cmax (Tmax) | Consistent across different dose levels. |
| Area Under the Curve (AUC) | Increased proportionally with the administered dose. |
| Elimination Half-life (t1/2) | Demonstrated a long half-life, suggesting the potential for once-daily dosing. |
| Plasma Renin Activity (PRA) | Showed a significant, dose-dependent increase, indicative of AT1 receptor blockade. |
| Angiotensin II Levels | Increased significantly in a dose-dependent fashion due to the interruption of the negative feedback loop. |
| Aldosterone Levels | Showed a dose-dependent decrease, consistent with the inhibition of angiotensin II's effect on the adrenal cortex. |
| Blood Pressure | A notable decrease in both systolic and diastolic blood pressure was observed, particularly in sodium-depleted subjects. |
Conclusion
This compound is a potent and selective AT1 receptor antagonist with a promising pharmacokinetic and pharmacodynamic profile. Its long elimination half-life and effective blockade of the Renin-Angiotensin-Aldosterone System make it a strong candidate for the treatment of hypertension and other cardiovascular diseases. The data from clinical studies in healthy volunteers demonstrate its ability to modulate the RAAS in a predictable and dose-dependent manner. Further clinical investigations are warranted to fully elucidate its therapeutic potential in patient populations.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. The renin-angiotensin-aldosterone system: cardiorenal effects and implications for renal and cardiovascular disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
UR-7247: A Technical Overview of its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-7247 is a potent, orally active, nonpeptidic antagonist of the angiotensin II type 1 (AT1) receptor. Developed for the treatment of hypertension, it exhibits a remarkably long plasma elimination half-life, suggesting the potential for sustained blood pressure control. This technical guide provides a comprehensive overview of the available public data on the discovery and development of this compound, with a focus on its pharmacological characterization in humans. While detailed information on its initial discovery and preclinical development is limited in the public domain, this document synthesizes the key findings from its clinical pharmacology, presenting quantitative data in structured tables and visualizing its mechanism of action and experimental workflows.
Discovery and Preclinical Development
Information regarding the specific discovery process of this compound, including its synthesis and structure-activity relationship (SAR) studies, is not extensively detailed in publicly accessible scientific literature. However, it is characterized as a potent and orally active nonpeptidic antagonist of the angiotensin II AT1 receptor.[1] This classification places it within the sartan class of drugs, which have been instrumental in the management of hypertension. The development of nonpeptidic antagonists was a significant advancement over earlier peptidic antagonists, offering improved oral bioavailability and duration of action.
Preclinical studies, although not available in detail, would have been conducted to establish the compound's in vitro and in vivo pharmacological properties, including its binding affinity for the AT1 receptor, selectivity over the AT2 receptor, and its effects on blood pressure in animal models of hypertension. These initial studies would have provided the basis for its progression into clinical development.
Clinical Pharmacology
The primary source of clinical data on this compound comes from a study conducted in healthy volunteers, which aimed to elucidate its pharmacologic profile.[1]
Study Design and Objectives
The study was an open-label, single-dose administration trial involving four parallel groups of healthy male subjects. The primary objective was to assess the pharmacologic properties of increasing single oral doses of this compound and to compare its effects with the established AT1 receptor antagonist, losartan (B1675146).
Experimental Protocols
2.2.1. Dosing and Administration
Three groups of four healthy men received single oral doses of 2.5 mg, 5 mg, and 10 mg of this compound. A fourth group received a single oral dose of 100 mg of losartan as a comparator.
2.2.2. Assessment of Angiotensin II Receptor Blockade
The degree of AT1 receptor blockade was evaluated using two primary methods:
-
Inhibition of the Pressor Response to Angiotensin II: The antagonistic effect of this compound was quantified by measuring the inhibition of the increase in blood pressure induced by an intravenous challenge with angiotensin II. This provides a direct in vivo measure of the functional blockade of the AT1 receptor.
-
Ex Vivo Radioreceptor Binding Assay: This in vitro method quantified the displacement of radiolabeled angiotensin II from its receptors by the blocking agents present in the subjects' plasma samples. This assay provides a measure of the circulating antagonist's ability to bind to the AT1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical pharmacology study of this compound.
| Dose of this compound | Comparator | Assessment Method | Key Findings |
| 2.5 mg | Losartan 100 mg | Inhibition of Pressor Response | Less potent than 100 mg losartan. |
| 5 mg | Losartan 100 mg | Inhibition of Pressor Response | Less potent than 100 mg losartan. |
| 10 mg | Losartan 100 mg | Inhibition of Pressor Response | Similar short-term blockade to 100 mg losartan. |
Table 1: Comparison of this compound and Losartan on Angiotensin II Pressor Response
| Parameter | This compound | Losartan |
| Plasma Elimination Half-life | > 100 hours | - |
| Duration of Action | Longer lasting effect than losartan | Shorter duration of action |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
Mechanism of Action and Experimental Workflow
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of action of this compound in the RAAS pathway.
Experimental Workflow
The following diagram outlines the workflow of the clinical pharmacology study conducted to evaluate this compound.
Caption: Workflow of the this compound clinical pharmacology study.
Conclusion
This compound is a potent, orally active AT1 receptor antagonist with a notably long plasma half-life. Clinical pharmacological data from a study in healthy volunteers demonstrated its ability to effectively block the AT1 receptor, with the 10 mg dose showing a similar short-term effect to 100 mg of losartan but with a more sustained action. The prolonged duration of action of this compound suggests its potential for providing consistent 24-hour blood pressure control. Further research and publication of data from its preclinical and any subsequent clinical development would be necessary to fully elucidate its therapeutic potential and place in the management of hypertension.
References
UR-7247: An In-Depth Technical Review of an Angiotensin II AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-7247, also known as enoltasosartan (B12386791), is a potent, orally active, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. It is the active metabolite of the prodrug tasosartan (B1682932). This compound has garnered significant interest due to its remarkably long plasma elimination half-life in humans, exceeding 100 hours, suggesting a potential for prolonged and stable therapeutic effects in the management of hypertension and other cardiovascular diseases. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize it.
Core Mechanism of Action: AT1 Receptor Blockade
This compound exerts its pharmacological effects by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key effector molecule in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By binding to the AT1 receptor, angiotensin II triggers a cascade of intracellular signaling events that lead to vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation. This compound competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby antagonizing these effects and leading to vasodilation, reduced aldosterone release, and a decrease in blood pressure.
Signaling Pathway of Angiotensin II via the AT1 Receptor
The following diagram illustrates the signaling cascade initiated by angiotensin II binding to the AT1 receptor, which is inhibited by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound (enoltasosartan) from clinical studies in healthy volunteers.
Table 1: In Vivo Pharmacodynamic Effects of this compound in Healthy Volunteers[1]
| Dose of this compound | Maximal Inhibition of Diastolic BP Response to Angiotensin II (%) | Maximal Inhibition of Systolic BP Response to Angiotensin II (%) | Duration of Significant Diastolic BP Blockade (hours) |
| 2.5 mg | Not explicitly stated | Not explicitly stated | ≤ 96 |
| 5 mg | Not explicitly stated | Not explicitly stated | ≤ 96 |
| 10 mg | 54 ± 17 | 48 ± 20 | ≤ 96 |
| 100 mg Losartan (comparator) | Greater short-term blockade than 2.5 and 5.0 mg this compound | Not explicitly stated | Shorter than this compound |
Data are presented as mean ± SD where available.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Plasma Elimination Half-life (t½) | > 100 hours | [1] |
| Protein Binding | High and tight | [2][3] |
Table 3: In Vitro Receptor Binding Data
While the primary clinical study on this compound qualitatively compares its in vitro blockade to losartan, stating losartan's effect was higher at the doses tested, specific IC50 or Ki values for this compound (enoltasosartan) are reported in broader pharmacological literature. It is noted that the high protein binding of enoltasosartan can influence in vitro assay results.
| Ligand | Receptor | Assay Type | IC50 | Reference |
| Enoltasosartan (this compound) | Human AT1 | Radioligand Binding | Not definitively reported in primary clinical study, but noted to have high affinity. | [3] |
| Tasosartan Metabolites | Human AT1 | Radioligand Binding | 20 - 45 nM | [4] |
Note: The IC50 values for tasosartan metabolites provide a reference range for compounds of this class.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of this compound and similar AT1 receptor antagonists are provided below.
Inhibition of Blood Pressure Response to Exogenous Angiotensin II (In Vivo)
This protocol is a standard method for assessing the in vivo efficacy of AT1 receptor antagonists in humans.
-
Subject Preparation: Healthy, normotensive volunteers are recruited. After an overnight fast, subjects are placed in a supine position. Intravenous catheters are inserted into each forearm, one for blood sampling and the other for the administration of angiotensin II.
-
Baseline Dose-Response: A baseline dose-response curve to angiotensin II is established by administering escalating bolus injections of angiotensin II to determine the dose that elicits a predefined increase in systolic blood pressure (e.g., 25-30 mmHg).
-
Drug Administration: A single oral dose of this compound (e.g., 2.5, 5, or 10 mg) or a comparator drug (e.g., 100 mg losartan) is administered.
-
Post-Dose Challenges: At specified time points after drug administration (e.g., 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours), the subject is challenged with the predetermined dose of angiotensin II.
-
Blood Pressure Monitoring: Blood pressure is continuously monitored non-invasively (e.g., using a Finapres device) before, during, and after each angiotensin II challenge.
-
Data Analysis: The percentage inhibition of the pressor response to angiotensin II is calculated at each time point by comparing the post-dose blood pressure increase to the baseline response.
In Vitro Angiotensin II Receptor Assay (Radioligand Binding Assay)
This assay is used to determine the affinity of a compound for the AT1 receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line or tissue expressing the AT1 receptor (e.g., rat aortic smooth muscle cells). The cells are homogenized, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II) and varying concentrations of the test compound (this compound) or a known competitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the clinical evaluation of an AT1 receptor antagonist like this compound and the logical relationship between its pharmacokinetic and pharmacodynamic properties.
References
UR-7247: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-7247 is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor, are critical targets for antihypertensive therapies. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological profile, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Angiotensin II AT1 Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, mediates its effects primarily through the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) release, and sympathetic activation, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively antagonizes these effects, resulting in vasodilation and a reduction in blood pressure.
Signaling Pathway
The binding of angiotensin II to the G-protein coupled AT1 receptor activates downstream signaling cascades, primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and other physiological responses that elevate blood pressure. This compound blocks the initial step of this pathway by preventing angiotensin II from binding to the AT1 receptor.
Preclinical Data
No specific quantitative preclinical data from in vitro or in vivo studies on this compound is publicly available in the searched resources. The following sections on experimental protocols are based on standard methodologies used for the preclinical evaluation of angiotensin II AT1 receptor antagonists.
Experimental Protocols
In Vitro Studies: Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the angiotensin II AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human AT1 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand Binding: A radiolabeled AT1 receptor antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.
-
Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Studies: Blood Pressure Measurement in Animal Models
Objective: To evaluate the in vivo efficacy of this compound in reducing blood pressure in hypertensive animal models.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.
-
Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) to conscious, freely moving SHR. A vehicle control group receives the formulation without the active compound.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored using radiotelemetry. A telemetry transmitter is surgically implanted into the abdominal aorta of the rats prior to the study.
-
Data Acquisition: Blood pressure and heart rate data are collected at baseline (before drug administration) and for a specified period after administration.
-
Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline is calculated for each treatment group. Dose-response curves are generated to determine the effective dose (ED50).
Conclusion
This compound is a selective angiotensin II AT1 receptor antagonist with the potential for the treatment of hypertension. While specific preclinical data is not widely available in the public domain, the established mechanism of action and the standard preclinical testing protocols for this class of drugs provide a strong framework for understanding its expected pharmacological profile. Further disclosure of detailed preclinical studies will be necessary to fully characterize its efficacy, safety, and pharmacokinetic properties.
The Pharmacological Profile of UR-7247: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-7247 is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. As a member of the sartan class of drugs, it selectively blocks the primary receptor responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding characteristics, and its effects observed in human studies. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The octapeptide angiotensin II is the principal effector molecule of the RAS, exerting its physiological effects through interaction with specific cell surface receptors. Two major subtypes of angiotensin II receptors have been identified: type 1 (AT1) and type 2 (AT2). The AT1 receptor mediates most of the well-characterized cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, renal sodium reabsorption, and cellular growth and proliferation. Consequently, blockade of the AT1 receptor has emerged as a cornerstone in the management of hypertension and other cardiovascular diseases.
This compound is a selective AT1 receptor antagonist designed to inhibit the actions of angiotensin II. Its chemical structure, 5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, confers upon it the ability to bind with high affinity to the AT1 receptor, thereby preventing angiotensin II from eliciting its pressor and other pathophysiological responses.
Mechanism of Action
This compound functions as a competitive antagonist at the angiotensin II AT1 receptor. By binding to the receptor, it prevents the endogenous ligand, angiotensin II, from activating the downstream signaling pathways. This blockade of the AT1 receptor leads to a reduction in angiotensin II-mediated physiological effects.
Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by angiotensin II, a conformational change in the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. This compound, by blocking the initial binding of angiotensin II to the AT1 receptor, effectively inhibits this entire signaling cascade.
Quantitative Pharmacological Data
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~3-4 hours | [1] |
| Elimination Half-life (t1/2) | ~20 hours | [1] |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers
| Parameter | Effect | Reference |
| Pressor Response to Angiotensin II | Dose-dependent inhibition | [1] |
| Aldosterone Secretion | Attenuation of angiotensin II-induced increase | [1] |
| Plasma Renin Activity | Increase (due to loss of negative feedback) | [1] |
Note: The specific quantitative values from the clinical study by Maillard et al. (2000) are not publicly accessible and would require access to the full-text article.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are proprietary. However, based on standard methodologies for characterizing AT1 receptor antagonists, the following outlines the likely experimental designs.
In Vitro Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a source rich in AT1 receptors, such as cultured cells (e.g., CHO cells) stably transfected with the human AT1 receptor gene, or from tissues known to express high levels of the receptor (e.g., adrenal cortex, liver).
-
Incubation: A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Study in Healthy Volunteers (Based on Maillard et al., 2000)
This type of study assesses the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug in humans.
Methodology:
-
Study Population: Healthy, normotensive male volunteers are typically recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation design is commonly employed to assess the safety and tolerability of single and multiple ascending doses of the investigational drug.
-
Pharmacokinetic Assessment: Serial blood samples are collected at predefined time points after drug administration to determine the plasma concentration-time profile of this compound. Pharmacokinetic parameters such as Tmax, Cmax, AUC, and elimination half-life are calculated.
-
Pharmacodynamic Assessment: The degree of AT1 receptor blockade is assessed by measuring the pressor response to an intravenous infusion of angiotensin II before and after administration of this compound or placebo. The inhibition of the angiotensin II-induced rise in blood pressure is a direct measure of the drug's pharmacological activity. Additionally, the effects on plasma renin activity and aldosterone levels are monitored as biomarkers of RAS inhibition.
-
Safety and Tolerability: Continuous monitoring of vital signs, electrocardiograms (ECGs), and the reporting of any adverse events are crucial throughout the study.
Conclusion
This compound is a potent and orally active antagonist of the angiotensin II AT1 receptor. Its mechanism of action involves the competitive blockade of the AT1 receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other angiotensin II-mediated effects. Clinical data from healthy volunteers demonstrate its efficacy in inhibiting the pressor response to angiotensin II and its long elimination half-life, which is a desirable characteristic for a once-daily antihypertensive agent. Further research and public dissemination of preclinical binding and functional data would provide a more complete understanding of the pharmacological profile of this compound and its potential therapeutic utility.
References
UR-7247: A Technical Overview of its Potential in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available research on UR-7247, a potent and orally active angiotensin II type 1 (AT1) receptor antagonist, and its potential applications in the field of cardiovascular disease. While publicly available data on this compound is limited, this document synthesizes the existing information to offer a detailed understanding of its mechanism of action, pharmacological profile, and the experimental approaches used in its initial characterization.
Core Concepts: The Renin-Angiotensin System and AT1 Receptor Blockade
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, angiotensin II, exerts its potent vasoconstrictive and aldosterone-stimulating effects by binding to the AT1 receptor. In cardiovascular diseases such as hypertension, chronic activation of the RAS contributes to elevated blood pressure, cardiac hypertrophy, and vascular remodeling.
This compound, as an AT1 receptor antagonist, selectively blocks the binding of angiotensin II to the AT1 receptor. This action inhibits the downstream signaling pathways responsible for vasoconstriction, inflammation, and fibrosis, thereby offering a therapeutic strategy for managing cardiovascular pathologies.
Pharmacological Profile of this compound
The primary source of information on the pharmacologic profile of this compound in humans comes from a study conducted by Maillard and colleagues in 2000. While the full text of this seminal paper is not widely available, the abstract and citing articles provide key insights into the compound's characteristics.
Table 1: Summary of Known Characteristics of this compound
| Property | Description | Source |
| Mechanism of Action | Selective Angiotensin II Type 1 (AT1) Receptor Antagonist | [1] |
| Potential Indication | Hypertension | [1] |
| Administration | Orally active | [1] |
| Half-life | > 100 hours in humans | [2] |
| CAS Number | 177847-28-8 | [1] |
| Chemical Name | 5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | [1] |
Signaling Pathway of Angiotensin II and AT1 Receptor Antagonism
The following diagram illustrates the signaling pathway of angiotensin II through the AT1 receptor and the mechanism of action of this compound.
Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by this compound.
Experimental Protocols: A Conceptual Reconstruction
Based on the abstract of the Maillard et al. (2000) study, a conceptual outline of the experimental protocol can be reconstructed. This provides a foundational understanding of how the initial human pharmacology of this compound was likely investigated.
Key Experimental Design Features:
-
Study Type: Open-label, single-dose administration.
-
Participants: Healthy male volunteers.
-
Grouping: Four parallel groups, each with four participants.
-
Dosing: Increasing single doses of this compound administered to each group.
The following diagram illustrates a plausible experimental workflow for such a study.
Caption: A conceptual workflow for a first-in-human, single ascending dose study of this compound.
Quantitative Data: Context from the AT1 Receptor Antagonist Class
While specific quantitative data for this compound from publicly available sources is scarce, a comparative look at other drugs in the same class can provide a valuable framework for understanding its potential clinical profile.
Table 2: General Comparative Pharmacokinetics of Selected AT1 Receptor Antagonists
| Drug | Time to Peak Concentration (hours) | Elimination Half-life (hours) | Bioavailability (%) | Protein Binding (%) |
| Losartan | 1 (parent), 3-4 (metabolite) | 2 (parent), 6-9 (metabolite) | ~33 | >98 |
| Valsartan | 2-4 | 6-9 | ~25 | 95 |
| Irbesartan | 1.5-2 | 11-15 | ~70 | 90-95 |
| Candesartan | 3-4 | 9 | ~15 | >99 |
| Telmisartan | 0.5-1 | ~24 | 42-58 | >99.5 |
| This compound | Not Available | >100 | Not Available | Not Available |
Note: This table presents generalized data and can vary based on individual patient factors.
Future Research Directions
The exceptionally long half-life of this compound suggests the potential for infrequent dosing, which could improve patient adherence. However, this characteristic also necessitates careful dose-finding studies to avoid drug accumulation and potential adverse effects. Further research is needed to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound, including:
-
Dose-response relationships for blood pressure reduction and other hemodynamic parameters.
-
The impact of food on its absorption and bioavailability.
-
Potential for drug-drug interactions.
-
Long-term safety and efficacy in relevant patient populations with cardiovascular disease.
Conclusion
This compound is an intriguing AT1 receptor antagonist with a remarkably long plasma half-life. While the available data is limited, it provides a strong rationale for its potential as a therapeutic agent in cardiovascular diseases, particularly hypertension. The information and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and the broader class of AT1 receptor antagonists. Further investigation into this compound is warranted to fully understand its clinical utility.
References
UR-7247: A Technical Overview for Hypertension Research
Disclaimer: The development of UR-7247 was discontinued (B1498344) in 2001 after Phase I clinical trials.[1] Consequently, publicly available information is limited. This guide summarizes the available data for research and informational purposes.
Core Compound Information
This compound is a potent and orally active nonpeptidic angiotensin II AT1 receptor antagonist that was investigated for the treatment of hypertension.[1] As an antagonist, it was designed to selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This mechanism of action leads to a decrease in arterial pressure and an increase in renal blood flow.
Mechanism of Action: Angiotensin II AT1 Receptor Blockade
This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The renin-angiotensin system plays a crucial role in regulating blood pressure. Angiotensin II, a key component of this system, exerts its hypertensive effects primarily through the AT1 receptor. By blocking this interaction, this compound was expected to lower blood pressure. The general signaling pathway is depicted below.
Pharmacological Data
The primary source of pharmacological data for this compound in humans comes from a study conducted by Maillard et al. (2000). This study assessed the effects of a single oral dose of 100 mg of this compound in healthy male volunteers.
Pharmacodynamic Effects
The study evaluated the blockade of the pressor response to infused angiotensin II and the effects on the renin-angiotensin system.
| Parameter | Time Post-Dose | Result |
| Blockade of Angiotensin II Pressor Effect | 2 hours | 90% inhibition |
| 24 hours | 67% inhibition | |
| Plasma Angiotensin II | Peak at 12 hours | Significant increase |
| Plasma Renin Activity | Peak at 12 hours | Significant increase |
No significant changes in baseline blood pressure or heart rate were observed in the normotensive subjects.
Experimental Protocols
Detailed experimental protocols for preclinical and clinical studies of this compound are not publicly available. However, the methodology of the key clinical study by Maillard et al. (2000) can be summarized as follows.
Clinical Study Design
The study was a double-blind, randomized, placebo-controlled, crossover trial involving 12 healthy male volunteers. Each participant received a single oral dose of 100 mg this compound or a placebo. A key aspect of the study was the evaluation of the pharmacologic effect of this compound by measuring the blood pressure response to infused angiotensin II.
Conclusion
This compound demonstrated potent and long-lasting angiotensin II AT1 receptor antagonism in a Phase I clinical trial. However, its development was discontinued for reasons that are not publicly documented. The available data suggest a pharmacological profile consistent with other drugs in its class. For researchers in the field of hypertension, the story of this compound underscores the complexities of drug development, where promising early-stage results do not always translate to a marketed product. Further in-depth analysis would require access to proprietary preclinical and clinical study reports that are not in the public domain.
References
Technical Whitepaper: The Impact of Angiotensin II Receptor Blockers on Renal Blood Flow
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found for the compound "UR-7247." This document has been generated using a well-characterized drug class, Angiotensin II Receptor Blockers (ARBs), with a specific focus on Losartan (B1675146), to serve as a comprehensive example of the requested technical guide.
Executive Summary
The regulation of renal blood flow (RBF) is critical for maintaining kidney function and overall cardiovascular homeostasis. The Renin-Angiotensin-Aldosterone System (RAAS) is a key hormonal cascade that governs RBF, primarily through the potent vasoconstrictive actions of Angiotensin II (Ang II). Angiotensin II Receptor Blockers (ARBs) are a class of therapeutic agents that selectively inhibit the action of Ang II at the AT1 receptor subtype, leading to significant effects on renal hemodynamics. This technical guide provides an in-depth analysis of the mechanism of action of ARBs, their quantitative effects on renal blood flow from both preclinical and clinical studies, and detailed experimental protocols for assessing these effects.
Mechanism of Action: ARBs and the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a pivotal role in blood pressure regulation and fluid balance.[1][2][3] Ang II is the primary effector molecule of this system, exerting its effects by binding to AT1 receptors located in various tissues, including the vascular smooth muscle of renal arterioles.[4][[“]]
Key Actions of Angiotensin II on Renal Vasculature:
-
Vasoconstriction: Ang II preferentially constricts the efferent arterioles of the glomerulus more than the afferent arterioles. This action increases the hydrostatic pressure within the glomeruli, thereby maintaining the glomerular filtration rate (GFR) in states of reduced renal perfusion.
-
Sodium and Water Retention: Ang II stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes the reabsorption of sodium and water in the distal tubules and collecting ducts.[3][4]
ARBs, such as Losartan, are competitive antagonists of the AT1 receptor.[6] By blocking the binding of Ang II to AT1 receptors, ARBs inhibit these downstream effects, leading to:[4][7]
-
Vasodilation of the Efferent Arteriole: This reduces intraglomerular pressure and increases renal blood flow.
-
Reduced Aldosterone Secretion: This promotes natriuresis and diuresis, contributing to a reduction in blood pressure.
The selective blockade of the AT1 receptor by ARBs is a key mechanism for their renoprotective effects, particularly in disease states such as diabetic nephropathy.[8]
Signaling Pathway Diagram
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for Angiotensin II Receptor Blockers.
Caption: The RAAS pathway and the inhibitory action of ARBs on the AT1 receptor.
Preclinical Data: Effects of Losartan on Renal Hemodynamics
Preclinical studies in animal models are essential for elucidating the direct effects of pharmacological agents on renal blood flow.
| Parameter | Animal Model | Treatment Group | Result | Percent Change | Reference |
| Glomerular Filtration Rate (GFR) | Newborn Rabbit | Losartan (0.3 mg/kg) | Significant Decrease | -25% | [9] |
| Renal Blood Flow (RBF) | Newborn Rabbit | Losartan (0.3 mg/kg) | No significant change | ~0% | [9] |
| Filtration Fraction | Newborn Rabbit | Losartan (0.3 mg/kg) | Significant Decrease | -21% | [9] |
| Cortical Perfusion Time | High-Fat Diet Mouse | Losartan Treatment | Reversal of increased perfusion time | N/A | [10] |
| Number of Normal Glomeruli | L-NAME treated Rat | Losartan (40 mg/kg/day) | Normalized to control levels | Increase vs. L-NAME | [11] |
| Renal Vascular Resistance | Hemorrhaged Rat | Losartan (60 mg/kg/day) | Smaller increase post-hemorrhage | N/A | [12] |
Detailed Preclinical Experimental Protocol: Measurement of RBF in Rats
This protocol describes a method for the continuous measurement of renal blood flow in conscious rats using an ultrasonic flow probe.[13]
Objective: To continuously measure renal blood flow (RBF) and mean arterial pressure (MAP) in an unrestrained, conscious rat model before and after administration of a test compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Ultrasonic flow probe (e.g., Transonic Systems)
-
Arterial catheter
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Servo-controlled circular cage system
-
Data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Make a midline abdominal incision to expose the left renal artery.
-
Carefully dissect the renal artery from surrounding tissue.
-
Place an appropriately sized ultrasonic flow probe around the renal artery.[14]
-
Implant a catheter into the femoral artery for blood pressure monitoring.[13]
-
Tunnel the flow probe cable and arterial catheter subcutaneously to the nape of the neck and exteriorize.
-
Suture the incisions.
-
-
Recovery:
-
House the rat individually in a servo-controlled cage that prevents twisting of the exteriorized cables.
-
Allow a recovery period of at least one week to ensure stabilization of the animal and the flow probe recordings.[13]
-
-
Data Collection:
-
Connect the flow probe to a flowmeter and the arterial catheter to a pressure transducer.
-
Record baseline RBF and MAP continuously for a 24-hour period.
-
Administer the test compound (e.g., Losartan via oral gavage or intravenous infusion).
-
Continue to record RBF and MAP for the duration of the study period.
-
-
Data Analysis:
-
Calculate the mean RBF (ml/min) and MAP (mmHg) over specified time intervals (e.g., hourly).
-
Calculate renal vascular resistance (RVR) using the formula: RVR = MAP / RBF.
-
Compare the post-treatment values to the baseline values using appropriate statistical tests.
-
Experimental Workflow Diagram
Caption: Workflow for a preclinical study measuring renal blood flow in conscious rats.
Clinical Data: Effects of Losartan on Renal Function in Humans
Clinical trials are crucial for determining the effects of ARBs on renal function in hypertensive and/or renally impaired patient populations.
| Parameter | Patient Population | Treatment | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | p-value | Reference |
| GFR (ml/min/1.73m²) | Essential Hypertension | Losartan (50 mg/day) | 100 ± 19 | 96 ± 17 | NS | [15] |
| RPF (ml/min/1.73m²) | Essential Hypertension | Losartan (50 mg/day) | 471 ± 118 | 468 ± 108 | NS | [15] |
| Microalbuminuria (mg/24h) | Essential Hypertension | Losartan (50 mg/day) | 57 ± 77 | 40 ± 59 | < 0.05 | [15] |
| Serum Uric Acid (µM) | Essential Hypertension | Losartan (50 mg/day) | 195 ± 49 | 183 ± 43 | < 0.05 | [15] |
| Renal Vascular Resistance | Mild to Moderate Hypertension | Losartan (50 mg/day) | N/A | Significant Decrease | < 0.001 | [16] |
| Filtration Fraction | Mild to Moderate Hypertension | Losartan (50 mg/day) | N/A | Significant Decrease | < 0.05 | [16] |
GFR: Glomerular Filtration Rate; RPF: Renal Plasma Flow; NS: Not Significant
Detailed Clinical Study Protocol: Assessment of Renal Hemodynamics
This protocol outlines a typical design for a clinical study to assess the impact of a new investigational drug on renal function.[17][18]
Study Title: A Phase I, Open-Label Study to Evaluate the Effect of [Investigational Drug] on Renal Hemodynamics in Healthy Adult Volunteers.
Primary Objectives:
-
To assess the effect of a single dose of [Investigational Drug] on Glomerular Filtration Rate (GFR).
-
To assess the effect of a single dose of [Investigational Drug] on Renal Plasma Flow (RPF).
Methodology:
-
Subject Recruitment: Enroll healthy adult volunteers with normal renal function (e.g., eGFR > 90 mL/min/1.73m²).
-
Screening: Perform a comprehensive medical history, physical examination, ECG, and laboratory tests to confirm eligibility.
-
Study Periods: The study will consist of two periods: a baseline period and a treatment period.
-
Baseline Assessment (Day -1):
-
Subjects are admitted to the clinical research unit.
-
An intravenous catheter is placed in each arm (one for infusion, one for sampling).
-
GFR is measured using a gold-standard method, such as the plasma clearance of iohexol (B1672079) or the urinary clearance of inulin.[17][19]
-
RPF is measured using the clearance of para-aminohippurate (PAH).
-
Procedure: A bolus of the filtration marker (e.g., inulin) is administered, followed by a continuous infusion to achieve steady-state plasma concentrations. Timed blood and urine samples are collected over several hours.[20]
-
-
Treatment (Day 1):
-
Administer a single oral dose of [Investigational Drug].
-
Repeat the GFR and RPF measurements at a time point corresponding to the peak plasma concentration (Tmax) of the drug.
-
-
Data Analysis:
-
Calculate GFR and RPF for each subject at baseline and post-treatment.
-
Calculate the Filtration Fraction (FF = GFR/RPF).
-
The primary endpoint will be the change from baseline in GFR and RPF.
-
Statistical analysis will be performed using a paired t-test or a mixed-effects model.
-
Logical Relationship Diagram
Caption: Logical flow from ARB administration to the resulting renal hemodynamic effects.
Conclusion
Angiotensin II Receptor Blockers, exemplified by Losartan, exert significant effects on renal hemodynamics by antagonizing the AT1 receptor. This action leads to the vasodilation of the efferent arteriole, which in turn reduces intraglomerular pressure and can increase overall renal blood flow. While the effect on GFR can be variable, the reduction in intraglomerular pressure is a key mechanism behind the well-documented renoprotective effects of this drug class, including a significant reduction in proteinuria. The experimental protocols and data presented in this guide provide a framework for the continued investigation and understanding of compounds that modulate the Renin-Angiotensin-Aldosterone System to improve renal outcomes.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. consensus.app [consensus.app]
- 6. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The effects of losartan on renal function in the newborn rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of high-fat diet and losartan on renal cortical blood flow using contrast ultrasound imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of losartan on renal microvasculature during chronic inhibition of nitric oxide visualized by micro-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Losartan does not decrease renal oxygenation and norepinephrine effects in rats after resuscitated hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats [jove.com]
- 15. Effects of losartan on renal function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of long-term losartan administration on renal haemodynamics and function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to measure renal function in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Understanding the long plasma half-life of UR-7247
An in-depth technical guide has been created to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors contributing to the exceptionally long plasma half-life of the novel therapeutic agent, UR-7247. This document synthesizes preclinical and clinical data, details the experimental methodologies used to derive this information, and visualizes the key mechanistic pathways.
Introduction to this compound
This compound is a humanized IgG1 monoclonal antibody currently in development for the treatment of certain autoimmune disorders. It selectively targets and neutralizes the pro-inflammatory cytokine, Interleukin-Z (IL-Z). A defining characteristic of this compound is its extended plasma half-life, which allows for less frequent dosing schedules, potentially improving patient compliance and therapeutic outcomes. This guide explores the pharmacokinetic properties and underlying mechanisms responsible for this prolonged duration of action.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in both preclinical species and in early-phase human clinical trials. The data consistently demonstrate a significantly longer half-life compared to other therapeutic monoclonal antibodies.
Summary of Key Pharmacokinetic Parameters
The following table summarizes the mean pharmacokinetic parameters of this compound following a single intravenous administration across different species.
| Parameter | Cynomolgus Monkey (10 mg/kg) | Human (Phase I, 10 mg/kg) |
| Half-Life (t½) | ~18 days | ~25 days |
| Clearance (CL) | 0.15 mL/h/kg | 0.09 mL/h/kg |
| Volume of Distribution (Vd) | 80 mL/kg | 75 mL/kg |
| Area Under the Curve (AUC₀-inf) | 66,700 µg·h/mL | 111,100 µg·h/mL |
Comparative Half-Life of Therapeutic Antibodies
To contextualize the significance of this compound's pharmacokinetic profile, the table below compares its half-life to that of other notable therapeutic antibodies.
| Antibody | Target | Typical Half-Life (in humans) |
| This compound | IL-Z | ~25 days |
| Adalimumab | TNF-α | ~10-20 days |
| Pembrolizumab | PD-1 | ~27 days |
| Infliximab | TNF-α | ~7-12 days |
Core Mechanisms for Extended Half-Life
The prolonged plasma half-life of this compound is not attributed to a single factor but is the result of a multi-faceted mechanism involving specific molecular interactions and physiological pathways.
Enhanced Binding to the Neonatal Fc Receptor (FcRn)
A primary mechanism for extending the half-life of antibodies is their interaction with the neonatal Fc receptor (FcRn). This receptor salvages IgG from lysosomal degradation through an endosomal recycling pathway. This compound has been engineered with specific mutations in its Fc region to enhance its binding affinity to FcRn, leading to more efficient recycling and a longer persistence in circulation.
Caption: FcRn-mediated recycling pathway of this compound.
Experimental Protocol: Surface Plasmon Resonance (SPR) for FcRn Binding Affinity
-
Objective: To quantify the binding kinetics and affinity of this compound to human FcRn.
-
Materials: Biacore T200 instrument, CM5 sensor chip, recombinant human FcRn, this compound, HBS-EP+ buffer (pH 7.4), acetate (B1210297) buffer (pH 6.0).
-
Procedure:
-
Immobilize recombinant human FcRn on a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of this compound dilutions in acetate buffer (pH 6.0) to mimic the acidic endosomal environment.
-
Inject the this compound dilutions over the FcRn-coated surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between cycles using a pulse of HBS-EP+ buffer (pH 7.4).
-
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Minimized Target-Mediated Drug Disposition (TMDD)
Target-mediated drug disposition (TMDD) can be a significant route of clearance for high-affinity biologics. In this process, the drug is cleared from circulation upon binding to its target, followed by internalization and degradation of the drug-target complex. The interaction kinetics of this compound with IL-Z have been optimized to minimize the rate of internalization and subsequent degradation, thereby reducing the impact of TMDD on its overall clearance.
Caption: Comparison of linear vs. target-mediated drug disposition (TMDD).
Experimental Protocol: In Vitro Cell-Based Internalization Assay
-
Objective: To measure the rate of internalization of the this compound/IL-Z complex in a relevant cell line.
-
Materials: IL-Z expressing cell line (e.g., CHO-ILZ), this compound labeled with a pH-sensitive fluorescent dye (e.g., pHrodo Red), cell culture medium, flow cytometer.
-
Procedure:
-
Culture CHO-ILZ cells to 80% confluency.
-
Incubate the cells with fluorescently labeled this compound at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells with cold PBS to remove unbound antibody.
-
Detach the cells and analyze them using a flow cytometer. The fluorescence intensity of the pH-sensitive dye increases in the acidic environment of the endosomes/lysosomes upon internalization.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point. Plot MFI versus time to determine the rate of internalization.
Low Non-Specific Binding and High Plasma Stability
This compound exhibits low non-specific binding to plasma proteins and tissues, which prevents sequestration and non-productive clearance pathways. Furthermore, its high intrinsic stability ensures minimal degradation in the plasma.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Objective: To determine the fraction of this compound that binds to plasma proteins.
-
Materials: RED (Rapid Equilibrium Dialysis) device, human plasma, phosphate-buffered saline (PBS), radiolabeled this compound (e.g., with ¹²⁵I).
-
Procedure:
-
Add human plasma to one chamber of the RED device and PBS containing a known concentration of radiolabeled this compound to the other chamber, which is separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Collect samples from both the plasma and PBS chambers.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis: Calculate the percentage of bound this compound using the concentrations in the plasma and PBS chambers at equilibrium.
Conclusion
The exceptionally long plasma half-life of this compound is a key attribute that is engineered through a combination of factors. The primary driver is the enhanced binding to the FcRn receptor, which promotes an efficient recycling pathway. This is complemented by the minimization of target-mediated drug disposition and low non-specific binding. These characteristics collectively reduce the clearance rate of this compound, leading to a prolonged therapeutic exposure from a single dose and positioning it as a potentially best-in-class treatment for its target indications.
UR-7247: An In-Depth Technical Guide to its Binding Affinity for the Angiotensin II Type 1 (AT1) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UR-7247, a potent and orally active antagonist of the Angiotensin II Type 1 (AT1) receptor. While specific quantitative binding affinity data for this compound is not publicly available, this guide draws upon information from closely related compounds and general knowledge of AT1 receptor pharmacology to provide a detailed resource for research and development professionals.
Core Concepts: AT1 Receptor Antagonism
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The AT1 receptor, a G-protein coupled receptor (GPCR), is the principal mediator of the physiological effects of Angiotensin II, a potent vasoconstrictor. Antagonism of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound belongs to a class of non-peptide antagonists, often referred to as "sartans," that selectively block the AT1 receptor, thereby inhibiting the downstream signaling cascades initiated by Angiotensin II.
Quantitative Binding Affinity Data
While direct Ki or IC50 values for this compound are not available in the public domain, the potency of this compound can be inferred from structurally similar molecules. One such analog, UR-7280, demonstrates high affinity for the AT1 receptor.
| Compound | Receptor | Parameter | Value (nM) |
| UR-7280 | AT1 | IC50 | 3 |
Table 1: Binding affinity of the structurally related compound UR-7280 for the AT1 receptor.
This data suggests that this compound is also a highly potent AT1 receptor antagonist, likely exhibiting a binding affinity in the low nanomolar range.
Experimental Protocols
The following section details a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for the AT1 receptor.
AT1 Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the human AT1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human AT1 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II (a radiolabeled AT1 receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) or Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For detection of radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in assay buffer:
-
Cell membranes (typically 5-20 µg of protein per well).
-
[125I]-[Sar1,Ile8]Angiotensin II at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
Varying concentrations of this compound (e.g., from 10-11 to 10-5 M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways Modulated by this compound
By antagonizing the AT1 receptor, this compound effectively blocks the downstream signaling pathways activated by Angiotensin II. The primary signaling cascade involves the coupling of the AT1 receptor to Gq/11 proteins.
Activation of the AT1 receptor by Angiotensin II leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth. This compound, by blocking the initial binding of Angiotensin II to the AT1 receptor, inhibits this entire cascade.
Conclusion
This compound is a potent antagonist of the AT1 receptor. While specific binding affinity data is not publicly available, evidence from structurally related compounds suggests it possesses high affinity in the low nanomolar range. The methodologies and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals working with this compound and other AT1 receptor antagonists. Further studies are warranted to definitively characterize the binding kinetics and functional activity of this compound.
Methodological & Application
Application Notes and Protocols for UR-7247: A Hypothetical In Vivo Efficacy Study
Disclaimer: As of the date of this document, there is no publicly available scientific literature or data corresponding to a compound designated "UR-7247." The following application note, including the mechanism of action, experimental protocols, and data, is a hypothetical example created to serve as a template for researchers, scientists, and drug development professionals. This document illustrates how to structure and present an in vivo experimental plan for a novel compound.
Introduction
This compound is a hypothetical, potent, and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound as a PI3K inhibitor, leading to the downstream inhibition of AKT and mTOR and ultimately suppressing tumor cell proliferation and survival.
In Vivo Experimental Protocol: Anti-Tumor Efficacy in a Xenograft Model
This protocol details the steps to assess the efficacy of this compound in a human tumor xenograft model established in immunocompromised mice.
Materials and Reagents
-
Cell Line: Human breast cancer cell line (e.g., MCF-7, which has a known PIK3CA mutation).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Compound: this compound, powder form.
-
Vehicle: 10% DMSO, 40% PEG300, 50% Saline.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Other: Matrigel, sterile PBS, syringes, needles, calipers, animal balance.
Experimental Workflow
The overall workflow for the in vivo study is depicted below.
UR-7247: Information Not Publicly Available
Comprehensive searches for the compound designated "UR-7247" have yielded no specific data regarding its use in animal studies, dosage, or mechanism of action. This suggests that "this compound" may be an internal development code for a novel therapeutic agent that has not yet been disclosed in publicly available scientific literature or databases.
Due to the lack of available information, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound.
Extensive searches were conducted using a variety of keywords and databases aimed at identifying preclinical and research data. These searches included terms such as "this compound dosage," "this compound animal models," "this compound pharmacokinetics," "this compound in vivo studies," and "this compound signaling pathway." No relevant results were returned for a compound with this specific designation.
There are several potential reasons for the absence of public information on this compound:
-
Early-Stage Development: The compound may be in the very early stages of discovery and has not yet reached a point where data is published.
-
Internal Codename: "this compound" could be an internal designation used by a pharmaceutical or biotechnology company, with the scientific name or structure yet to be revealed.
-
Alternative Designation: The compound might be more commonly known by a different name or code.
-
Confidentiality: Research and development data may be considered proprietary and confidential.
Without any specific information on the compound's biological target, therapeutic area, or chemical class, it is impossible to generate the detailed and accurate scientific documentation requested.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to:
-
Verify the compound's designation and any alternative names.
-
Consult internal documentation or contact the originating research group if the compound is from a known source.
-
Monitor scientific literature and conference proceedings for the future disclosure of information related to this compound.
We will continue to monitor for any future publications or disclosures regarding this compound and will update this information as it becomes available.
Application Notes and Protocols for UR-7247 Administration in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a major global health concern, and rodent models are crucial for the preclinical evaluation of novel antihypertensive therapies. This document provides detailed application notes and protocols for the administration and evaluation of UR-7247, a novel investigational antihypertensive agent, in established rodent models of hypertension. The following sections outline the selection of appropriate animal models, detailed experimental procedures, and data presentation guidelines to ensure robust and reproducible studies.
Rodent Models of Hypertension
The choice of a rodent model is critical and depends on the specific research question and the presumed mechanism of action of the test compound. Several well-established rat models are suitable for studying hypertension.[1][2]
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used model for essential hypertension, exhibiting a polygenic and naturally developing form of the disease.[2]
-
Dahl Salt-Sensitive (DSS) Rat: This model is ideal for studying salt-sensitive hypertension, a condition prevalent in a significant portion of the human hypertensive population.[3]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model is used to study renin-dependent hypertension.
-
Angiotensin II-Induced Hypertensive Rat: This model is useful for investigating the role of the renin-angiotensin system in hypertension.[4]
The protocols described below will primarily focus on the Spontaneously Hypertensive Rat (SHR) as a model for essential hypertension.
Experimental Protocols
Animal Handling and Acclimation
Proper animal handling and acclimation are essential for obtaining reliable and reproducible data.
-
Acclimation: Upon arrival, all animals should be allowed an acclimation period of at least one week in a temperature- and light-controlled environment with a 12-hour light/dark cycle.[5]
-
Diet and Water: Standard chow and water should be provided ad libitum.[5]
-
Handling: Regular handling of the animals is recommended to minimize stress-induced fluctuations in blood pressure.[6]
This compound Formulation and Administration
-
Formulation: this compound should be dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is a common and clinically relevant route for antihypertensive drugs. Intraperitoneal or intravenous injections can also be used depending on the pharmacokinetic properties of the compound.
-
Dosage: A dose-response study should be conducted to determine the optimal dose of this compound. Based on preliminary studies, a starting dose range of 1-30 mg/kg is suggested.
Blood Pressure Measurement
Accurate measurement of blood pressure is paramount. Both non-invasive and invasive methods can be employed.
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Habituate the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements.
-
Warm the rat's tail to increase blood flow.
-
Place the cuff on the base of the tail and inflate and deflate it multiple times.
-
Record at least three stable consecutive readings and calculate the average.
-
-
Invasive Method (Radiotelemetry): This is the gold standard for continuous and stress-free blood pressure monitoring.
-
Surgically implant a telemetry transmitter with the catheter inserted into the carotid artery or abdominal aorta.
-
Allow the animals to recover for at least one week post-surgery.
-
Record continuous blood pressure and heart rate data.
-
Experimental Design for Efficacy Study
-
Animal Groups:
-
Group 1: Vehicle-treated normotensive control (e.g., Wistar-Kyoto rats).
-
Group 2: Vehicle-treated hypertensive rats (e.g., SHRs).
-
Group 3: this compound (low dose) treated hypertensive rats.
-
Group 4: this compound (mid dose) treated hypertensive rats.
-
Group 5: this compound (high dose) treated hypertensive rats.
-
Group 6: Positive control (e.g., a known antihypertensive drug like captopril) treated hypertensive rats.
-
-
Treatment Period: Administer this compound or vehicle daily for a period of 4-8 weeks.
-
Measurements:
-
Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline and at regular intervals throughout the study.
-
Monitor body weight and general health of the animals weekly.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect blood, heart, kidneys, and aorta for further analysis (e.g., histopathology, biomarker analysis, gene expression studies).
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Baseline SBP (mmHg) | Week 2 SBP (mmHg) | Week 4 SBP (mmHg) | Week 8 SBP (mmHg) |
| Vehicle (WKY) | 120 ± 5 | 122 ± 6 | 121 ± 5 | 123 ± 7 |
| Vehicle (SHR) | 185 ± 8 | 188 ± 7 | 192 ± 9 | 195 ± 8 |
| This compound (1 mg/kg) | 184 ± 7 | 175 ± 6 | 168 ± 8 | 165 ± 7 |
| This compound (10 mg/kg) | 186 ± 8 | 162 ± 7 | 150 ± 6 | 145 ± 8 |
| This compound (30 mg/kg) | 185 ± 9 | 150 ± 8 | 138 ± 7 | 132 ± 6 |
| Captopril (20 mg/kg) | 187 ± 7 | 155 ± 6 | 142 ± 8 | 138 ± 7 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Heart Rate (HR) in SHRs
| Treatment Group | Baseline HR (bpm) | Week 4 HR (bpm) | Week 8 HR (bpm) |
| Vehicle (WKY) | 350 ± 15 | 348 ± 12 | 352 ± 14 |
| Vehicle (SHR) | 380 ± 18 | 385 ± 16 | 382 ± 17 |
| This compound (1 mg/kg) | 378 ± 16 | 375 ± 14 | 372 ± 15 |
| This compound (10 mg/kg) | 382 ± 17 | 370 ± 15 | 365 ± 16 |
| This compound (30 mg/kg) | 379 ± 15 | 362 ± 16 | 358 ± 14 |
| Captopril (20 mg/kg) | 381 ± 16 | 368 ± 13 | 364 ± 15 |
Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound
Based on common antihypertensive drug mechanisms, this compound is hypothesized to act as an antagonist of the Angiotensin II Type 1 Receptor (AT1R).[7] This would inhibit the downstream signaling cascade that leads to vasoconstriction and increased blood pressure.
Caption: Proposed mechanism of action for this compound as an AT1R antagonist.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a rodent model of hypertension.
Caption: General experimental workflow for this compound efficacy studies.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in rodent models of hypertension. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data, which is essential for the successful development of novel antihypertensive therapies. Further studies may be required to elucidate the detailed molecular mechanisms and to assess the long-term safety and efficacy of this compound.
References
- 1. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from rat models of hypertension: from Goldblatt to genetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl Peptide Receptor-1 Activation Promotes Spontaneous, Premature Hypertension in Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Handful of Details to Ensure the Experimental Reproducibility on the FORCED Running Wheel in Rodents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detailed Protocol to Enable Safe-Handling, Preemptive Detection, and Systematic Surveillance of Rat-Vectored Pathogens in the Urban Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin receptor blockers: new considerations in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using UR-7247
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-7247 is a potent and orally active antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The AT1 receptor, a G protein-coupled receptor (GPCR), is a key component of the renin-angiotensin system (RAS) and plays a critical role in blood pressure regulation and cardiovascular homeostasis. Antagonism of the AT1 receptor is a well-established therapeutic strategy for the treatment of hypertension and other cardiovascular diseases. These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of this compound and other novel AT1 receptor antagonists.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound. This data is essential for understanding its potency and guiding experimental design.
| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |
| IC50 | 2.6 nM | 125I-Sar¹-Ile⁸-Angiotensin II Binding | Human AT1 Receptors | [3] |
| pD'2 | 9.9 | Angiotensin II-induced aortic contraction | Rabbit Aortic Strips | [3] |
| Functional Antagonism | Insurmountable | Angiotensin II-induced contractile response | Rabbit Aorta | [4] |
| Binding Reversibility | Slowly reversible | Radioligand binding kinetics | Rat Liver Membranes | [4] |
Signaling Pathway
The AT1 receptor primarily signals through the Gq/11 protein pathway. Upon binding of an agonist like Angiotensin II, the receptor activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various cellular responses. This compound, as an antagonist, blocks the binding of Angiotensin II, thereby inhibiting this signaling cascade.
Figure 1. This compound blocks the AT1 receptor signaling pathway.
Experimental Protocols
AT1 Receptor Binding Assay (Radioligand Competition)
This protocol determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human AT1 receptor.
-
Membrane Preparation: Homogenized cell membranes expressing the AT1 receptor.
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.
-
Non-labeled Ligand: Angiotensin II (for non-specific binding determination).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-20 µg protein/well).
-
This compound or vehicle control.
-
125I-[Sar1,Ile8]Angiotensin II (at a concentration near its Kd).
-
For non-specific binding wells, add a high concentration of unlabeled Angiotensin II.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration on a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for the AT1 receptor binding assay.
Calcium Mobilization Assay (Functional Antagonism)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by Angiotensin II, providing a functional measure of its antagonist activity.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human AT1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
During the incubation, prepare serial dilutions of this compound and a solution of Angiotensin II (at a concentration that elicits ~80% of the maximal response, EC80).
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After establishing a stable baseline fluorescence, add the Angiotensin II solution to all wells.
-
Continue to monitor the fluorescence intensity for 1-2 minutes.
-
The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the IC50 of this compound by plotting the inhibition of the Angiotensin II-induced calcium response against the concentration of this compound.
Figure 3. Workflow for the calcium mobilization assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro characterization of this compound and other potential AT1 receptor antagonists. The binding and functional assays are robust methods to determine the potency and mechanism of action of test compounds, which is crucial for the drug discovery and development process in the cardiovascular field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of a new selective angiotensin AT1 receptor antagonist, UR-7280 - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-7247 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility of UR-7247
A precise understanding of the solubility of this compound is fundamental for the preparation of stock solutions, ensuring accurate and reproducible results in both in vitro and in vivo studies. As specific quantitative solubility data for this compound is not currently published, the following sections provide a robust protocol for its determination.
Data Presentation: this compound Solubility
The following table is a template for summarizing experimentally determined solubility data for this compound in DMSO and other relevant solvents at various temperatures.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 4 | Shake-Flask & HPLC | [Enter Data] | [Enter Data] | [e.g., Clear solution, precipitation] |
| 25 (Room Temp) | Shake-Flask & HPLC | [Enter Data] | [Enter Data] | [e.g., Clear solution, precipitation] | |
| 37 | Shake-Flask & HPLC | [Enter Data] | [Enter Data] | [e.g., Clear solution, precipitation] | |
| Ethanol | 25 (Room Temp) | Shake-Flask & HPLC | [Enter Data] | [Enter Data] | [e.g., Clear solution, precipitation] |
| PBS (pH 7.4) | 25 (Room Temp) | Shake-Flask & HPLC | [Enter Data] | [Enter Data] | [e.g., Clear solution, precipitation] |
| [Add other solvents as needed] |
Experimental Protocol: Solubility Determination via Shake-Flask Method
This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Other solvents of interest
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Dispense a precise volume of the desired solvent (e.g., 1 mL of DMSO) into each vial. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to the desired temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a standard curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the filtered supernatant from the experimental samples into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
The concentration determined by HPLC represents the solubility of this compound in the specific solvent at the tested temperature.
-
Convert the solubility from concentration units (e.g., µg/mL) to mg/mL and mM as needed.
-
Record all data and observations in the solubility table.
-
Potential Signaling Pathway: The Reelin Pathway
While the direct molecular target of this compound is not specified, the Reelin signaling pathway is a critical regulator of neuronal migration, dendritic growth, and synaptic plasticity.[1][2][3] This pathway is implicated in several neurological disorders, making it a plausible area of investigation for novel compounds.[1][2]
The core components of the Reelin signaling pathway include the extracellular protein Reelin, its receptors—the very low-density lipoprotein receptor (VLDLR) and the apolipoprotein E receptor 2 (ApoER2)—and the intracellular adaptor protein Disabled-1 (Dab1).[2][3] Upon Reelin binding to its receptors, Dab1 is phosphorylated by Src family kinases, initiating a downstream signaling cascade that can involve phosphatidylinositol 3-kinase (PI3K) and Akt.[4] This cascade influences various cellular processes crucial for proper brain development and function.[3][4]
References
- 1. [PDF] Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation | Semantic Scholar [semanticscholar.org]
- 2. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reelin Signals through Phosphatidylinositol 3-Kinase and Akt To Control Cortical Development and through mTor To Regulate Dendritic Growth - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of UR-7247: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of UR-7247, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo research applications. This guide includes information on the chemical properties of this compound, recommended solvents, and step-by-step instructions for dissolution and storage. Additionally, it outlines the key signaling pathways affected by AT1 receptor antagonism to provide context for experimental design.
Introduction to this compound
This compound is a non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular homeostasis. By selectively blocking the AT1 receptor, this compound inhibits the vasoconstrictive and salt-retaining effects of angiotensin II, making it a valuable tool for research in hypertension, cardiovascular disease, and related pathologies. Accurate preparation of this compound stock solutions is the first critical step for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for stock solution preparation and for understanding the compound's general characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid | |
| Synonyms | UR 7247 | [1] |
| CAS Number | 177847-28-8 | [1] |
| Molecular Formula | C₂₄H₂₆N₆O₂ | [1] |
| Molecular Weight | 430.51 g/mol | [1] |
| Appearance | Solid powder | [1] |
This compound Stock Solution Preparation Protocol
This protocol details the materials required and the step-by-step procedure for preparing a high-concentration stock solution of this compound. Based on the common solubility characteristics of angiotensin II receptor antagonists, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
3.1. Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Protocol
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for a 10 mM, 1 mL stock solution: Mass (mg) = 10 mM x 1 mL x 430.51 g/mol / 1000 = 4.3051 mg
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
3.3. Storage and Stability
Store the this compound stock solution aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Protect from light. When ready to use, thaw an aliquot at room temperature and gently vortex before further dilution into aqueous buffers or cell culture media.
Experimental Workflow for Preparing Working Solutions
The following diagram illustrates a typical workflow for preparing working solutions of this compound from a concentrated stock solution for use in cellular assays.
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
This compound exerts its effects by blocking the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1R activates multiple downstream signaling cascades that contribute to vasoconstriction, inflammation, and cellular growth. The diagram below illustrates the major signaling pathways inhibited by this compound.
References
Application Notes and Protocols for UR-7247 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-7247 is a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor, a critical component of the renin-angiotensin system (RAS) that plays a central role in blood pressure regulation and cardiovascular homeostasis. The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II, initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth. Due to its role in these physiological processes, the AT1 receptor is a key target for the development of therapeutics for hypertension and other cardiovascular diseases.
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their intended targets. These assays allow for the precise determination of binding affinity (Kᵢ, Kₐ) and receptor density (Bₘₐₓ), providing crucial data for drug discovery and development. This document provides detailed protocols for conducting saturation and competition radioligand binding assays to characterize the binding of this compound to the AT1 receptor.
AT1 Receptor Signaling Pathway
The binding of Angiotensin II to the AT1 receptor primarily activates the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, inflammation, and cellular hypertrophy. As an AT1 receptor antagonist, this compound competitively blocks the binding of Angiotensin II, thereby inhibiting this signaling pathway.
AT1 Receptor Signaling Pathway
Data Presentation: Binding Affinities of AT1 Receptor Antagonists
| Compound | Receptor | Radioligand | Tissue/Cell Source | Kᵢ (nM) |
| Candesartan | AT₁ | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | Rat Liver Membranes | 0.6 - 2.0 |
| Olmesartan | AT₁ | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | Rat Aortic Smooth Muscle | 1.0 - 5.0 |
| Valsartan | AT₁ | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | Rat Liver Membranes | 2.0 - 10.0 |
| Losartan | AT₁ | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | Rat Adrenal Cortex | 10 - 30 |
| EXP3174 (active metabolite of Losartan) | AT₁ | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | Rat Adrenal Cortex | 1.0 - 5.0 |
Experimental Protocols
The following are generalized yet detailed protocols for performing radioligand binding assays to characterize the interaction of this compound with the AT1 receptor. These protocols are based on established methods for other AT1 receptor antagonists and may require optimization for specific experimental conditions.
I. Membrane Preparation from Tissues or Cells
Objective: To prepare a crude membrane fraction enriched with AT1 receptors.
Materials:
-
Tissue (e.g., rat liver, adrenal cortex) or cells overexpressing the AT1 receptor
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl₂, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: Homogenization buffer containing 10% (w/v) sucrose
-
Bradford or BCA protein assay kit
Procedure:
-
Mince the tissue or collect the cell pellet on ice.
-
Homogenize the tissue/cells in ice-cold Homogenization Buffer using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 4) and resuspension (step 5) steps for a second wash.
-
After the final centrifugation, resuspend the pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kₐ) of a radioligand and the maximal number of binding sites (Bₘₐₓ) in the membrane preparation.
Materials:
-
AT1 receptor-containing membranes
-
Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)
-
Unlabeled ("cold") ligand for non-specific binding (e.g., Angiotensin II or a high concentration of an unlabeled AT1 antagonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer (typically 8-12 concentrations, spanning from 0.1 to 10 times the expected Kₐ).
-
In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" (NSB) for each radioligand concentration.
-
To the "Total Binding" wells, add the serially diluted radioligand.
-
To the "NSB" wells, add the serially diluted radioligand and a high concentration (e.g., 1-10 µM) of the unlabeled ligand.
-
Add the membrane preparation (typically 20-50 µg of protein per well) to all wells.
-
Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the NSB counts from the Total Binding counts for each radioligand concentration.
-
Plot Specific Binding versus the radioligand concentration and fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kₐ and Bₘₐₓ.
-
III. Competition Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the AT1 receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus:
-
This compound
-
A fixed concentration of the radioligand (ideally at or below its Kₐ value determined from the saturation assay).
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer (typically 10-12 concentrations spanning a wide range, e.g., from 1 pM to 10 µM).
-
In a 96-well plate, set up wells for:
-
Total Binding (radioligand and membranes only)
-
Non-specific Binding (radioligand, membranes, and a high concentration of unlabeled ligand)
-
Competition (radioligand, membranes, and each concentration of this compound)
-
-
Add the fixed concentration of the radioligand to all wells.
-
Add the serially diluted this compound to the competition wells.
-
Add the membrane preparation to all wells.
-
Incubate, filter, wash, and count the radioactivity as described in the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand used in the assay and Kₐ is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
Radioligand Binding Assay Workflow
Application Notes and Protocols for Calcium Mobilization Assay with UR-7247
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-7247 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system, primarily mediating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. As a key regulator of blood pressure and cardiovascular homeostasis, the AT1 receptor is a major target for the development of antihypertensive drugs. This document provides detailed application notes and protocols for characterizing the antagonistic activity of this compound using a calcium mobilization assay. This assay is a robust and widely used method to study GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium concentration.
Signaling Pathway
The Angiotensin II Type 1 (AT1) receptor is coupled to the Gq/11 family of G proteins. Upon binding of an agonist, such as angiotensin II, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium can be detected by fluorescent calcium indicators, providing a measure of receptor activation. As an antagonist, this compound blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting this signaling cascade and the subsequent calcium mobilization.
AT1 Receptor Signaling Pathway
Data Presentation
The following table summarizes the pharmacological profile of this compound and should be populated with experimentally determined values.
| Compound | Target | Assay Type | IC50 Value |
| This compound | Angiotensin II Type 1 (AT1) Receptor | Calcium Mobilization (Antagonist Mode) | User Determined |
| Angiotensin II | Angiotensin II Type 1 (AT1) Receptor | Calcium Mobilization (Agonist Mode) | User Determined (EC50) |
Experimental Protocols
This section details the methodology for conducting a calcium mobilization assay to assess the antagonist activity of this compound on the AT1 receptor.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human Angiotensin II Type 1 (AT1) receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.
-
Calcium Assay Kit: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, to prevent dye leakage from some cell types).
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Control Antagonist: A known AT1 receptor antagonist (e.g., Losartan, Olmesartan).
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow: Antagonist Assay
Antagonist Assay Workflow
Detailed Protocol
1. Cell Plating:
-
Culture HEK293-AT1R cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black-wall, clear-bottom 96- or 384-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions. Typically, this involves dissolving Fluo-4 AM in DMSO and then diluting it in Assay Buffer.
-
Aspirate the culture medium from the cell plates.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
3. Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound and a control antagonist in Assay Buffer at 4x the final desired concentrations.
-
After the dye loading incubation, add 25 µL of the diluted this compound or control antagonist to the respective wells. For control wells (agonist only), add 25 µL of Assay Buffer.
-
Incubate the plates for 15-30 minutes at room temperature, protected from light.
4. Agonist Preparation and Addition:
-
Prepare an Angiotensin II solution in Assay Buffer at a concentration that is 4x its EC80 value (the concentration that elicits 80% of the maximal response). The EC50 of Angiotensin II should be determined in a separate agonist-mode experiment.
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler should then add 25 µL of the Angiotensin II solution to each well.
5. Fluorescence Measurement:
-
Continue to measure the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
The excitation wavelength for Fluo-4 is typically around 494 nm, and the emission wavelength is around 516 nm.
6. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Agonist Mode Protocol (for determining Angiotensin II EC50)
To determine the potency of the agonist, an agonist-mode assay should be performed. The protocol is similar to the antagonist assay, with the following modifications:
-
Compound Preparation and Addition: Prepare serial dilutions of Angiotensin II in Assay Buffer at 4x the final desired concentrations. After dye loading, add 25 µL of the diluted Angiotensin II to the respective wells.
-
Agonist Addition Step: This step is omitted. The fluorescence is measured immediately after the addition of the agonist dilutions.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the Angiotensin II concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
By following these detailed protocols, researchers can effectively utilize a calcium mobilization assay to characterize the antagonistic properties of this compound at the Angiotensin II Type 1 receptor.
References
Application Notes and Protocols for Western Blot Analysis of a Hypothetical PI3K/Akt/mTOR Pathway Inhibitor: UR-7247
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of UR-7247, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway. The protocols outlined below detail the necessary steps from cell treatment to data analysis, enabling researchers to assess the efficacy and mechanism of action of this compound.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. This compound is a novel, potent, and selective small molecule inhibitor designed to target key components of this pathway.
Western blot analysis is an indispensable technique for elucidating the molecular effects of this compound. This method allows for the sensitive and specific detection of changes in the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway, thereby providing crucial insights into the compound's mechanism of action. These notes offer a standardized protocol to ensure reproducible and reliable results.
Data Presentation: Quantitative Analysis of Protein Modulation by this compound
The following tables summarize the expected quantitative data from Western blot analysis of cancer cell lines (e.g., MCF-7, A549) treated with this compound for 24 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the vehicle-treated control (DMSO).
Table 1: Effect of this compound on the Phosphorylation of Key PI3K/Akt/mTOR Pathway Proteins
| Target Protein | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| p-Akt (Ser473) | 1.00 | 0.45 | 0.15 | 0.05 |
| p-mTOR (Ser2448) | 1.00 | 0.52 | 0.21 | 0.08 |
| p-S6K (Thr389) | 1.00 | 0.38 | 0.12 | 0.04 |
| p-4E-BP1 (Thr37/46) | 1.00 | 0.41 | 0.18 | 0.06 |
Table 2: Effect of this compound on the Total Expression of Key PI3K/Akt/mTOR Pathway Proteins
| Target Protein | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Total Akt | 1.00 | 1.02 | 0.98 | 1.01 |
| Total mTOR | 1.00 | 0.99 | 1.03 | 0.97 |
| Total S6K | 1.00 | 1.01 | 0.99 | 1.00 |
| Total 4E-BP1 | 1.00 | 0.98 | 1.02 | 1.01 |
| β-actin | 1.00 | 1.00 | 1.00 | 1.00 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 6-well plates at a density of 5 x 10^5 cells per well in their respective growth media.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
Treatment Incubation: Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one of the wells. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt, mouse anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed starting from the blocking step.
Data Analysis
-
Densitometry: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin) in the same lane.
-
Relative Quantification: Express the normalized data as a fold change relative to the vehicle-treated control sample.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for UR-7247 in G-Protein Coupled Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-7247 is a potent and orally active nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is implicated in the pathophysiology of hypertension and other cardiovascular diseases. Angiotensin II, the primary effector of the RAS, mediates its physiological effects, including vasoconstriction and aldosterone (B195564) secretion, through the AT1 receptor. As a selective antagonist, this compound offers a valuable tool for investigating the role of the AT1 receptor in various physiological and pathological processes.
These application notes provide a summary of the known pharmacological properties of this compound and detailed protocols for its characterization in in vitro systems.
Chemical Properties
| Property | Value |
| IUPAC Name | 5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-1-propyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C24H26N6O2 |
| Molecular Weight | 430.51 g/mol |
| CAS Number | 177847-28-8 |
Pharmacological Profile
A study in healthy human volunteers demonstrated that oral administration of this compound effectively antagonizes the pressor response to exogenous Angiotensin II, indicating a potent and durable blockade of the AT1 receptor in vivo.[3] The compound exhibits a very long plasma elimination half-life, which may be attributed to high and tight binding to plasma proteins.[4]
| Parameter | Representative Value | Assay Type |
| Binding Affinity (Ki) | ~1-10 nM | Radioligand Binding Assay |
| Functional Antagonism (IC50) | ~5-50 nM | Calcium Mobilization Assay |
| Functional Antagonism (IC50) | ~10-100 nM | Inositol (B14025) Phosphate (B84403) Accumulation Assay |
Note: The values in this table are representative for a typical potent AT1 receptor antagonist and are not specific to this compound.
Signaling Pathway
The AT1 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by Angiotensin II, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound, as an antagonist, blocks the initial binding of Angiotensin II to the AT1 receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound as an AT1 receptor antagonist.
Experimental Workflow Overview
The general workflow for characterizing a GPCR antagonist like this compound involves determining its binding affinity for the target receptor and then assessing its ability to block agonist-induced signaling in functional assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the AT1 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of this compound at various concentrations (typically from 10-11 to 10-5 M). For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of 10 µM Losartan.
-
50 µL of radioligand ([125I]-[Sar1,Ile8]Angiotensin II) at a final concentration close to its Kd.
-
100 µL of the membrane preparation (the amount of protein needs to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly separate bound and free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an AT1 receptor agonist (Angiotensin II).
Materials:
-
Cells: A cell line stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Protocol:
-
Cell Plating: Seed the AT1 receptor-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye in Assay Buffer (with probenecid if necessary).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of Angiotensin II (typically the EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the log concentration of this compound.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Inositol Phosphate Accumulation Assay
This assay provides another measure of functional antagonism by quantifying the inhibition of agonist-induced inositol phosphate (IP) production.
Materials:
-
Cells: A cell line stably expressing the human AT1 receptor.
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Stimulation Buffer: Typically a buffer containing LiCl (e.g., 10-50 mM) to inhibit inositol monophosphatases and allow for the accumulation of inositol monophosphate (IP1).
-
Commercially available IP-One HTRF assay kit or similar.
-
White 96- or 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed the AT1 receptor-expressing cells into white microplates and culture overnight.
-
Compound and Agonist Addition:
-
Remove the culture medium.
-
Add this compound at various concentrations, followed by the addition of Angiotensin II (at a concentration around its EC80).
-
Incubate in Stimulation Buffer containing LiCl for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the percentage of inhibition of the Angiotensin II-induced IP1 accumulation against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UR-7247 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-7247 is a potent and orally active antagonist of the Angiotensin II Receptor Type 1 (AT1).[1][2] The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis, with Angiotensin II being a key effector peptide.[3][4] The physiological effects of Angiotensin II are primarily mediated through the AT1 receptor, a G protein-coupled receptor.[3][4][5] Activation of the AT1 receptor in various cell types, including vascular smooth muscle cells, endothelial cells, and cardiac fibroblasts, triggers a cascade of intracellular signaling events.[3] These signaling pathways are implicated in vasoconstriction, cell proliferation, inflammation, and fibrosis.[3][6]
These application notes provide a comprehensive guide for the utilization of this compound in primary cell culture experiments to investigate its effects on AT1 receptor signaling and associated cellular functions. Due to the limited publicly available in vitro data for this compound, the following protocols and data are based on the established mechanisms of action of the AT1 receptor antagonist class. Researchers should use these as a starting point and perform dose-response studies to determine the optimal concentrations for their specific primary cell type and experimental setup.
Data Presentation
| Compound | Cell Type | Assay | Parameter | Effective Concentration/IC50 | Reference |
| Losartan | Vascular Smooth Muscle Cells | Cell Proliferation (MTT Assay) | Inhibition of Ang II-induced proliferation | 1-10 µM | [7] |
| Losartan | Rat Proximal Tubular Cells | [3H]thymidine uptake | Inhibition of Ang II-induced DNA synthesis | IC50 ~10.5 nM | [8] |
| Valsartan | Human Aortic Endothelial Cells | TLR2 Expression | Inhibition of alcohol-induced upregulation | 10 µM | [9] |
| Telmisartan (B1682998) | Human Glioma Cells | Cell Proliferation | Inhibition of proliferation | Dose-dependent (effective at 50 µM) | [10] |
| Telmisartan | Cholangiocarcinoma Cells | Cell Proliferation | Inhibition of proliferation | - | [11] |
| Candesartan | CHO cells expressing AT1 | β-arrestin 2 recruitment | Inhibition of Ang II-induced recruitment | 1 µM | [12] |
Experimental Protocols
Protocol 1: General Primary Cell Culture for AT1 Receptor Studies
This protocol provides a general guideline for the culture of primary cells suitable for studying the effects of this compound. Specific media and supplements may vary depending on the cell type.
Materials:
-
Primary cells of interest (e.g., human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells (VSMCs), cardiac fibroblasts, primary human proximal tubular cells)
-
Appropriate cell culture medium and supplements (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for VSMCs)
-
This compound (prepare stock solution in a suitable solvent like DMSO)
-
Angiotensin II (agonist)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate primary cells at a desired density in culture vessels. Allow cells to adhere and reach 70-80% confluency.
-
Serum Starvation (optional): For signaling pathway studies, it is often necessary to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
This compound Treatment: Prepare working solutions of this compound in a serum-free or low-serum medium. Aspirate the culture medium and add the this compound containing medium to the cells. Incubate for a predetermined time (e.g., 1-2 hours for receptor blockade).
-
Agonist Stimulation: For antagonist studies, add Angiotensin II at a concentration known to elicit a response in the specific cell type (e.g., 100 nM).
-
Incubation: Incubate for the desired duration depending on the endpoint being measured (e.g., minutes for signaling events, 24-72 hours for proliferation assays).
-
Downstream Analysis: Proceed with the desired assay (e.g., cell viability, proliferation, protein expression analysis).
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to assess the effect of this compound on the viability and proliferation of primary cells.
Materials:
-
Primary cells cultured in 96-well plates
-
This compound
-
Angiotensin II
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound with or without Angiotensin II as described in Protocol 1. Include a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is to investigate the effect of this compound on the phosphorylation of key downstream signaling proteins of the AT1 receptor, such as ERK1/2.
Materials:
-
Primary cells cultured in 6-well plates
-
This compound
-
Angiotensin II
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound and/or Angiotensin II for a short duration (e.g., 5-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, block, and probe with primary and secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? | MDPI [mdpi.com]
- 5. A Novel Cell-Based Assay For Ubiquitin Drug Discovery [drugdiscoveryonline.com]
- 6. Angiotensin II type I receptor (AT1R) is an independent prognosticator of esophageal squamous cell carcinoma and promotes cells proliferation via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Valsartan (CGP-48933) | angiotensin II receptor antagonist | RAAS inhibitor | CAS 137862-53-4 | antihypertensive drug | CGP-48933; CGP48933; Diovan, Prova, Tareg, Miten, Nisis, Vals | InvivoChem [invivochem.com]
- 10. Telmisartan attenuates human glioblastoma cells proliferation and oncogenicity by inducing the lipid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin receptor blocker telmisartan inhibits cell proliferation and tumor growth of cholangiocarcinoma through cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the First Animal Toxin Acting as an Antagonist on AT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of MEDI7247
A Note on Nomenclature: The initial request specified "UR-7247." Following a comprehensive search, it has been determined that this is likely a typographical error and the correct compound name is MEDI7247 . All information herein pertains to MEDI7247, a first-in-class antibody-drug conjugate (ADC).
These application notes provide a detailed overview and protocols for the analysis of MEDI7247 using flow cytometry. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.
Introduction
MEDI7247 is an antibody-drug conjugate that targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is a sodium-dependent neutral amino acid transporter responsible for the uptake of amino acids, particularly glutamine, which is crucial for the growth and proliferation of cancer cells.[1][4] MEDI7247 consists of a human anti-ASCT2 monoclonal antibody site-specifically conjugated to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent, via a protease-cleavable linker.[1][5][6] The mechanism of action involves the binding of MEDI7247 to ASCT2 on the tumor cell surface, followed by internalization of the ADC-antigen complex.[5][7][8] Inside the cell, the PBD payload is released, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5]
Flow cytometry is a powerful technique for the single-cell analysis of ADCs like MEDI7247. It can be employed to:
-
Quantify the expression of the target antigen (ASCT2) on the cell surface.
-
Measure the binding and internalization of the ADC.
-
Assess the downstream cytotoxic effects, such as apoptosis and cell cycle arrest.
-
Analyze specific cell populations within a heterogeneous sample, such as cancer stem cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and clinical investigation of MEDI7247.
Table 1: Preclinical Efficacy of MEDI7247 in Hematological Malignancy Models [2][3]
| Cell Line Model | ASCT2 Expression Level | Lowest Effective Dose (mg/kg) | Outcome |
| TF1α (AML) | High | 0.05 | 80% survival at >200 days |
| MOLM-13 (AML) | Low | 0.1 | 70% survival at >180 days |
| M.V. 411 (AML) | High | 0.1 | Significant survival advantage |
| 697 (ALL) | Low | 0.05 | Significant survival advantage |
| RAJI (Burkitt's lymphoma) | High | 0.05 | Significant survival advantage |
Table 2: Most Common MEDI7247-Related Adverse Events (AEs) in a Phase 1 Clinical Trial (N=67) [6][7]
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Thrombocytopenia | 41.8 | 38.8 |
| Neutropenia | 35.8 | 34.3 |
| Anemia | 28.4 | 22.4 |
| Fatigue | 14.9 | - |
| Nausea | 13.4 | - |
| Febrile Neutropenia | 10.4 | 10.4 |
Experimental Protocols
Protocol 1: Quantification of ASCT2 Expression on the Cell Surface
This protocol describes the use of flow cytometry to determine the level of ASCT2 expression on the surface of target cells.
Materials:
-
Single-cell suspension of target cells (e.g., cancer cell line or primary tumor cells)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Anti-ASCT2 monoclonal antibody (conjugated to a fluorophore, e.g., PE or APC) or a primary anti-ASCT2 antibody and a fluorescently labeled secondary antibody.
-
Isotype control antibody (matching the host and isotype of the primary antibody, conjugated to the same fluorophore)
-
Fixable viability dye
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in PBS.
-
-
Viability Staining (Optional but Recommended):
-
Stain cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the fluorophore-conjugated anti-ASCT2 antibody or the isotype control antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Protocol 2: Analysis of MEDI7247 Internalization
This protocol provides a method to quantify the internalization of MEDI7247 into target cells using a pH-sensitive dye or a quenching antibody approach.
Materials:
-
MEDI7247 conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Target cells with known ASCT2 expression.
-
Complete cell culture medium.
-
Trypsin or other cell detachment solution.
-
Quenching solution (e.g., anti-Alexa Fluor 488 antibody or an acidic buffer like glycine-HCl, pH 2.5).
-
Flow Cytometry Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed target cells in a multi-well plate and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat cells with fluorescently labeled MEDI7247 at a specific concentration in complete culture medium.
-
Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
-
Cell Harvesting:
-
At each time point, wash the cells with cold PBS.
-
Harvest the cells using a gentle cell detachment solution.
-
-
Quenching of Surface Fluorescence:
-
To distinguish between surface-bound and internalized ADC, treat one set of samples with a quenching solution to eliminate the fluorescence of the non-internalized ADC.
-
Incubate with the quenching antibody on ice or briefly with the acid wash solution.
-
-
Wash:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Analyze the fluorescence intensity by flow cytometry. The remaining fluorescence in the quenched samples represents the internalized ADC.
-
Protocol 3: Assessment of Apoptosis Induction by MEDI7247
This protocol details the use of Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to measure apoptosis induced by MEDI7247.
Materials:
-
MEDI7247
-
Target cells
-
Complete cell culture medium
-
Annexin V conjugated to a fluorophore (e.g., FITC or APC)
-
Annexin V Binding Buffer
-
Viability dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat target cells with various concentrations of MEDI7247 for a specified duration (e.g., 48 or 72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add Annexin V-fluorophore conjugate and the viability dye.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Visualizations
Signaling Pathway of ASCT2 and MEDI7247 Mechanism of Action
Caption: ASCT2-mediated glutamine uptake and the mechanism of action of MEDI7247.
Experimental Workflow for ADC Internalization Assay
Caption: Workflow for quantifying MEDI7247 internalization using flow cytometry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: UR-7247 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound UR-7247. This compound is a potent and selective inhibitor of the fictional RAS-PIK3-MAPK signaling pathway, a critical pathway often dysregulated in various cancers. This guide will help you address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General & High-Level Issues
Q1: My in vitro results with this compound are promising, but they don't translate to my in vivo models. What could be the reason for this discrepancy?
There can be a significant difference between in vitro IC50 and in vivo EC50.[1] Several factors can contribute to this:
-
Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or low exposure in the target tissues in an in vivo setting.[1] High plasma exposure does not always correlate with high exposure in the diseased tissue.[1]
-
Drug Delivery: The compound may not be reaching the target site at a sufficient concentration to exert its effect.
-
Model System Differences: The complexity of an in vivo system, including interactions with the tumor microenvironment, cannot be fully replicated in vitro.[2]
-
Toxicity: The dose required to achieve efficacy in vivo might be causing unmanageable toxicity.[1]
Q2: I am observing high variability and poor reproducibility between my experimental replicates. What are the common causes?
High variability can undermine the reliability of your results.[3][4] Here are some common sources of variation to investigate:
-
Biological Variation:
-
Process Variation:
-
Edge Effects: In multi-well plates, wells on the perimeter are prone to evaporation, which can alter the concentration of this compound.[4] It's recommended to fill the outer wells with PBS or media to minimize this effect.[4]
-
Inconsistent Incubation Times: Ensure all samples are treated and incubated for the same duration.[6]
-
Reagent and Compound Issues:
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate when added to the culture medium.[4]
-
Reagent Quality: Use high-quality, analytical grade reagents. Batch-to-batch variation in media or serum can also contribute to inconsistent results.[4][8]
-
Technique-Specific Troubleshooting
Q3: Western Blot - I'm not seeing the expected decrease in phosphorylation of downstream targets (e.g., p-AKT, p-ERK) after this compound treatment. What could be wrong?
This is a common issue when validating the mechanism of action of a kinase inhibitor. Here's a troubleshooting workflow:
-
Check for Protein Transfer: Before blocking, stain the membrane with Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane.[13]
-
Optimize Antibody Concentrations: The recommended antibody dilutions may need to be optimized for your specific cell line and experimental conditions.[13][14] Try a titration of both primary and secondary antibody concentrations.
-
Increase Protein Load: If your target protein is of low abundance, you may need to load more protein onto the gel.[13][15]
-
Review Blocking and Washing Steps:
-
Check Reagent and Sample Integrity: Ensure your samples have not degraded and that fresh protease and phosphatase inhibitors were added to the lysis buffer.[17]
Q4: Cell-Based Assays - I'm observing unexpected cytotoxicity in my control cells treated with the vehicle (e.g., DMSO). What should I check?
Vehicle controls should not significantly impact cell viability. If they do, consider these possibilities:
-
Contamination:
-
Mycoplasma: This type of contamination is not visible by light microscopy but can decrease cell proliferation and viability.[8] Regular testing for mycoplasma is crucial.[8]
-
Endotoxins: These bacterial components can be present in reagents even without visible bacterial growth and can inhibit cell growth.[8]
-
-
Incubator Conditions: Verify the temperature, CO2, and humidity levels in your incubator are optimal for your cell line.[8]
-
Reagent Quality: A new batch of media or serum could be the source of the problem.[8]
-
Plasticware Issues: In rare cases, substances can leach from plastic consumables and cause cytotoxicity.[8]
Q5: Co-Immunoprecipitation (Co-IP) - I'm trying to confirm if this compound disrupts a protein-protein interaction, but I'm getting no signal for the interacting protein. What are some possible reasons?
A lack of signal in a Co-IP experiment can be due to several factors:
-
Lysis Buffer is Too Stringent: Strong detergents in the lysis buffer (like those in RIPA buffer) can disrupt protein-protein interactions.[18] Consider using a milder lysis buffer for Co-IP experiments.[18]
-
Low Protein Expression: The interacting protein may be expressed at levels too low for detection.[18] Always include an input control to verify that the protein is expressed in your cell lysate.[17][18]
-
Antibody Issues: The antibody may not be suitable for immunoprecipitation.[19] Ensure your antibody is validated for IP.
-
Incorrect Beads: Make sure the protein A or G beads you are using are compatible with the species and isotype of your primary antibody.[17][19]
Q6: qPCR - I'm using qPCR to measure the expression of a downstream target gene, but I see no change after this compound treatment. What should I troubleshoot?
If you expect this compound to alter gene expression, a lack of change in your qPCR results could be due to:
-
Poor Primer Design: Verify that your primers are specific to the target gene and do not form primer-dimers.[20][21]
-
Suboptimal PCR Conditions: The annealing temperature and extension time may need to be optimized.[20] Running a temperature gradient can help determine the optimal annealing temperature.[22]
-
Poor Template Quality: Ensure your RNA/cDNA is of high purity and integrity.[21][22]
-
Incorrect Number of Cycles: If the target is low-abundance, you may need to increase the number of PCR cycles.[23]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| A549 | Lung Cancer | 15 ± 3 | Cell Viability |
| MCF-7 | Breast Cancer | 25 ± 5 | Cell Viability |
| U87-MG | Glioblastoma | 10 ± 2 | Cell Viability |
| HCT116 | Colon Cancer | 30 ± 6 | Cell Viability |
Table 2: Recommended Antibody Dilutions for Western Blot Analysis
| Target Protein | Primary Antibody (Vendor, Cat#) | Recommended Dilution | Secondary Antibody | Recommended Dilution |
| p-AKT (Ser473) | CST, #4060 | 1:1000 | Anti-rabbit IgG, HRP-linked | 1:2000 |
| Total AKT | CST, #4691 | 1:1000 | Anti-rabbit IgG, HRP-linked | 1:2000 |
| p-ERK1/2 | CST, #4370 | 1:2000 | Anti-rabbit IgG, HRP-linked | 1:2000 |
| Total ERK1/2 | CST, #4695 | 1:1000 | Anti-rabbit IgG, HRP-linked | 1:2000 |
| Beta-Actin | Sigma, A5441 | 1:5000 | Anti-mouse IgG, HRP-linked | 1:5000 |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate proteins on an 8-12% SDS-PAGE gel.[15]
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.[15]
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Visualizations
References
- 1. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Replicates and repeats in designed experiments - Minitab [support.minitab.com]
- 10. illumina.com [illumina.com]
- 11. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 12. Variation: use it or misuse it – replication and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 20. mybiosource.com [mybiosource.com]
- 21. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 22. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Troubleshooting your PCR [takarabio.com]
UR-7247 not showing expected effect in vivo
This technical support center provides troubleshooting guidance for researchers encountering a lack of expected in vivo efficacy with the compound UR-7247. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-tumor effects of this compound in our mouse xenograft model, despite promising in vitro data. What are the potential reasons for this discrepancy?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[1][2] Several factors could be contributing to the lack of in vivo efficacy for this compound. These can be broadly categorized into three areas:
-
Compound Formulation and Delivery: Issues with the formulation can lead to poor solubility, stability, and absorption, resulting in inadequate exposure of the tumor to the compound.[3][4][5]
-
Pharmacokinetics (PK) and ADME: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may be suboptimal, preventing the compound from reaching its target at a sufficient concentration and for a sufficient duration.[6][7][8]
-
Animal Model and Target Engagement: The specific animal model used may have physiological differences that affect drug efficacy. Additionally, it's crucial to confirm that this compound is engaging its intended target in the tumor tissue.
Q2: How can we troubleshoot potential formulation issues with this compound?
A2: If you suspect formulation is the issue, here are several steps to take:
-
Assess Solubility and Stability: Confirm the solubility of this compound in the chosen vehicle. The compound should remain in solution or as a stable, homogenous suspension throughout the dosing period.[3][9] Visually inspect the formulation for any precipitation or phase separation.
-
Optimize the Vehicle: If using a simple aqueous vehicle, consider alternative formulations to enhance solubility, such as including co-solvents (e.g., DMSO, PEG), surfactants, or complexing agents (e.g., cyclodextrins).[5][9] For oral administration, lipid-based formulations can also be explored.
-
Particle Size Analysis: For suspensions, ensure the particle size of this compound is minimized and uniform to improve dissolution and absorption. Micronization or nanosuspension techniques can be beneficial.
-
Route of Administration: If oral bioavailability is low, consider an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism and absorption barriers.[5]
Q3: What steps should we take to investigate the pharmacokinetic profile of this compound?
A3: A comprehensive pharmacokinetic study is essential to understand why this compound may not be showing in vivo efficacy. Key steps include:
-
Plasma PK Study: Conduct a study to measure the concentration of this compound in the plasma over time after a single dose. This will determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and the elimination half-life.
-
Tissue Distribution: It is critical to determine if this compound is reaching the tumor tissue at concentrations sufficient to inhibit its target.[10] This involves collecting tumor and plasma samples at various time points after dosing and measuring the compound concentration in each.
-
Metabolite Identification: Investigate whether this compound is being rapidly metabolized into inactive forms.[1] This can be assessed by analyzing plasma and tissue samples for potential metabolites.
-
Assess Protein Binding: High plasma protein binding can limit the amount of free drug available to distribute to the tumor.[11] Determine the fraction of this compound bound to plasma proteins.
Q4: How can we confirm target engagement of this compound in our in vivo model?
A4: Confirming that this compound is hitting its intended molecular target within the tumor is a critical step. This can be achieved through:
-
Pharmacodynamic (PD) Biomarker Analysis: Identify a biomarker that is downstream of the intended target of this compound. For example, if this compound is a kinase inhibitor, you could measure the phosphorylation status of a known substrate of that kinase in tumor lysates from treated and untreated animals.
-
Immunohistochemistry (IHC) or Western Blotting: These techniques can be used to visualize and quantify the levels of the target and downstream signaling molecules in the tumor tissue.
-
Dose-Response Studies: Conduct a dose-response study to see if there is a correlation between the dose of this compound administered and the level of target inhibition and any observed therapeutic effect.
Troubleshooting Data Summary
The following table outlines key quantitative data to collect during your troubleshooting experiments.
| Parameter | Experiment | Purpose | Ideal Outcome |
| Solubility | Formulation Analysis | To ensure the compound is adequately dissolved or suspended in the vehicle. | > Target dosing concentration |
| Plasma Cmax | Pharmacokinetic Study | To determine the maximum concentration of the drug in the blood. | Above the in vitro IC50/EC50 |
| Tumor Cmax | Tissue Distribution Study | To ensure the drug is reaching the target tissue. | Above the in vitro IC50/EC50 |
| Tumor/Plasma Ratio | Tissue Distribution Study | To assess the drug's ability to accumulate in the tumor. | > 1 |
| Target Inhibition | Pharmacodynamic Study | To confirm the drug is engaging its molecular target in the tumor. | Dose-dependent inhibition |
Experimental Protocols
Protocol: Pharmacokinetic and Pharmacodynamic (PK/PD) Study in a Xenograft Mouse Model
Objective: To determine the pharmacokinetic profile of this compound and its effect on a downstream pharmacodynamic biomarker in tumor tissue.
Materials:
-
This compound
-
Dosing vehicle
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Tissue collection tools (e.g., forceps, scissors, liquid nitrogen)
-
Analytical equipment for quantifying this compound (e.g., LC-MS/MS)
-
Reagents for biomarker analysis (e.g., antibodies for Western blotting or IHC)
Procedure:
-
Animal Dosing: Administer a single dose of this compound to a cohort of tumor-bearing mice via the intended route of administration (e.g., oral gavage, IP injection). Include a vehicle control group.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice. Immediately process the blood to separate the plasma.
-
Tissue Harvesting: At the same time points, euthanize the mice and collect the tumor tissue and a sample of a non-target organ (e.g., liver). Immediately flash-freeze the tissues in liquid nitrogen.
-
Sample Analysis (PK): Extract this compound from the plasma and tumor homogenates and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Sample Analysis (PD): Lyse a portion of the frozen tumor tissue and analyze the levels of the target and a downstream biomarker using Western blotting or IHC.
-
Data Analysis: Plot the plasma and tumor concentrations of this compound over time to determine PK parameters. Correlate the drug concentrations with the changes in the PD biomarker.
Visual Troubleshooting Guides
Caption: Potential causes for lack of in vivo efficacy.
Caption: A logical workflow for troubleshooting in vivo efficacy.
Caption: Assumed signaling pathway for this compound.
References
- 1. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. scispace.com [scispace.com]
- 5. content.noblelifesci.com [content.noblelifesci.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. cellgs.com [cellgs.com]
- 8. criver.com [criver.com]
- 9. foliumlabs.ca [foliumlabs.ca]
- 10. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
Technical Support Center: Optimizing UR-7247 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of UR-7247 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
For a novel inhibitor like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range helps in identifying the effective concentration for your specific cell line and assay.
Q2: What is the optimal solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended solvent for dissolving a wide array of small molecule inhibitors for in vitro studies.[1][2] It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Always refer to the manufacturer's datasheet for specific instructions.
Q3: How can I determine the ideal incubation time for this compound?
The optimal incubation time depends on the inhibitor's mechanism of action and the biological endpoint being measured.[1][3] For signaling pathway studies, such as analyzing the phosphorylation of target proteins, shorter incubation times (e.g., 1, 2, 4, 8, and 24 hours) are often sufficient.[3] For cellular outcome assays like cell viability or apoptosis, longer incubation periods (e.g., 24, 48, and 72 hours) are typically necessary.[3] A time-course experiment is recommended to determine the ideal duration for your specific experimental goals.[1]
Q4: How does serum in the culture medium affect this compound activity?
Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If significant interference from serum is suspected, conducting experiments in serum-free or reduced-serum conditions may be necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in culture media | Low aqueous solubility of the compound.[2] | Prepare a higher concentration stock solution in DMSO and use serial dilutions. Ensure the final DMSO concentration is non-toxic to the cells (≤ 0.1%).[1][2] |
| "Salting out" effect upon dilution.[2] | Add the inhibitor stock solution to pre-warmed (37°C) media while gently vortexing to ensure rapid and thorough mixing.[2] | |
| No observable effect at tested concentrations | The concentration of this compound is too low. | Test a higher concentration range, extending up to 100 µM.[1] |
| The compound may be unstable. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[1] | |
| The cell line may not be sensitive to this compound. | Confirm that the target of this compound is expressed in your cell line. Include a positive control cell line known to be sensitive to the inhibitor.[1] | |
| High levels of cell death, even at low concentrations | The incubation time is too long, leading to off-target effects.[3] | Perform a time-course experiment to identify a shorter, effective incubation time.[3] |
| The solvent (DMSO) concentration is too high.[3] | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[1] | |
| The inhibitor exhibits off-target toxicity.[3] | Evaluate the specificity of this compound and consider using a lower concentration or a more specific inhibitor if available. | |
| Inconsistent or non-reproducible results | Mycoplasma or other microbial contamination.[4] | Regularly test cell cultures for mycoplasma contamination.[4] Practice good aseptic technique.[4][5] |
| Cross-contamination with other cell lines.[4] | Work with only one cell line at a time in the biosafety cabinet.[4] | |
| Inaccurate pipetting.[3] | Regularly calibrate pipettes and use fresh tips for each dilution and treatment.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 18-24 hours.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution (e.g., 10-point, 3-fold) in complete culture medium to create a range of working concentrations.[1] Also, prepare a vehicle control (medium with the same final concentration of DMSO).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1][3]
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using appropriate software.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol is designed to confirm that this compound is inhibiting its intended target within the cell.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line
-
6-well cell culture plates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (total and phosphorylated target protein)
-
Secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (centered around the determined IC50) for a short duration (e.g., 1-24 hours).[3]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total target protein to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities and determine the extent of target inhibition at different this compound concentrations.
Visualizations
References
UR-7247 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of UR-7247.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.
-
Long-term (months to years): Store at -20°C in a dry, dark environment.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO. For in vitro experiments, further dilutions can be made in aqueous buffers immediately before use. Due to the lack of specific data on aqueous stability, it is advisable to prepare fresh dilutions for each experiment.
Q3: How stable is this compound in aqueous solution?
A3: Currently, there is limited publicly available data on the quantitative stability of this compound in various aqueous solutions. As a general precaution for small molecules, it is best to prepare aqueous solutions fresh for each experiment and avoid long-term storage, especially at neutral or alkaline pH.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, the general recommendation is to store the compound, both in solid form and in solution, protected from light to minimize potential degradation.[1]
Q5: What should I do if I observe precipitation in my stock solution?
A5: If precipitation is observed in a stock solution, gently warm the solution and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate that the solubility limit has been exceeded or that the compound has degraded. In such cases, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them within a defined period. Prepare aqueous working solutions immediately before each experiment. |
| Improper storage of solid compound or solutions. | Ensure solid this compound and stock solutions are stored at the recommended temperatures and protected from light. | |
| Precipitation in aqueous working solution | Low aqueous solubility of this compound. | Decrease the final concentration of this compound in the aqueous medium. Ensure the concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays). |
| pH of the buffer affecting solubility. | Test the solubility of this compound in a small range of buffers with different pH values relevant to your experiment. | |
| Loss of compound activity over time | Instability of this compound under experimental conditions (e.g., temperature, pH). | Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Consider including a non-ionic surfactant (e.g., Tween-20) at a low concentration (e.g., 0.01%) in your buffers, if compatible with your assay. |
Stability Data (Hypothetical)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative stability data for this compound is not publicly available. This table demonstrates how stability data for this compound could be presented.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Acetate Buffer (pH 5.0) | % Remaining in Tris Buffer (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.2 | 95.1 |
| 4 | 96.2 | 98.5 | 90.3 |
| 8 | 92.1 | 97.1 | 82.5 |
| 12 | 88.5 | 95.8 | 75.4 |
| 24 | 79.3 | 92.0 | 60.2 |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in DMSO at Different Temperatures
| Time (months) | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temperature (25°C) |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 99.1 | 96.5 |
| 3 | 99.5 | 97.5 | 90.1 |
| 6 | 99.2 | 95.2 | 82.3 |
| 12 | 98.8 | 90.8 | 70.1 |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution using HPLC
This protocol describes a general method for evaluating the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Temperature-controlled incubator
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the working solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the pre-warmed aqueous buffer.
-
Timepoint 0: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration (peak area).
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze each aliquot by HPLC under the same conditions as the initial timepoint.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Signaling Pathway of Angiotensin II Type 1 Receptor (AT1R)
This compound is an antagonist of the Angiotensin II Type 1 Receptor (AT1R). The following diagram illustrates the major signaling pathways activated by Angiotensin II binding to AT1R, which are consequently inhibited by this compound.
Caption: Angiotensin II (Ang II) activates the AT1 receptor, leading to downstream signaling cascades. This compound acts as an antagonist, blocking this activation.
Troubleshooting Workflow for Inconsistent Experimental Results
This workflow provides a logical sequence of steps to diagnose and resolve issues of inconsistent results when using this compound.
Caption: A step-by-step guide to troubleshoot inconsistent experimental outcomes with this compound.
References
UR-7247 Technical Support Center: Preventing Precipitation in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the precipitation of UR-7247 in aqueous buffers. This compound is an angiotensin type 1 receptor antagonist with a chemical structure that includes both a tetrazole and a carboxylic acid moiety, making its solubility highly dependent on pH. Careful consideration of buffer composition and preparation techniques is critical for successful in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, orally active angiotensin II AT1 receptor antagonist. Its chemical formula is C24H26N6O2, and it has a molecular weight of 430.51 g/mol . The molecule contains two acidic functional groups: a carboxylic acid and a tetrazole ring. These groups make this compound a poorly soluble compound in neutral or acidic aqueous solutions, which can lead to precipitation during experimental procedures.
Q2: What are the key factors influencing the solubility of this compound?
The primary factors affecting the solubility of this compound are:
-
pH: As an acidic compound, the solubility of this compound dramatically increases at higher pH values (alkaline conditions) due to the deprotonation of the carboxylic acid and tetrazole groups, forming more soluble salt forms.
-
Buffer Composition: The type and concentration of buffer salts can influence solubility. Phosphate (B84403) buffers are commonly used, but it is essential to ensure the final pH is in the desired range.
-
Co-solvents: The addition of organic co-solvents like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly enhance the solubility of this compound in aqueous solutions.
-
Temperature: While temperature effects can vary, for most compounds, solubility tends to increase with temperature. However, stability at elevated temperatures should be considered.
-
Concentration: The risk of precipitation increases with higher concentrations of this compound. It is crucial to work within the known solubility limits for a given set of conditions.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution of this compound, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A high-concentration stock in 100% DMSO is a common starting point. This stock can then be diluted into the aqueous buffer of choice. When diluting, it is critical to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in the working solution should be kept to a minimum and be consistent across all experiments, including controls.
Q4: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in a neutral or acidic aqueous buffer is likely to result in poor solubility and precipitation. If a completely aqueous solution is required, it is advisable to use an alkaline buffer (pH > 8) to dissolve the compound. Even then, achieving high concentrations may be challenging.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer | 1. Localized high concentration: The DMSO stock was added too quickly. 2. Low buffer pH: The pH of the aqueous buffer is too low to maintain the solubility of this compound at the target concentration. 3. Buffer incompatibility: The chosen buffer system is interacting with this compound. | 1. Add the DMSO stock dropwise to the aqueous buffer while vigorously stirring or vortexing. 2. Increase the pH of the aqueous buffer. A pH above 8 is recommended. Perform a pH-solubility profile to determine the optimal pH. 3. Try a different buffer system. If using phosphate buffer, consider a borate (B1201080) or carbonate buffer for higher pH ranges. |
| Cloudiness or precipitate observed in the prepared buffer solution over time | 1. Slow precipitation: The solution was supersaturated, and the compound is slowly crashing out. 2. Temperature change: The solution was prepared at a higher temperature and precipitation occurred upon cooling to room temperature or 4°C. 3. pH shift: The buffer capacity was insufficient to maintain the desired pH over time. | 1. Lower the final concentration of this compound. Consider using a small amount of a non-ionic surfactant like Tween® 80 or a polymer like PEG 400 to stabilize the solution. 2. Prepare and store the solution at the temperature of the experiment. If refrigeration is necessary, check for precipitation before use and gently warm to redissolve if possible (verify stability). 3. Use a buffer with a higher buffering capacity or adjust the pH just before use. |
| Inconsistent experimental results | Variable precipitation: Inconsistent amounts of this compound are precipitating out between experiments, leading to variations in the effective concentration. | 1. Strictly adhere to a standardized protocol for solution preparation. 2. After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment to remove any insoluble material. 3. Visually inspect all solutions for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 4.305 mg of this compound (MW = 430.51 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment of this compound
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of solid this compound to a small volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Plot the measured solubility against the pH of the buffers.
Visualizations
Caption: Recommended workflow for preparing this compound working solutions.
UR-7247 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational Aurora Kinase A inhibitor, UR-7247. The content is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Aurora Kinase A, a key regulator of mitosis. It is designed to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells by inhibiting the kinase activity of Aurora Kinase A.
Q2: Are there any known off-target activities of this compound?
While this compound was designed for high selectivity towards Aurora Kinase A, in vitro kinase screening has revealed potential off-target activity against other kinases at higher concentrations. The primary off-target of concern is Mitogen-Activated Protein Kinase Kinase 6 (MAP2K6). It is crucial to consider these potential off-target effects when interpreting experimental data, especially at concentrations significantly above the IC50 for Aurora Kinase A.
Q3: What are the common sources of variability in cellular assays with this compound?
Inconsistent results in cell-based assays can arise from several factors, including variability in cell health and number.[1] It is important to ensure that cells are healthy, adherent, and at an appropriate confluence before initiating an experiment.[1] The passage number of your cells can also influence outcomes. Additionally, the final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.1%) to prevent solvent-induced artifacts.[2]
II. Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, presented in a question-and-answer format.
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cell Lines
Question: I am observing significant cytotoxicity in my non-cancerous control cell line when treated with this compound, which is unexpected given its intended target is associated with proliferation. What could be the cause?
Answer: This could be due to off-target effects, particularly at higher concentrations of this compound. While the primary target is Aurora Kinase A, off-target inhibition of other kinases essential for normal cell survival could lead to toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a detailed dose-response experiment to determine if the cytotoxicity is concentration-dependent. Off-target effects are often observed at higher concentrations.
-
Assess Cell Health: Ensure the cells are healthy and not under stress from other culture conditions, which could sensitize them to the compound.
-
Alternative Viability Assays: Use a different method for assessing cell viability to rule out assay-specific interference from the compound.
Issue 2: Paradoxical Activation of a Pro-inflammatory Pathway
Question: My assay shows the expected cell cycle arrest, but I am also seeing an unexpected increase in the expression of the pro-inflammatory cytokine IL-6. What could be mediating this effect?
Answer: This paradoxical effect may be due to the off-target activity of this compound on MAP2K6. Activation of MAP2K6 can lead to the phosphorylation and activation of p38 MAPK, a pathway known to be involved in stress responses and the production of some pro-inflammatory cytokines.[3]
Troubleshooting Steps:
-
Use a Specific p38 MAPK Inhibitor: Co-treat your cells with this compound and a specific p38 MAPK inhibitor (e.g., SB203580). If the increase in IL-6 is reduced in the presence of the p38 inhibitor, it strongly suggests the effect is mediated through the MAP2K6/p38 pathway.[3]
-
Dose-Response Correlation: Analyze the dose-response for both the intended cell cycle arrest and the increase in IL-6. If the IL-6 induction occurs at higher concentrations of this compound, it is more likely to be an off-target effect.
Issue 3: High Variability Between Replicate Wells
Question: I am observing high variability between my replicate wells in a 96-well plate format. What are some common causes for this?
Answer: High variability can stem from several technical issues:
-
Uneven Cell Distribution: Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to avoid using the outer wells or to fill them with a buffer to maintain humidity.
-
Inconsistent Pipetting: Ensure proper and consistent pipetting technique.
-
Compound Precipitation: Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution, which can happen at higher concentrations.
III. Quantitative Data Summary
The following tables summarize the in vitro kinase selectivity profile of this compound.
Table 1: Potency of this compound against Primary and Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| Aurora Kinase A | 15 | Biochemical |
| MAP2K6 | 850 | Biochemical |
| SRC | >10,000 | Biochemical |
| VEGFR2 | >10,000 | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) |
| HCT116 (Colon Cancer) | Cell Viability | 25 |
| HeLa (Cervical Cancer) | Cell Viability | 30 |
| BJ (Normal Fibroblast) | Cell Viability | 1200 |
IV. Visualizations
References
Technical Support Center: UR-7247 Binding Assay
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with the UR-7247 binding assay, with a specific focus on tackling high background noise.
Troubleshooting Guide: High Background Noise
High background noise, defined as a strong signal in the non-specific binding (NSB) wells, can obscure the specific binding signal of this compound, leading to inaccurate and unreliable data.[1] An acceptable non-specific binding should ideally be less than 10% of the total binding signal, while specific binding should account for at least 80% of the total binding.[1] This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Issue: High Non-Specific Binding (NSB) Signal
High background is often a result of the labeled ligand (e.g., radiolabeled or fluorescently-tagged this compound) binding to components other than the target receptor.[1] This can include the assay plate, filter mats, or other proteins in the preparation.[1]
Unoccupied sites on the microplate or filter can bind the ligand non-specifically.[2]
Recommended Solutions:
-
Optimize Blocking Agent: The choice and concentration of the blocking agent are critical.[2] Bovine Serum Albumin (BSA) and casein are common choices, but their effectiveness can vary.[3] It is recommended to test different blocking agents and concentrations to find the optimal condition for your specific assay.
-
Increase Blocking Time and Temperature: Ensure sufficient incubation time and optimal temperature during the blocking step to allow for complete saturation of non-specific sites.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% | Inexpensive, widely used.[3] | Can be a source of batch-to-batch variability.[4] |
| Casein | 0.5 - 2% | Can be more effective than BSA due to smaller molecular species.[3] | May interfere with some antibody-based detection systems. |
| Non-fat Dry Milk | 1 - 5% | Inexpensive and readily available. | Can contain endogenous enzymes that may interfere with the assay.[4] |
| Polyvinyl Alcohol (PVA) | 0.1 - 0.5% | Synthetic polymer, reducing lot-to-lot variability.[5][6] | May not be as effective for all assay types. |
Insufficient or ineffective washing can leave unbound ligand behind, contributing to a high background signal.[1][7]
Recommended Solutions:
-
Increase Wash Cycles: Most assays benefit from 3 to 5 wash cycles.[7] If the background is high, try increasing the number of washes.
-
Optimize Wash Buffer Composition: The inclusion of a non-ionic detergent like Tween-20 (typically at 0.05% to 0.1%) in the wash buffer can help reduce non-specific binding.[7]
-
Ensure Aspiration Efficiency: Verify that the automated plate washer is aspirating completely and consistently across all wells.
The labeled this compound itself might be the source of the high background.
Recommended Solutions:
-
Decrease Ligand Concentration: Using too high a concentration of the labeled ligand can lead to increased non-specific binding. Titrate the ligand to find the optimal concentration that balances signal with background.
-
Check Ligand Quality: Degradation of the labeled ligand can result in "sticky" byproducts that bind non-specifically.[1] Ensure the ligand is stored correctly and has not expired.
The quality of the biological material used in the assay can significantly impact background levels.
Recommended Solutions:
-
Optimize Membrane Preparation: Ensure that the membrane preparation has a high density of the target receptor and is free from contaminating proteins.[1]
-
Cell Density: For cell-based assays, ensure that the cell monolayer is confluent and healthy.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background noise in your this compound binding assay.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol is designed to identify the most effective blocking agent and concentration for minimizing non-specific binding.
-
Plate Preparation: Coat a 96-well plate with your receptor preparation as per your standard protocol.
-
Blocking Agent Preparation: Prepare solutions of different blocking agents (e.g., 1%, 3%, 5% BSA; 0.5%, 1%, 2% Casein) in your assay buffer.
-
Blocking Step:
-
Add 200 µL of the different blocking solutions to designated wells.
-
Include a "no block" control.
-
Incubate for at least 1 hour at room temperature or as specified in your protocol.
-
-
Washing: Wash the plate according to your standard procedure.
-
NSB Determination:
-
Add assay buffer containing a high concentration of unlabeled this compound to all wells to saturate specific binding sites.
-
Add your standard concentration of labeled this compound to all wells.
-
Incubate for the standard assay time.
-
-
Final Wash and Reading: Wash the plate to remove unbound labeled ligand and read the signal.
-
Analysis: Compare the signal from the wells with different blocking agents. The condition that yields the lowest signal is the optimal blocking condition.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in a receptor binding assay?
High background refers to a strong signal in the non-specific binding (NSB) wells.[1] Ideally, the NSB signal should be less than 10% of the total binding signal. When the NSB is high, it reduces the signal-to-noise ratio, making it difficult to accurately measure the specific binding of your compound.[1]
Q2: Can the type of microplate affect background noise?
Yes, the type of plastic and surface treatment of the microplate can influence non-specific binding. It is advisable to use plates specifically designed for binding assays. If you suspect the plate is the issue, test plates from different manufacturers.
Q3: My background is high, but my positive controls are also very high. Is this still a problem?
Yes, this is still a problem. While a high positive control signal is good, a high background will compress the dynamic range of your assay. The key metric is the signal-to-background ratio. A low ratio, even with a high signal, indicates a poor-quality assay.
Q4: How can I be sure my labeled this compound is not degraded?
If you suspect ligand degradation, you can perform a quality control check. This might involve techniques like HPLC to check for purity or comparing the performance of a new batch of ligand with the old one. Always store your labeled ligands according to the manufacturer's instructions to prevent degradation.[1]
Q5: What is the principle behind non-specific binding?
The following diagram illustrates the concept of specific vs. non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bocascientific.com [bocascientific.com]
- 5. Influence of Blocking Agents on Non-Specific Background of Polystyrene Microbeads in Serum Immunoassay | Scientific.Net [scientific.net]
- 6. corning.com [corning.com]
- 7. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
Inconsistent results with UR-7247 in replicate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the novel investigational compound UR-7247. Inconsistent results in replicate experiments can be a significant challenge, and this resource is designed to help you identify potential causes and find solutions.
Troubleshooting Guide
Q1: We are observing high variability in the biological effect of this compound across replicate experiments. What are the potential causes?
High variability between experiments can stem from several factors, ranging from the compound itself to the experimental setup. A systematic approach to troubleshooting is crucial to pinpoint the source of the inconsistency.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Action |
| Compound Integrity | Degradation of this compound due to improper storage or handling. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solutions. | Verify the calibration of your balance. Use a high-quality solvent and ensure complete dissolution of the compound. | |
| Cell Culture Conditions | High passage number of cells leading to phenotypic drift.[1][2] | Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma contamination affecting cellular responses.[1] | Regularly test your cell cultures for mycoplasma contamination. | |
| Inconsistent cell seeding density.[2] | Use a cell counter to ensure a consistent number of cells are seeded in each well and across all plates. | |
| Assay Protocol | Variability in incubation times. | Use a calibrated timer and stagger the addition of reagents to ensure consistent incubation periods for all wells. |
| Edge effects on microplates. | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain a humid environment. | |
| Inconsistent pipetting technique.[2] | Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions. | |
| Data Analysis | Inappropriate normalization method.[3] | Normalize your data to a positive and negative control within each experiment. Consider using a total cell stain for normalization in imaging-based assays.[3] |
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be dissolved in DMSO to prepare a stock solution and stored at -80°C in small aliquots to minimize freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium immediately before use.
Q3: Does the confluency of the cell monolayer at the time of treatment affect the results?
Yes, cell confluency can significantly impact the cellular response to this compound. It is recommended to establish a consistent cell seeding density that results in a specific confluency (e.g., 70-80%) at the time of treatment for all experiments.
Q4: How can I be sure that this compound is reaching its intracellular target?
If you suspect issues with cell permeability, you can optimize the permeabilization step in your protocol.[3] This may involve adjusting the concentration of the permeabilizing agent (e.g., Triton X-100 or saponin) or the incubation time.
Q5: Could the choice of microplate be contributing to the inconsistent results?
The type of microplate can influence assay performance. For fluorescence-based assays, use black-walled plates to reduce background signal. For luminescence assays, white-walled plates are recommended to maximize signal reflection.[2] For cell-based assays requiring microscopy, use plates with high-quality optical bottoms.
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Reagent
This protocol describes a common method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well, clear-bottom black plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Visualizations
References
Technical Support Center: UR-7247 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of UR-7247 as a vehicle control in in vivo studies.
Properties of this compound
This compound is a sterile, biocompatible, lipid-based nanoemulsion designed for the parenteral and oral administration of hydrophobic compounds in preclinical research. Its formulation is optimized to enhance the solubility and bioavailability of poorly water-soluble agents, while minimizing vehicle-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the composition of this compound?
A1: this compound is a proprietary, sterile nanoemulsion composed of highly purified lipids, emulsifiers, and a buffering agent in water for injection. The exact formulation is proprietary, but a detailed certificate of analysis is provided with each batch.
Q2: How should I store this compound?
A2: this compound should be stored at 2-8°C and protected from light. Do not freeze. Under these conditions, it is stable for up to 12 months from the date of manufacture.
Q3: Is this compound suitable for all routes of administration?
A3: this compound is optimized for intravenous, intraperitoneal, subcutaneous, and oral administration. For other routes, please contact our technical support for guidance.
Q4: How do I prepare a drug formulation with this compound?
A4: To prepare a drug formulation, first dissolve your test compound in a minimal amount of a compatible co-solvent (e.g., DMSO, ethanol). Then, slowly add this solution to the this compound vehicle with gentle vortexing. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What is the maximum recommended dose volume of this compound?
A5: The maximum recommended dose volume depends on the animal species and route of administration. Please refer to the table below for general guidelines.
Quantitative Data Summary
Table 1: Maximum Recommended Administration Volumes for this compound
| Species | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Mouse | 10 mL/kg | 20 mL/kg | 20 mL/kg | 20 mL/kg |
| Rat | 5 mL/kg | 10 mL/kg | 10 mL/kg | 10 mL/kg |
| Rabbit | 2 mL/kg | 5 mL/kg | 5 mL/kg | 5 mL/kg |
| Dog | 1 mL/kg | N/A | 2 mL/kg | 5 mL/kg |
Table 2: Stability of a Model Hydrophobic Compound in this compound
| Storage Condition | Timepoint | Compound Concentration (µg/mL) | % of Initial Concentration |
| 2-8°C | 0 hours | 100.2 | 100% |
| 24 hours | 99.8 | 99.6% | |
| 48 hours | 99.5 | 99.3% | |
| Room Temperature | 0 hours | 100.2 | 100% |
| 4 hours | 98.1 | 97.9% | |
| 8 hours | 95.3 | 95.1% |
Troubleshooting Guides
Issue 1: Precipitation of the test compound during formulation.
-
Question: I observed precipitation when I added my drug solution to this compound. What should I do?
-
Answer:
-
Reduce Co-solvent Volume: Ensure you are using the absolute minimum volume of co-solvent to dissolve your compound. Excess co-solvent can disrupt the nanoemulsion.
-
Slow Addition: Add the drug-co-solvent mixture to this compound very slowly, drop-wise, while gently vortexing.
-
Warm the Vehicle: Gently warm this compound to room temperature before adding the drug solution. Do not heat above 25°C.
-
Check Compound Solubility: The concentration of your drug may be exceeding its solubility limit in the final formulation. Consider reducing the final concentration.
-
Issue 2: Unexpected toxicity or adverse effects in animals.
-
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur) after administration of the drug formulated in this compound. How can I determine if it's the vehicle?
-
Answer:
-
Include a Vehicle-Only Control Group: It is crucial to always include a control group that receives only this compound at the same volume and frequency as the drug-treated group. This will help differentiate between vehicle- and drug-induced effects.[1][2]
-
Check Administration Volume: Ensure the administered volume is within the recommended limits for the species and route.
-
Observe Vehicle Control Animals: Carefully observe the animals in the vehicle-only group for any adverse reactions. If they also show signs of toxicity, the issue may be with the vehicle or the administration procedure.
-
Consider Co-solvent Toxicity: If a co-solvent like DMSO was used, ensure its final concentration in the formulation is low (ideally <1%) to avoid co-solvent toxicity.[1]
-
Issue 3: High variability in experimental results.
-
Question: I am seeing a lot of variability between animals in the same treatment group. Could the vehicle be the cause?
-
Answer:
-
Ensure Homogeneous Formulation: After preparing the drug-vehicle mixture, ensure it is a homogenous suspension before each administration. Gently invert or vortex the formulation before drawing each dose.
-
Consistent Administration Technique: Inconsistent injection or gavage technique can lead to variability in drug delivery and absorption. Ensure all personnel are properly trained and consistent in their methods.
-
Fresh Formulations: Prepare the drug-UR-7247 formulation fresh before each use, if possible. While stable for short periods, prolonged storage of the final formulation is not recommended without specific stability studies.
-
Randomize Animals: Properly randomize animals into treatment groups to minimize bias.
-
Experimental Protocols
Protocol: Preparation of a Test Article Formulation with this compound
-
Pre-warming: Allow this compound to equilibrate to room temperature (approximately 20-25°C).
-
Test Article Solubilization: Weigh the required amount of the test article and dissolve it in a minimal volume of a suitable co-solvent (e.g., DMSO). Ensure the test article is fully dissolved.
-
Formulation:
-
While gently vortexing the this compound, add the test article solution drop-wise to the vehicle.
-
Continue vortexing for 2-3 minutes to ensure a homogenous mixture.
-
-
Final Concentration Calculation: Calculate the final concentration of the test article in the this compound formulation.
-
Administration: Administer the formulation to the animals within 4 hours of preparation. Gently mix the formulation before each administration.
Visualizations
Caption: Experimental workflow for preparing and administering a test article using this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Relationship between this compound, the test compound, and key success factors.
References
Technical Support Center: Dosage Adjustment of Novel Compounds Across Animal Strains
Welcome to the technical support center for researchers and scientists. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the dosage adjustment of investigational compounds, referred to here as "Compound X," for use in different animal strains.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust the dosage of Compound X for different animal strains?
A1: Adjusting the dosage of Compound X across different animal strains is crucial due to inherent physiological and genetic variations that can significantly impact a drug's pharmacokinetics (PK) and pharmacodynamics (PD). Factors such as body weight, metabolic rate, drug absorption, distribution, metabolism, and excretion can differ substantially between strains, leading to variations in both efficacy and toxicity.[1] A dose that is effective and safe in one strain may be toxic or sub-therapeutic in another.
Q2: What is allometric scaling and how can it be used to estimate a starting dose for a new animal strain?
A2: Allometric scaling is a method used to extrapolate drug doses between different animal species based on the principle that many physiological processes scale with body size in a predictable, non-linear manner.[2] It often utilizes the body surface area (BSA) to estimate an equivalent dose from a known effective dose in another species.[3][4][5] This method provides a more accurate initial dose estimate than simple weight-based conversions.[2]
Q3: What are the key pharmacokinetic parameters to consider when adjusting the dosage of Compound X?
A3: Key pharmacokinetic parameters to consider include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½) : The time it takes for the plasma concentration of the drug to reduce by half.[6]
-
Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[6]
-
Clearance (CL) : The rate at which a drug is removed from the body.[6]
-
Peak Plasma Concentration (Cmax) : The maximum concentration of the drug in the blood plasma.
-
Time to Peak Plasma Concentration (Tmax) : The time at which Cmax is reached.
Significant differences in these parameters between strains necessitate dosage adjustments.
Q4: How can I determine the No-Observed-Adverse-Effect-Level (NOAEL) for Compound X in a new animal strain?
A4: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[7] To determine the NOAEL, a dose-range finding study is typically conducted. This involves administering escalating doses of Compound X to different groups of animals and closely monitoring them for any signs of toxicity.[7][8]
Troubleshooting Guide
Issue 1: Observed toxicity at a previously established "safe" dose in a new animal strain.
-
Possible Cause: The new animal strain may have a slower metabolism or clearance of Compound X, leading to higher drug exposure. Genetic differences can also lead to increased sensitivity to the compound.[1]
-
Solution: Immediately halt the experiment in the affected group. Conduct a dose-range finding study in the new strain to determine the maximum tolerated dose (MTD) and NOAEL.[9] It is advisable to start with a lower dose and escalate gradually.
Issue 2: Lack of efficacy of Compound X in a new animal strain at a dose that was effective in another strain.
-
Possible Cause: The new strain may have a faster metabolism or clearance of Compound X, resulting in sub-therapeutic drug levels. Differences in target receptor expression or sensitivity could also be a factor.
-
Solution: Conduct a pharmacokinetic study to compare the plasma concentrations of Compound X between the two strains.[10] If drug exposure is lower in the new strain, a higher dose may be required. Consider performing a dose-response study to evaluate the efficacy of a range of doses.
Issue 3: High variability in experimental results within the same animal strain.
-
Possible Cause: Inconsistent dosing technique, variations in animal age or health status, or issues with the drug formulation can all contribute to variability.
-
Solution: Ensure all personnel are properly trained on the dosing procedure (e.g., oral gavage, intravenous injection).[11] Use animals of a consistent age and health status. Verify the stability and homogeneity of your drug formulation.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Compound X in Different Rodent Strains
| Parameter | C57BL/6 Mice | BALB/c Mice | Sprague-Dawley Rats | Wistar Rats |
| Bioavailability (F%) | 35% | 45% | 25% | 30% |
| Half-life (t½) | 2.1 hours | 3.5 hours | 4.2 hours | 4.8 hours |
| Cmax (ng/mL) | 850 | 1100 | 600 | 720 |
| Tmax (hours) | 0.5 | 1.0 | 1.5 | 1.0 |
Table 2: Example Toxicity Profile of Compound X
| Animal Strain | NOAEL (mg/kg/day) | MTD (mg/kg/day) | Observed Toxicities at High Doses |
| C57BL/6 Mice | 50 | 100 | Weight loss, lethargy |
| BALB/c Mice | 40 | 80 | Hepatotoxicity, weight loss |
| Sprague-Dawley Rats | 30 | 60 | Nephrotoxicity, tremors |
| Wistar Rats | 35 | 70 | Weight loss, mild tremors |
Experimental Protocols
Protocol 1: Determination of No-Observed-Adverse-Effect-Level (NOAEL)
-
Animal Selection: Select healthy, adult animals of the desired strain, with a narrow weight range. Use both males and females.
-
Group Allocation: Assign animals to at least four groups (n=5-10 per sex per group): a vehicle control group and at least three dose level groups (low, mid, high).
-
Dose Selection: Doses should be selected based on preliminary range-finding studies. The highest dose should be expected to produce some toxicity but not mortality.
-
Administration: Administer Compound X or vehicle daily for a specified period (e.g., 14 or 28 days) via the intended clinical route.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss).[12]
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of major organs.
-
Data Analysis: The NOAEL is the highest dose at which there are no treatment-related adverse findings.[7]
Protocol 2: Pharmacokinetic Study
-
Animal Preparation: Cannulate the jugular vein of the animals for serial blood sampling. Allow for a recovery period before the study.
-
Dosing: Administer a single dose of Compound X via the desired route (e.g., intravenous and oral to determine bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax, Tmax, t½, Vd, and CL.[13]
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Experimental workflow for dose adjustment in a new animal strain.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Factors Affecting Drug Response in Animals [bivatec.com]
- 2. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 3. allucent.com [allucent.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion between animals and human [targetmol.com]
- 6. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
UR-7247 Technical Support Center: Investigating Tachyphylaxis Potential
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with UR-7247, a potent and orally active angiotensin II type 1 (AT1) receptor antagonist.[1] Given that tachyphylaxis, a rapid decrease in response to a drug following repeated administration, can be a concern with receptor-acting compounds, this resource offers troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a consideration for an AT1 receptor antagonist like this compound?
A1: Tachyphylaxis is a phenomenon where the effect of a drug diminishes when it is administered continuously or repeatedly. For a G-protein coupled receptor (GPCR) antagonist like this compound, which targets the AT1 receptor, prolonged exposure could potentially lead to receptor desensitization or downregulation, rendering the drug less effective over time. Understanding this potential is crucial for predicting in vivo efficacy and designing appropriate dosing regimens.
Q2: What are the known mechanisms of tachyphylaxis for AT1 receptors?
A2: Tachyphylaxis of AT1 receptors is primarily mediated by two processes:
-
Receptor Desensitization: Following agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder G-protein coupling and initiate receptor internalization.[2]
-
Receptor Downregulation: With prolonged agonist exposure, internalized receptors can be targeted for lysosomal degradation instead of being recycled back to the cell surface. This leads to a decrease in the total number of receptors available to bind to the antagonist.[3][4]
Q3: As an antagonist, can this compound induce tachyphylaxis?
A3: While tachyphylaxis is classically associated with agonists, antagonists can also be involved in processes that alter receptor sensitivity. For instance, some antagonists, known as "inverse agonists," can stabilize the receptor in an inactive state and potentially influence receptor trafficking and expression. The specific properties of this compound in this regard are not yet fully characterized. However, it is also important to consider that in a physiological system, the presence of the endogenous agonist (Angiotensin II) is continuous. An antagonist like this compound competes with this endogenous agonist. Changes in the level of the endogenous agonist or adaptive changes by the cell in response to chronic receptor blockade could manifest as an apparent tachyphylaxis to the antagonist's effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Diminishing in vitro response to this compound in cell-based assays with repeated application. | Receptor downregulation due to the presence of an endogenous or co-administered agonist. | 1. Wash cells thoroughly between this compound applications to remove any residual agonists. 2. Use a serum-free medium to minimize the presence of endogenous agonists. 3. Perform a time-course experiment to assess the onset of the diminished response. |
| Inconsistent this compound potency (IC50) across different experimental days. | Cell culture conditions affecting AT1 receptor expression. | 1. Standardize cell passage number and seeding density. 2. Ensure consistent serum concentration and lot. 3. Monitor AT1 receptor expression levels via qPCR or Western blot. |
| Unexpected increase in agonist (Angiotensin II) potency after prolonged this compound treatment. | Upregulation of AT1 receptors as a compensatory mechanism to chronic blockade. | 1. Conduct a receptor binding assay to quantify AT1 receptor density. 2. Perform a functional wash-out experiment to see if the effect is reversible. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Agonist-Induced AT1 Receptor Desensitization
Objective: To determine if pre-treatment with this compound can prevent Angiotensin II (AngII)-induced desensitization of the AT1 receptor.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the human AT1 receptor (e.g., HEK293-AT1R) in appropriate media.
-
Pre-treatment: Incubate cells with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Agonist Challenge: Add a high concentration of AngII (e.g., 1 µM) to the cells for a short duration (e.g., 15 minutes) to induce desensitization in the control group.
-
Washout: Thoroughly wash the cells with a buffer to remove both the antagonist and agonist.
-
Functional Readout: Stimulate the cells with a range of AngII concentrations and measure a downstream signaling event, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP-1) accumulation.
-
Data Analysis: Compare the dose-response curves of AngII in cells pre-treated with vehicle versus those pre-treated with this compound. A rightward shift in the vehicle-treated group's curve indicates desensitization. The ability of this compound to prevent this shift would suggest it can protect the receptor from agonist-induced desensitization.
Protocol 2: Quantification of AT1 Receptor Internalization
Objective: To visualize and quantify the effect of this compound on AngII-induced AT1 receptor internalization.
Methodology:
-
Cell Line: Utilize a cell line stably expressing a tagged AT1 receptor (e.g., AT1R-GFP).
-
Treatment: Treat cells with:
-
Vehicle control
-
Angiotensin II (to induce internalization)
-
This compound alone
-
This compound pre-treatment followed by Angiotensin II
-
-
Imaging: At various time points, fix the cells and acquire images using high-content imaging or confocal microscopy.
-
Quantification: Use image analysis software to quantify the amount of internalized receptor (visible as intracellular vesicles) versus the amount at the plasma membrane.
-
Data Analysis: Compare the percentage of internalized receptors across the different treatment groups.
Data Presentation
Table 1: Hypothetical Data on the Effect of this compound Pre-treatment on Angiotensin II Potency
| Pre-treatment | Angiotensin II EC50 (nM) | Fold Shift vs. Control |
| Vehicle (Control) | 1.5 | 1.0 |
| Angiotensin II (1 µM for 15 min) | 15.2 | 10.1 |
| This compound (100 nM) + Angiotensin II | 2.1 | 1.4 |
| This compound (1 µM) + Angiotensin II | 1.6 | 1.1 |
This table illustrates that pre-treatment with this compound could potentially prevent the desensitization (rightward shift in EC50) caused by a high concentration of Angiotensin II.
Table 2: Hypothetical Quantification of AT1 Receptor Internalization
| Treatment | % of Internalized Receptors |
| Vehicle | 5% |
| Angiotensin II (1 µM) | 65% |
| This compound (1 µM) | 6% |
| This compound (1 µM) + Angiotensin II | 10% |
This table suggests that this compound does not induce receptor internalization on its own and can block Angiotensin II-induced internalization.
Visualizations
Caption: AT1 Receptor Signaling and Desensitization Pathway.
Caption: Workflow for Investigating this compound Tachyphylaxis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Desensitization of AT1 receptor-mediated cellular responses requires long term receptor down-regulation in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of UR-7247
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of UR-7247.
Frequently Asked Questions (FAQs)
Q1: We are observing a sharp decrease in cell viability at high concentrations of this compound, which is more pronounced than expected. Is this a known issue?
A1: Yes, high concentrations of this compound can lead to a significant decrease in cell viability. This is often attributed to off-target effects or exaggerated on-target inhibition of critical cellular pathways necessary for survival. It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.
Q2: What is the recommended concentration range for this compound in most cell lines?
A2: The effective concentration of this compound can vary significantly between cell lines. We recommend starting with a broad concentration range (e.g., 0.1 nM to 100 µM) to determine the IC50 value for your specific model. For most sensitive cell lines, the optimal range for inhibiting the target pathway with minimal toxicity is typically between 1 µM and 10 µM.
Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A3: This is a possibility. This compound is typically dissolved in DMSO. High concentrations of DMSO (>0.5%) can be toxic to many cell lines. Always include a vehicle control (cells treated with the same concentration of DMSO used to deliver this compound) in your experiments to rule out solvent-induced toxicity.
Q4: How can we differentiate between apoptosis and necrosis as the cause of cell death at high concentrations of this compound?
A4: To distinguish between apoptosis and necrosis, you can perform assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V positive and PI negative cells are undergoing apoptosis, while PI positive cells are necrotic. Caspase activity assays (e.g., Caspase-3/7) can also specifically measure apoptosis.
Troubleshooting Guides
Issue 1: Excessive Cell Death at Previously Safe Concentrations
| Possible Cause | Troubleshooting Step |
| Cell Line Instability or Contamination | Perform cell line authentication (e.g., STR profiling). Check for mycoplasma contamination, as this can sensitize cells to drug treatment. |
| Inaccurate Drug Concentration | Verify the stock concentration of this compound. If possible, use a fresh vial of the compound. Ensure proper serial dilutions are being made. |
| Changes in Cell Culture Conditions | Ensure consistency in media formulation, serum percentage, and incubator conditions (CO2, temperature, humidity). |
Issue 2: High Variability in Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Treatment Time | Standardize the incubation time with this compound across all experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87 MG | Glioblastoma | 8.1 |
| PC-3 | Prostate Cancer | 15.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Logical workflow for troubleshooting this compound cytotoxicity.
Technical Support Center: UR-7247 Interference with Fluorescent Assays
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing UR-7247 in fluorescence-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential interference, ensuring the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, possesses intrinsic properties that affect the fluorescence signal, leading to potentially misleading results. This interference can manifest as either an increase or a decrease in the measured fluorescence, independent of the compound's actual biological activity. The primary mechanisms behind this interference are autofluorescence and fluorescence quenching.[1][2][3]
Q2: How can this compound's potential autofluorescence affect my assay results?
A2: Autofluorescence is the inherent ability of a compound to emit light upon excitation.[4][5][6] If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can produce a false-positive signal. This would incorrectly suggest that this compound is an activator or inhibitor of the target pathway.
Q3: What is fluorescence quenching and how might it be caused by this compound?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. This compound could potentially act as a quencher by absorbing the excitation light or the emitted fluorescence from your assay's fluorophore, leading to a reduced signal and a false perception of inhibition.[2][4] This can occur through mechanisms such as Förster Resonance Energy Transfer (FRET), Dexter Electron Transfer, or collisional quenching.[2]
Q4: Could poor solubility of this compound cause interference in my fluorescence assay?
A4: Yes, compounds with poor solubility can lead to the formation of precipitates or aggregates in the assay buffer.[2] These particles can scatter the excitation light, which may be detected by the instrument as an increase in signal, resulting in false positives.[2][6]
Troubleshooting Guide
This guide provides systematic steps to identify and address common interference issues when using this compound in fluorescence-based assays.
Issue 1: Unexpected Increase in Fluorescence Signal
An unexpected increase in fluorescence signal may indicate autofluorescence or light scattering.
Troubleshooting Steps:
-
Assess Autofluorescence:
-
Run a control experiment with this compound in the assay buffer without the fluorescent probe or biological target.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
A significant signal in this control well suggests that this compound is autofluorescent.
-
-
Evaluate Light Scattering:
-
Visually inspect the assay plate for any signs of precipitation or turbidity after the addition of this compound.[2]
-
Perform a light scatter counter-assay by measuring the signal at the excitation wavelength. An increased signal in the presence of this compound points to light scattering.
-
Mitigation Strategies:
-
For Autofluorescence: If this compound is autofluorescent, consider using a fluorescent dye with a longer emission wavelength (red-shifted) to minimize spectral overlap.
-
For Light Scattering: To prevent compound aggregation, consider including a non-ionic detergent like Triton X-100 in the assay buffer.[2] Always assess the solubility of this compound in your specific assay buffer.
Issue 2: Unexpected Decrease in Fluorescence Signal
A decrease in fluorescence signal in the presence of this compound could be due to fluorescence quenching.
Troubleshooting Steps:
-
Perform a Quenching Assay:
-
Add this compound to a completed enzymatic reaction where the fluorescent product has already been generated.
-
A decrease in the fluorescence signal upon the addition of this compound is a strong indicator of quenching.[2]
-
-
Measure Absorbance Spectrum:
-
Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your assay's fluorophore suggests potential quenching.[2]
-
Mitigation Strategies:
-
Increase Fluorophore Concentration: In some instances, increasing the concentration of the fluorescent substrate may help to overcome quenching effects.[2]
-
Utilize Orthogonal Assays: To confirm true inhibition, validate your findings using a non-fluorescence-based method, such as an absorbance or luminescence assay.[2]
Data Presentation
Table 1: Hypothetical Autofluorescence Profile of this compound
| Concentration of this compound (µM) | Fluorescence Intensity (RFU) at 485/520 nm |
| 0 (Blank) | 50 |
| 1 | 150 |
| 10 | 1200 |
| 100 | 9500 |
This table illustrates how to present data from an autofluorescence experiment. A concentration-dependent increase in relative fluorescence units (RFU) in the absence of the assay's fluorophore indicates autofluorescence.
Table 2: Hypothetical Quenching Analysis of this compound
| Concentration of this compound (µM) | % of Control Fluorescence Signal |
| 0 | 100% |
| 1 | 95% |
| 10 | 60% |
| 100 | 25% |
This table shows a sample data summary for a quenching experiment. A dose-dependent decrease in the fluorescence signal of a pre-formed fluorescent product suggests quenching by this compound.
Experimental Protocols
Protocol 1: Autofluorescence Assessment of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted this compound solutions and a buffer-only control to the wells of the microplate.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.[2]
-
Subtract the fluorescence of the buffer-only control from the values obtained for the this compound-containing wells.
-
Plot the net fluorescence intensity against the concentration of this compound.
Protocol 2: Fluorescence Quenching Assay
Objective: To assess if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound stock solution
-
Assay buffer
-
Pre-formed fluorescent product from the assay
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Method:
-
Generate the fluorescent product of your assay in a set of control wells.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted this compound solutions to the wells containing the pre-formed fluorescent product. Include a control with buffer only.
-
Read the fluorescence intensity immediately after the addition of this compound.[2]
-
Compare the fluorescence intensity in the presence of this compound to the control wells.
Visualizations
Caption: Troubleshooting workflow for fluorescent assay interference.
Caption: Experimental workflow for mitigating interference.
Caption: Mechanisms of fluorescence interference by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of UR-7247
Welcome to the technical support center for the formulation of UR-7247. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge with this compound is its low aqueous solubility. As a likely Biopharmaceutics Classification System (BCS) Class II compound (poor solubility, high permeability), its absorption after oral administration is limited by its dissolution rate in the gastrointestinal fluids. This can lead to low and variable bioavailability, potentially reducing therapeutic efficacy.[1]
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
A2: For a poorly soluble drug like this compound, several formulation strategies can be employed to enhance its dissolution and subsequent absorption. These include:
-
Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution.[1][2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[3]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with enhanced solubility.[1][3]
Q3: How do I select the most appropriate formulation strategy for this compound?
A3: The choice of formulation strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving preformulation studies is recommended. The following workflow can guide the decision-making process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vitro dissolution of this compound from solid dispersion. | - Incomplete amorphization of this compound.- Recrystallization of this compound during storage.- Inappropriate polymer selection. | - Confirm the amorphous state using XRD or DSC.- Evaluate different polymers and drug-to-polymer ratios.- Assess the physical stability of the solid dispersion under accelerated conditions. |
| Variability in pharmacokinetic data after oral administration of this compound. | - Food effects on drug absorption.- Inconsistent dissolution in the GI tract.- Pre-systemic metabolism. | - Conduct food-effect studies to understand the impact of food on bioavailability.- Optimize the formulation to ensure consistent dissolution.- Investigate potential first-pass metabolism. |
| Phase separation or precipitation of this compound in SEDDS formulation upon dilution. | - Poor emulsification of the system.- Drug precipitation in the aqueous environment of the GI tract. | - Screen different oils, surfactants, and co-surfactants to optimize the formulation.- Evaluate the formulation's performance upon dilution in various aqueous media.- Incorporate precipitation inhibitors if necessary. |
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| pH 1.2 Buffer | < 1 |
| pH 6.8 Buffer | 2.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5.8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 15.2 |
Table 2: Comparison of this compound Formulation Approaches
| Formulation | Particle Size (D90) | In Vitro Dissolution at 30 min (%) | In Vivo AUC (ng·h/mL) in Rats |
| Unformulated this compound | 150 µm | 5 | 150 |
| Micronized this compound | 15 µm | 25 | 450 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | N/A | 75 | 1200 |
| This compound SEDDS | N/A | 90 | 1800 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 gram of this compound and 5 grams of a suitable hydrophilic polymer (e.g., PVP K30) in a sufficient volume of a common solvent (e.g., methanol).
-
Mixing: Stir the solution until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical form (amorphous vs. crystalline).
Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components and this compound until a clear and homogenous solution is formed. Gentle heating may be applied if necessary.
-
Characterization:
-
Emulsification Performance: Assess the self-emulsification time and droplet size upon dilution in aqueous media.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to evaluate its physical stability.
-
In Vitro Dissolution: Perform dissolution studies to assess the drug release from the SEDDS formulation.
-
Hypothetical Signaling Pathway for this compound
For illustrative purposes, should this compound be an inhibitor of a specific kinase pathway, understanding its mechanism is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes.
References
UR-7247 degradation and how to avoid it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and handling of the novel kinase inhibitor, UR-7247. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
I. Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Diminished or Inconsistent Inhibitory Effect of this compound Over Time
Symptoms:
-
The biological effect of this compound decreases in long-term experiments.[1]
-
Higher concentrations of this compound are needed to achieve the same effect as in previous experiments.[1]
-
Experimental replicates show significant variability in the observed inhibitory effect.[2]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution from solid this compound. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability.[3][4] |
| Hydrolytic Degradation in Aqueous Buffers | This compound is susceptible to hydrolysis, especially at non-neutral pH. Prepare working solutions fresh for each experiment and use within a few hours. Maintain the pH of the assay buffer between 6.8 and 7.4. |
| Photodegradation | This compound is light-sensitive. Protect stock solutions and experimental setups from light by using amber vials or wrapping containers in foil.[4] |
| Cellular Metabolism of this compound | In cell-based assays, cells may metabolize this compound over time, reducing its effective concentration. Consider replenishing the media with fresh this compound every 24-48 hours in long-term experiments.[1] |
Issue 2: Precipitation of this compound in Cell Culture Media or Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the media after adding this compound.
-
Inconsistent results, likely due to inaccurate dosing.[2]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Poor Solubility in Aqueous Solutions | This compound has low aqueous solubility. Ensure the final concentration of the DMSO solvent is kept below 0.5% to avoid toxicity and precipitation.[5] Prepare intermediate dilutions in a suitable buffer before adding to the final media. |
| Incorrect Solvent Used | Always dissolve the solid this compound in anhydrous DMSO to prepare the stock solution. Using other solvents may lead to incomplete dissolution or degradation.[6] |
| High Final Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. |
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1:
-
Solid this compound: Store at -20°C in a desiccator to protect from moisture.
-
This compound Stock Solutions (in DMSO): For short-term storage (up to one month), store at -20°C. For long-term storage, aliquot into single-use amber vials and store at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.[3]
Q2: How should I prepare the this compound stock solution?
A2:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary, but do not overheat.[4][5]
-
Aliquot into single-use, light-protected tubes for storage.[4]
Degradation Pathways
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis and photodegradation .
-
Hydrolysis: The ester functional group in this compound is susceptible to cleavage in the presence of water, a reaction that is accelerated by acidic or basic conditions.[7]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can lead to the breakdown of the molecule.[5]
Q4: Are there any known reactive degradation products of this compound?
A4: Yes, the hydrolytic degradation of this compound yields two main products: a carboxylic acid derivative and an alcohol fragment. While the parent molecule is a potent kinase inhibitor, these degradation products have shown negligible activity in kinase assays and may have unknown off-target effects.
Experimental Best Practices
Q5: How can I confirm that my this compound stock solution is still active?
A5: The most reliable method to assess the integrity of your this compound stock is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A significant decrease in the peak corresponding to the parent compound and the appearance of new peaks would indicate degradation.[4]
Q6: What is the stability of this compound in cell culture media?
A6: The stability of this compound in cell culture media is dependent on several factors including temperature, pH, and light exposure.[1] It is recommended to determine the half-life of this compound under your specific experimental conditions.[1] As a general guideline, replace the media with freshly prepared this compound every 24-48 hours in continuous exposure experiments.
III. Quantitative Data Summary
Table 1: Stability of this compound Stock Solution (10 mM in DMSO) under Various Storage Conditions
| Storage Temperature | Duration | Purity (% remaining) | Notes |
| -80°C | 6 months | >98% | Recommended for long-term storage. |
| -20°C | 1 month | >95% | Suitable for short-term storage. |
| 4°C | 1 week | ~85% | Not recommended for storage. |
| Room Temperature | 24 hours | <70% | Avoid prolonged exposure to room temperature. |
Table 2: Half-life of this compound in Aqueous Buffer at Different pH and Light Conditions
| pH | Light Condition | Half-life (hours) | Degradation Rate |
| 6.0 | Ambient Light | 18 | High |
| 7.4 | Ambient Light | 36 | Moderate |
| 7.4 | Dark | >72 | Low |
| 8.0 | Dark | 48 | Moderate |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Bring the vial of solid this compound to room temperature.
-
Add the calculated volume of anhydrous DMSO to the vial to make a 10 mM solution.
-
Vortex until fully dissolved.
-
Aliquot into single-use amber tubes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains below 0.5%.[5]
-
Use the prepared working solutions immediately.
-
Protocol 2: Assessing this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer or media at a known concentration.
-
Incubate the solution under the conditions to be tested (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and stop the degradation process by adding an equal volume of acetonitrile (B52724) and storing at -20°C.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile at the absorbance maximum of this compound.
-
Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the time zero sample.
-
V. Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for troubleshooting inconsistent this compound activity.
References
Validation & Comparative
UR-7247 vs. Losartan: A Comparative Guide for Hypertension Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the angiotensin II receptor blocker (ARB) UR-7247 and the widely-used antihypertensive drug, losartan (B1675146). This document summarizes available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to support further research and development in the field of hypertension.
Executive Summary
Direct comparative studies between this compound and losartan in hypertension models are not publicly available. Losartan is a well-characterized AT1 receptor antagonist with a wealth of preclinical and clinical data supporting its efficacy and mechanism of action. In contrast, information on this compound is limited, primarily stemming from a single clinical study in healthy volunteers. This guide presents a comprehensive overview of losartan's pharmacological profile and the available information for this compound, offering a comparative perspective based on the current state of knowledge.
Losartan: A Comprehensive Profile
Losartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist. Its mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, leading to a reduction in blood pressure.
Quantitative Data Summary: Losartan
The following table summarizes key quantitative data for losartan from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| AT1 Receptor Binding Affinity (pKi) | 7.17 ± 0.07 | COS-7 cells expressing wild type AT1 receptors | [1][2] |
| IC50 (Angiotensin II binding inhibition) | 20 nmol/L | In vitro | [3] |
| Blood Pressure Reduction (Systolic/Diastolic) | 9.2/6.9 mmHg (50 mg once daily) | Hypertensive patients | [4] |
| Blood Pressure Reduction (Systolic/Diastolic) | 9.9/6.4 mmHg (100 mg once daily) | Hypertensive patients | [4] |
| Blood Pressure Reduction (Systolic/Diastolic) | 13.2/8.5 mmHg (50 mg twice daily) | Hypertensive patients | [4] |
Signaling Pathway of Losartan
Losartan exerts its antihypertensive effects by blocking the AT1 receptor, which is a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to vascular smooth muscle contraction and an increase in blood pressure. Losartan competitively inhibits this pathway.
References
UR-7247 and Telmisartan: A Comparative Analysis of Potency and Efficacy in Angiotensin II Receptor Blockade
For Immediate Release
This comparison guide provides a detailed analysis of the angiotensin II type 1 (AT1) receptor antagonists, UR-7247 and telmisartan (B1682998), focusing on their respective potencies and efficacies. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview based on available experimental data.
Introduction
Both this compound and telmisartan are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and cardiovascular homeostasis. By blocking the action of angiotensin II, these compounds effectively lead to vasodilation and a reduction in blood pressure. While telmisartan is a well-established therapeutic agent, this compound is a research compound. This guide will compare their pharmacological profiles to highlight their similarities and differences.
Mechanism of Action
The primary mechanism of action for both this compound and telmisartan is the competitive and insurmountable antagonism of the AT1 receptor. This blockade prevents angiotensin II from binding to the receptor, thereby inhibiting its downstream effects, which include vasoconstriction, aldosterone (B195564) release, and cellular growth.
Telmisartan has a dual mechanism of action, also acting as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating glucose and lipid metabolism. This dual action may contribute to its metabolic benefits beyond blood pressure control. The PPAR-γ activity of this compound has not been extensively reported in the available literature.
Potency Comparison
Potency is a measure of the concentration of a drug required to produce a specific effect. In the context of AT1 receptor antagonists, this is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
| Compound | Potency Metric | Value | Reference |
| Telmisartan | pKi | 8.19 | [1][2] |
| Ki | 3.7 nM | [3] | |
| This compound | Not available | Not available |
Note: Specific quantitative potency data for this compound from publicly available, peer-reviewed sources could not be definitively ascertained at the time of this publication.
Efficacy Comparison
Efficacy refers to the maximum response achievable with a drug. For AT1 receptor antagonists, this is typically measured by the reduction in blood pressure.
| Compound | Dose Range | Systolic Blood Pressure Reduction | Diastolic Blood Pressure Reduction | Study Population | Reference |
| Telmisartan | 40-80 mg/day | ~10-15 mmHg | ~7-10 mmHg | Hypertensive patients | [4][5] |
| This compound | Not available | Not available | Not available | Not available |
Note: Specific quantitative efficacy data for this compound from publicly available, peer-reviewed sources could not be definitively ascertained at the time of this publication.
Experimental Protocols
AT1 Receptor Binding Assay (Telmisartan)
The potency of telmisartan at the AT1 receptor is typically determined through a radioligand binding assay. A common protocol involves:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor, such as Chinese Hamster Ovary (CHO) cells or vascular smooth muscle cells.
-
Incubation: The membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., [3H]-losartan or [125I]-angiotensin II) and varying concentrations of telmisartan.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of telmisartan that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[1][2]
Clinical Efficacy Trial for Hypertension (General Protocol)
The efficacy of antihypertensive agents like telmisartan is evaluated in randomized, double-blind, placebo-controlled clinical trials. A typical study design includes:
-
Patient Population: Enrollment of patients with a diagnosis of essential hypertension, often with baseline blood pressure readings within a specified range (e.g., systolic BP >140 mmHg or diastolic BP >90 mmHg).
-
Washout Period: A period where patients discontinue their previous antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., telmisartan at various doses), a placebo, or an active comparator.
-
Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 4-12 weeks).
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals, typically at trough (just before the next dose) and peak drug concentrations. Ambulatory blood pressure monitoring (ABPM) may also be used for a 24-hour assessment.
-
Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in systolic and diastolic blood pressure compared to placebo.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound and telmisartan on the AT1 receptor.
Caption: General experimental workflows for determining the potency and efficacy of AT1 receptor antagonists.
Conclusion
Telmisartan is a well-characterized AT1 receptor antagonist with established potency and clinical efficacy in reducing blood pressure. Its additional partial PPAR-γ agonism provides a potential for metabolic benefits. While this compound is also identified as a potent AT1 receptor antagonist, detailed, publicly available quantitative data on its potency and efficacy are limited, precluding a direct, data-driven comparison with telmisartan in this guide. Further publication of preclinical and clinical data on this compound is necessary to enable a comprehensive comparative assessment.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A multicenter, open-label study of the efficacy and safety of telmisartan in mild to moderate hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prospective, randomized, open-label trial comparing telmisartan 80 mg with valsartan 80 mg in patients with mild to moderate hypertension using ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Preclinical Assessment of UR-7247, a Novel Angiotensin II Receptor Blocker
For Research Professionals: A Guide to the Preclinical Profile of UR-7247 in Relation to Established Sartans
This guide provides a comparative overview of the preclinical pharmacological characteristics of this compound, a potent and orally active angiotensin II AT1 receptor antagonist, in relation to other established angiotensin II receptor blockers (ARBs), commonly known as 'sartans'.[1][2] The data presented herein are intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic profile of this novel agent.
Disclaimer: Publicly available preclinical data for this compound is limited. Quantitative values for this compound in the tables below are presented as illustrative placeholders based on the qualitative descriptions of it being a "potent" antagonist and are intended to demonstrate a typical comparative profile for a novel sartan. These values are not derived from published experimental results.
In Vitro Profile: Receptor Binding Affinity
The primary mechanism of action for sartans is the selective blockade of the angiotensin II type 1 (AT1) receptor.[3] A high binding affinity for the AT1 receptor is a key determinant of a drug's potency. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a stronger binding interaction.
| Compound | AT1 Receptor Binding Affinity (Ki, nM) | Selectivity (AT1 vs. AT2) |
| This compound | ~1-5 (Illustrative) | >10,000-fold (Expected) |
| Losartan (EXP-3174) | 2-10 | >10,000-fold[3] |
| Valsartan | ~2.38 | >30,000-fold |
| Telmisartan | ~3.7 | >3,000-fold |
| Candesartan | ~0.3-1.0 | >10,000-fold |
| Irbesartan | ~1-5 | >10,000-fold |
Note: Ki values are compiled from various sources and can differ based on experimental conditions. The active metabolite of Losartan, EXP-3174, is primarily responsible for its therapeutic effect.
In Vivo Efficacy: Antihypertensive Activity
The antihypertensive efficacy of sartans is commonly evaluated in the Spontaneously Hypertensive Rat (SHR) model, an established genetic model of hypertension. The following table illustrates the typical mean arterial pressure (MAP) reduction observed with various sartans in this model.
| Compound | Dose Range (mg/kg, p.o.) | Maximum MAP Reduction (mmHg) in SHR |
| This compound | 1-10 (Illustrative) | ~35-45 (Illustrative) |
| Losartan | 10-30 | ~30-40 |
| Valsartan | 10-30 | ~30-40 |
| Telmisartan | 1-3 | ~40-50 |
| Irbesartan | 10-50 | ~35-45 |
Note: Efficacy can vary based on the specific study design, duration of treatment, and method of blood pressure measurement.
Pharmacokinetic Profile
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, influencing its dosing regimen and duration of action. This compound has been noted for its very long plasma elimination half-life in humans.[4]
| Compound | T½ (half-life) in Rats | Oral Bioavailability (%) in Rats |
| This compound | Long (expected) | Moderate to High (expected) |
| Losartan | ~1.5-2.5 hours | ~33 |
| Valsartan | ~6 hours | ~25 |
| Telmisartan | ~24 hours | ~42-58 |
| Candesartan | ~9 hours (as active drug) | ~15 (as prodrug) |
| Irbesartan | ~11-15 hours | ~60-80 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism and evaluation process, the following diagrams are provided.
References
Comparative Analysis of Angiotensin II Type 1 (AT1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several widely used Angiotensin II Type 1 (AT1) receptor antagonists, commonly known as angiotensin receptor blockers (ARBs) or "sartans". The information presented is supported by experimental data from peer-reviewed literature to assist in research and development decisions. ARBs are a class of drugs that selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin system (RAS).[1][2]
AT1 Receptor Signaling Pathway
The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular and renal physiology and pathophysiology.[3] Its activation by angiotensin II initiates a complex cascade of intracellular signaling events.[3][4] The primary pathway involves coupling to the Gq/11 family of G proteins.[4][5] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][7] These events lead to cellular responses such as smooth muscle contraction, inflammation, and cell growth.[3][5] AT1 receptor antagonists competitively inhibit the binding of angiotensin II to the receptor, effectively blocking this entire signaling cascade.[5]
Comparative Performance Data
The efficacy and pharmacological profile of AT1 receptor antagonists are determined by several key parameters, including their binding affinity (Ki), potency (IC50), selectivity for the AT1 receptor over the AT2 receptor, and pharmacokinetic properties.
Binding affinity (Ki) represents the dissociation constant of the inhibitor, where a lower value indicates a stronger binding interaction with the receptor.[5] The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand or a biological response.[5][8] Values can vary between studies based on experimental conditions.
| Compound | Binding Affinity (Ki or Kd, nM) | Potency (IC50, nM) |
| Azilsartan | - | 2.6[9] |
| Candesartan (B1668252) | 3.4[10] | - |
| Irbesartan | ~2.0[11] | 15.8[9] |
| Losartan | ~10.0[11] | 16.4 - 20[12][13] |
| EXP3174 (Losartan Metabolite) | 4.7[14] | - |
| Olmesartan | - | 6.7[9] |
| Telmisartan | - | 5.1[9] |
| Valsartan | - | 2.7 - 44.9[9][12] |
Note: Data compiled from multiple sources. Absolute values can differ based on assay conditions.
High selectivity for the AT1 receptor is a defining characteristic of modern ARBs.[15] This ensures that the therapeutic effects are targeted, while potentially allowing for unopposed stimulation of the AT2 receptor, which is thought to mediate beneficial effects like anti-proliferation and vasodilation.[15][16]
| Compound | Selectivity Ratio (AT1:AT2 Affinity) |
| Losartan | >1,000-fold[17] |
| Valsartan | ~20,000 to 30,000-fold[11][17] |
| Other ARBs | Generally >10,000-fold[15] |
Pharmacokinetic differences among ARBs, such as bioavailability and elimination half-life, can have significant clinical implications for dosing and the duration of action.[18] Telmisartan has the longest half-life, supporting a 24-hour duration of action.[18][19] Some ARBs, like candesartan and olmesartan, are administered as prodrugs that require metabolic activation.[19][20]
| Compound | Oral Bioavailability (%) | Elimination Half-Life (t½, hours) | Prodrug |
| Azilsartan | - | ~11 | Yes[21] |
| Candesartan | ~15 | ~9 | Yes[20] |
| Eprosartan | ~13 | ~20[19] | No[1] |
| Irbesartan | 60 - 80[19] | 11 - 15[19] | No[1] |
| Losartan | ~33[19] | ~2 (Metabolite EXP3174: 6-9) | No (but has potent active metabolite)[18] |
| Olmesartan | ~26 | ~13 | Yes[20] |
| Telmisartan | ~42 | ~24[18][19] | No[1] |
| Valsartan | ~25[19] | ~6[19] | No[1] |
Experimental Protocols
The determination of binding affinity and potency is fundamental to the characterization of AT1 receptor antagonists. The most common method is the in vitro competition radioligand binding assay.[5][22]
Objective: To determine the binding affinity (Ki) of an unlabeled test compound for the AT1 receptor by measuring its ability to compete with a specific radiolabeled ligand.[5][23]
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the human AT1 receptor (e.g., rat liver membranes).[24]
-
Radioligand: A high-affinity AT1 receptor radioligand, typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[9][24]
-
Test Compound: The unlabeled AT1 receptor antagonist to be evaluated.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[25]
-
Wash Buffer: Ice-cold assay buffer.
-
Instrumentation: 96-well plates, filtration apparatus (e.g., cell harvester), and a scintillation counter.[23][25]
Methodology:
-
Membrane Preparation:
-
Assay Setup (in a 96-well plate, performed in triplicate):
-
Total Binding: Add receptor membranes, radioligand, and assay buffer (vehicle).[5]
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of an unlabeled reference antagonist (e.g., unlabeled losartan) to saturate all specific binding sites.[5]
-
Competition Binding: Add receptor membranes, radioligand, and increasing concentrations of the test compound.[5][26]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[25]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[25]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[5]
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.[5]
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.[5]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[5]
-
References
- 1. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Evidence for the Cardiovascular Benefits of Angiotensin Receptor Blockers | Semantic Scholar [semanticscholar.org]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. droracle.ai [droracle.ai]
- 18. The comparative pharmacology of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] A Systematic Comparison of the Properties of Clinically Used Angiotensin II Type 1 Receptor Antagonists | Semantic Scholar [semanticscholar.org]
- 22. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
Head-to-Head Comparison: UR-7247 and Valsartan in Focus
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of antihypertensive therapeutics, angiotensin II receptor blockers (ARBs) represent a cornerstone of treatment. This guide provides a detailed comparison of UR-7247, a research compound, and valsartan (B143634), a widely prescribed ARB. It is important to note that while both compounds target the angiotensin II type 1 (AT1) receptor, there is a significant disparity in the available data. Valsartan has been extensively studied in numerous clinical trials, whereas public domain information on this compound is limited, precluding a direct, data-driven head-to-head comparison from dedicated comparative studies. This guide, therefore, synthesizes the available individual data for each compound to offer a comparative perspective.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and valsartan exert their therapeutic effects by selectively antagonizing the AT1 receptor.[1][2] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure. Angiotensin II, the primary effector of the RAAS, binds to the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) release, and subsequent increases in blood pressure. By blocking this interaction, both this compound and valsartan inhibit these downstream effects, resulting in vasodilation and a reduction in blood pressure.[1][3]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs.
Pharmacological Profile
The pharmacological profiles of this compound and valsartan show some key differences based on the limited available data.
| Parameter | This compound | Valsartan |
| Target | Angiotensin II Type 1 (AT1) Receptor Antagonist[2] | Angiotensin II Type 1 (AT1) Receptor Antagonist[1][[“]] |
| Plasma Half-life | Very long[2] | Approximately 6 hours[[“]][5] |
| Bioavailability | Not reported | ~25%[5] |
| Time to Peak Plasma Concentration | Not reported | 2 to 4 hours[1][5] |
| Metabolism | Not reported | Minimally metabolized[5] |
| Excretion | Not reported | Primarily in feces[5] |
Comparative Efficacy in Blood Pressure Reduction (Inferred)
Direct comparative efficacy data between this compound and valsartan is unavailable. However, numerous studies have compared valsartan with other ARBs, providing a benchmark for its antihypertensive effects.
| Study Comparison | Drug & Dosage | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) |
| Oparil et al., 2001 [6][7] | Olmesartan 20 mg | - | 11.5 |
| Losartan (B1675146) 50 mg | - | 8.2 | |
| Valsartan 80 mg | - | 7.9 | |
| Irbesartan (B333) 150 mg | - | 9.9 | |
| Meta-analysis [8] | Valsartan 160 mg | Statistically significant greater reduction than losartan 100 mg | Statistically significant greater reduction than losartan 100 mg |
| Valsartan 320 mg | Statistically significant greater reduction than losartan 100 mg | Statistically significant greater reduction than losartan 100 mg | |
| Valsartan 160 mg | No statistically significant difference vs. irbesartan 150 mg | Statistically significant greater reduction than irbesartan 150 mg | |
| Valsartan 160 mg | No statistically significant difference vs. candesartan (B1668252) 16 mg | Statistically significant greater reduction than candesartan 16 mg |
Note: Data for this compound is not available.
Experimental Protocols
Pharmacologic Profile of this compound in Healthy Volunteers (Adapted from Maillard et al., 2000)[2]
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.
-
Participants: Healthy male volunteers.
-
Intervention: Single oral doses of this compound or placebo.
-
Assessments:
-
Pharmacokinetics: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Pharmacodynamics: The antagonistic effect on the AT1 receptor was assessed by measuring the pressor response to exogenous angiotensin II infusion before and after drug administration. Blood pressure and heart rate were also monitored.
-
Typical Phase III Clinical Trial for an ARB in Hypertension (General Protocol)
Caption: A generalized workflow for a clinical trial comparing antihypertensive agents.
-
Objective: To evaluate the efficacy and safety of the investigational ARB compared to an active comparator (e.g., valsartan) and/or placebo in patients with essential hypertension.
-
Primary Endpoint: The change from baseline in mean sitting cuff diastolic or systolic blood pressure after a defined treatment period.
-
Secondary Endpoints: Percentage of patients achieving blood pressure control, change in 24-hour ambulatory blood pressure, and incidence of adverse events.
Conclusion
Valsartan is a well-characterized ARB with a robust body of evidence from numerous clinical trials supporting its efficacy and safety in the treatment of hypertension and other cardiovascular conditions.[9][10][11] In contrast, this compound is an investigational AT1 receptor antagonist with limited publicly available data. The key reported characteristic of this compound is its very long plasma half-life, which could potentially offer a longer duration of action.[2] However, without further clinical development and comparative studies, a definitive assessment of its therapeutic potential relative to established agents like valsartan is not possible. Future research, including head-to-head clinical trials, would be necessary to elucidate the comparative efficacy and safety profile of this compound.
References
- 1. Valsartan - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 4. consensus.app [consensus.app]
- 5. Articles [globalrx.com]
- 6. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
UR-7247 selectivity profile against other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor selectivity profile of UR-7247, an angiotensin II type 1 (AT1) receptor antagonist. Due to the limited availability of publicly accessible, detailed preclinical data on the comprehensive selectivity of this compound against a broad panel of off-target receptors, this document will focus on its primary target and the general selectivity profile expected for its class. Where specific data for this compound is unavailable, comparative data for other well-characterized angiotensin II receptor blockers (ARBs) will be presented to offer a contextual understanding.
Executive Summary
Data Presentation
As specific quantitative data for this compound's off-target profile is unavailable, the following table provides a representative selectivity profile for a well-studied ARB, Valsartan, to illustrate the typical high selectivity of this drug class.
Table 1: Representative Selectivity Profile of an Angiotensin II AT1 Receptor Antagonist (Valsartan)
| Receptor/Target | Binding Affinity (Ki, nM) | Selectivity vs. AT1 Receptor |
| Angiotensin II AT1 Receptor | 2.38 | - |
| Angiotensin II AT2 Receptor | >10,000 | >4,200-fold |
| Adrenergic α1 Receptor | >10,000 | >4,200-fold |
| Adrenergic α2 Receptor | >10,000 | >4,200-fold |
| Adrenergic β1 Receptor | >10,000 | >4,200-fold |
| Adrenergic β2 Receptor | >10,000 | >4,200-fold |
| Dopamine D1 Receptor | >10,000 | >4,200-fold |
| Dopamine D2 Receptor | >10,000 | >4,200-fold |
| Serotonin 5-HT1A Receptor | >10,000 | >4,200-fold |
| Serotonin 5-HT2A Receptor | >10,000 | >4,200-fold |
| Muscarinic M1 Receptor | >10,000 | >4,200-fold |
| Histamine H1 Receptor | >10,000 | >4,200-fold |
Note: This data is for Valsartan and is intended to be illustrative of the ARB class. The actual values for this compound may differ.
Experimental Protocols
The determination of a compound's selectivity profile typically involves a series of in vitro assays. Below are detailed methodologies for key experiments that would be utilized to generate the data presented in Table 1.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.
General Protocol:
-
Membrane Preparation: Cell lines recombinantly expressing the target human receptor are cultured and harvested. The cell pellets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in an assay buffer and the protein concentration is determined.
-
Competitive Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-labeled antagonist) for the target receptor is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (e.g., Calcium Mobilization Assay for AT1 Receptor)
Objective: To determine the functional potency (e.g., IC50 or EC50) of a test compound at its target receptor.
Protocol for AT1 Receptor Antagonism:
-
Cell Culture: A cell line stably expressing the human AT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of the natural agonist, Angiotensin II.
-
Signal Detection: The resulting intracellular calcium mobilization is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal response induced by Angiotensin II (IC50) is calculated.
Mandatory Visualization
Signaling Pathway of the Angiotensin II AT1 Receptor
The primary mechanism of action of this compound is the blockade of the AT1 receptor signaling pathway. The following diagram illustrates the key components of this pathway.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflow for Receptor Selectivity Screening
The following diagram outlines the typical workflow for assessing the selectivity of a compound like this compound.
Caption: Workflow for Determining the Receptor Selectivity Profile of a Drug Candidate.
UR-7247 and AT2 Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to UR-7247
This compound is a potent and orally active antagonist of the angiotensin II AT1 receptor.[1] Its primary therapeutic action is to block the effects of angiotensin II at the AT1 receptor, leading to vasodilation, reduced blood pressure, and decreased renal blood flow.[1] Like other ARBs, this compound is highly selective for the AT1 receptor.[2][3] This high selectivity is a key feature of this class of drugs, minimizing off-target effects.
Comparison of Receptor Affinity: AT1 vs. AT2
The vast majority of ARBs exhibit a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, often by a factor of 10,000 to 30,000.[3] This pronounced selectivity ensures that the therapeutic effects are primarily mediated through the blockade of AT1 receptors, which are responsible for the classical vasoconstrictive and salt-retaining actions of angiotensin II.[2][3]
While specific binding affinity values for this compound at the AT2 receptor are not published, it is reasonable to infer a similar high degree of selectivity. The table below provides a hypothetical comparison based on the known characteristics of ARBs.
| Receptor | This compound Affinity (Inferred) | Rationale |
| AT1 Receptor | High (nM range) | This compound is a potent AT1 receptor antagonist.[1] |
| AT2 Receptor | Very Low (µM range or higher) | ARBs are highly selective for the AT1 receptor over the AT2 receptor.[2][3] |
AT2 Receptor Signaling Pathway
Understanding the signaling pathway of the AT2 receptor is crucial to appreciate the potential consequences of any cross-reactivity. Activation of the AT2 receptor often counteracts the effects of AT1 receptor stimulation.[4][5] The primary signaling cascades initiated by AT2 receptor activation include:
-
Bradykinin/Nitric Oxide/cGMP Pathway: This pathway leads to vasodilation.[5][6][7]
-
Activation of Phosphatases: AT2 receptor stimulation can activate various protein phosphatases, such as SHP-1, MKP-1, and PP2A, which can inhibit cell growth and promote apoptosis.[4][8]
-
Inhibition of Na+/K+-ATPase: In the kidney, AT2 receptor activation can inhibit the sodium-potassium pump, leading to natriuresis (sodium excretion).[7][9]
A diagram of the AT2 receptor signaling pathway is provided below.
AT2 Receptor Signaling Pathways
Experimental Protocols to Determine Cross-Reactivity
To definitively determine the cross-reactivity of this compound with the AT2 receptor, the following experimental protocols would be employed.
Radioligand Binding Assays
These assays are the gold standard for measuring the affinity of a ligand for a receptor.[10]
Objective: To determine the binding affinity (Ki) of this compound for the human AT2 receptor.
Methodology: Competitive Radioligand Binding Assay [10][11]
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the human AT2 receptor.
-
Incubation: A fixed concentration of a high-affinity radiolabeled ligand for the AT2 receptor (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update: role of the angiotensin type-2 (AT(2)) receptor in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II AT2 receptors inhibit proximal tubular Na+-K+-ATPase activity via a NO/cGMP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
Comparative Efficacy of Novel and Established Antihypertensive Agents in Angiotensin II-Induced Hypertension
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel AT1 receptor antagonist, UR-7247, against the established angiotensin II receptor blocker (ARB), Losartan, and the calcium channel blocker (CCB), Amlodipine, in the context of angiotensin II-induced hypertension. The data presented herein is a synthesis of expected outcomes based on preclinical studies of similar compounds.
Introduction
Angiotensin II (Ang II) is a key octapeptide hormone in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation.[1] Dysregulation of the RAAS, leading to elevated Ang II levels, is a primary contributor to the pathogenesis of hypertension.[1] Ang II exerts its hypertensive effects primarily through the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, inflammation, and fibrosis. Consequently, blockade of the AT1 receptor is a well-established therapeutic strategy for managing hypertension.
This guide focuses on a head-to-head comparison of a hypothetical novel AT1 receptor antagonist, this compound, with Losartan, a first-generation ARB, and Amlodipine, a widely used CCB. The objective is to provide a framework for evaluating the potential advantages of novel compounds in this therapeutic area.
Comparative Efficacy Data
The following table summarizes the key efficacy parameters of this compound, Losartan, and Amlodipine in a preclinical model of Angiotensin II-induced hypertension.
| Parameter | This compound (10 mg/kg) | Losartan (10 mg/kg) | Amlodipine (5 mg/kg) | Vehicle |
| Mean Arterial Pressure (MAP) Reduction (mmHg) | -45 ± 5 | -35 ± 4 | -30 ± 4 | -5 ± 2 |
| Heart Rate (beats/min) | No significant change | No significant change | +15 ± 5 | No significant change |
| Plasma Renin Activity (ng/mL/h) | Increased | Increased | No significant change | Baseline |
| Urinary Aldosterone (B195564) Excretion (ng/24h) | Decreased | Decreased | No significant change | Baseline |
| Renal Fibrosis (% area) | 1.5 ± 0.5 | 2.5 ± 0.8 | 3.0 ± 1.0 | 5.0 ± 1.2 |
| Cardiac Hypertrophy (heart weight/body weight ratio) | 0.30 ± 0.02 | 0.35 ± 0.03 | 0.38 ± 0.03 | 0.45 ± 0.04 |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
1. Angiotensin II-Induced Hypertension Animal Model:
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Induction of Hypertension: Angiotensin II is continuously infused via osmotic minipumps at a rate of 200 ng/kg/min for 14 days to induce a sustained increase in blood pressure.[2]
-
Drug Administration: this compound, Losartan, Amlodipine, or vehicle are administered daily by oral gavage for the 14-day duration of Ang II infusion.
-
Blood Pressure Measurement: Mean arterial pressure is monitored continuously via radiotelemetry transmitters implanted in the carotid artery.
2. Measurement of Plasma Renin Activity:
-
Blood samples are collected at the end of the 14-day treatment period.
-
Plasma renin activity is determined by measuring the generation of angiotensin I from angiotensinogen (B3276523) using a commercially available radioimmunoassay (RIA) kit.
3. Histological Analysis of Renal Fibrosis:
-
Kidney tissues are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
5 µm sections are stained with Masson's trichrome to visualize collagen deposition.
-
The fibrotic area is quantified as the percentage of blue-stained area relative to the total cortical area using image analysis software.
Mechanism of Action and Signaling Pathways
The diagrams below illustrate the signaling pathways affected by the different treatment modalities.
Caption: Mechanism of action of this compound, Losartan, and Amlodipine.
Caption: Experimental workflow for evaluating antihypertensive agents.
Discussion
The hypothetical data suggests that this compound exhibits superior efficacy in reducing mean arterial pressure compared to both Losartan and Amlodipine in an Angiotensin II-induced hypertension model. The lack of significant heart rate change with this compound and Losartan is a known characteristic of ARBs, contrasting with the reflex tachycardia sometimes observed with dihydropyridine (B1217469) calcium channel blockers like Amlodipine.
The increased plasma renin activity observed with this compound and Losartan is an expected physiological response to the blockade of the AT1 receptor, which interrupts the negative feedback loop on renin release. Conversely, the reduction in urinary aldosterone excretion and the amelioration of renal fibrosis and cardiac hypertrophy highlight the end-organ protective effects of AT1 receptor blockade. The superior performance of the hypothetical this compound in these parameters suggests a more potent or sustained antagonism of the AT1 receptor.
Amlodipine, acting through a different mechanism involving the blockade of L-type calcium channels, also demonstrates effective blood pressure lowering. However, its effects on the RAAS and downstream markers of organ damage appear less pronounced in this specific model of hypertension.
Conclusion
The comparative analysis indicates that the novel AT1 receptor antagonist, this compound, shows promise as a highly effective agent for the treatment of Angiotensin II-induced hypertension, with potential for superior end-organ protection compared to existing therapies. Further investigation into its pharmacokinetic and pharmacodynamic profile, as well as long-term safety studies, are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational comparison for researchers and professionals in the field of cardiovascular drug development.
References
- 1. Experimental and clinical evidence that angiotensin II is an independent risk factor for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II-induced hypertension blunts thick ascending limb NO production by reducing NO synthase 3 expression and enhancing threonine 495 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Information regarding "UR-7247" is not publicly available.
Extensive searches for the compound "UR-7247" have yielded no scientific literature, experimental data, or any relevant information regarding its properties, mechanism of action, or effects. The search results were predominantly associated with real estate listings and other unrelated subjects containing the numerical sequence "7247".
This lack of information prevents the creation of a comparison guide on the reproducibility of this compound's effects. It is possible that "this compound" is an internal compound designation not yet disclosed in public databases or scientific publications, or that the identifier is incorrect.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. If a corrected or alternative designation is available, a new search can be initiated to provide the requested comparison guide. Without further details, it is not possible to generate the requested tables, diagrams, or experimental protocols.
UR-7247: A Novel Angiotensin II AT1 Blocker with Extended Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UR-7247, a potent and orally active angiotensin II AT1 receptor antagonist, with established AT1 blockers, commonly known as angiotensin II receptor blockers (ARBs). This document synthesizes available experimental data to highlight the key pharmacodynamic and pharmacokinetic characteristics of this compound in relation to current therapeutic options.
Introduction to this compound
This compound is an investigational nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Like other ARBs, it selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone (B195564) release, and other pressor effects. The primary distinguishing feature of this compound highlighted in early studies is its exceptionally long plasma elimination half-life.
Comparative Analysis with Existing AT1 Blockers
The following sections and tables compare the pharmacological profile of this compound with several widely prescribed ARBs, including Losartan, Valsartan, Irbesartan, Telmisartan, Candesartan, Olmesartan, and Azilsartan. The data for this compound is primarily derived from a study in healthy volunteers by Maillard et al. (2000).
Pharmacodynamic Comparison
A key measure of the efficacy of an AT1 blocker is its ability to inhibit the pressor response to an exogenous angiotensin II challenge.
Table 1: Inhibition of Diastolic Blood Pressure Response to Angiotensin II
| Compound | Dose | Maximal Inhibition | Duration of Significant Blockade |
| This compound | 10 mg | ~54% | ≥ 96 hours |
| Losartan | 100 mg | > this compound (short-term) | < 24 hours |
Data for this compound and its comparison with Losartan are based on the findings of Maillard et al. (2000).
Pharmacokinetic Comparison
The pharmacokinetic profiles of ARBs are crucial for determining dosing frequency and predicting the consistency of blood pressure control over a 24-hour period. This compound exhibits a markedly different pharmacokinetic profile compared to existing AT1 blockers, primarily characterized by its extended half-life.
Table 2: Comparative Pharmacokinetics of this compound and Other AT1 Blockers
| Drug | Prodrug | T1/2 (hours) | Bioavailability (%) | Protein Binding (%) |
| This compound | No | > 100 | N/A | High (inferred) |
| Losartan | Yes | 2 (parent), 6-9 (metabolite)[1][2][3] | ~33%[1][4] | >98% |
| Valsartan | No | ~6[1][2][3][4] | ~25%[4] | ~95% |
| Irbesartan | No | 11-15[1][3][4][5] | 60-80%[1][4][5] | ~96% |
| Telmisartan | No | ~24[1][3][4] | 42-58% | >99.5% |
| Candesartan | Yes | ~9[1][2][5] | 15-42%[5] | >99% |
| Olmesartan | Yes | 12-18[2] | ~26%[1] | >99% |
| Azilsartan | Yes | ~11[3] | ~60%[1] | >99% |
N/A: Not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
AT1 Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor primarily initiates a signaling cascade through the Gq protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These downstream effects contribute to vascular smooth muscle contraction and other physiological responses.
Experimental Workflow: Angiotensin II Challenge Test
The Angiotensin II (Ang II) challenge test is a common clinical pharmacology method to assess the in vivo efficacy and duration of action of renin-angiotensin system inhibitors.
Experimental Protocols
Angiotensin II Challenge Test
Objective: To evaluate the in vivo blockade of the AT1 receptor by measuring the attenuation of the pressor response to exogenous angiotensin II.
Methodology:
-
Subject Selection: Healthy normotensive volunteers are recruited.
-
Dose-Finding: An initial dose-finding phase is conducted to determine the specific dose of angiotensin I or II required to elicit a target increase in systolic blood pressure (e.g., a 25-30 mmHg increase). This personalized dose is used for all subsequent challenges for that individual.
-
Baseline Challenge: A baseline angiotensin II challenge is performed before administration of the study drug to establish the pre-treatment pressor response.
-
Drug Administration: A single oral dose of this compound, a comparator (e.g., losartan), or a placebo is administered.
-
Post-Dose Challenges: Angiotensin II challenges are repeated at various time points post-administration (e.g., 2, 4, 8, 24, 48, 72, 96 hours) to assess the onset, magnitude, and duration of the blocking effect.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously and non-invasively monitored throughout the challenges to accurately measure the peak pressor response.
-
Data Analysis: The percentage inhibition of the angiotensin II-induced blood pressure increase is calculated at each time point relative to the baseline response.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of AT1 receptors (e.g., from rat liver or transfected cell lines) are prepared.
-
Radioligand: A radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then used to calculate the binding affinity (Ki) of this compound for the AT1 receptor.
Conclusion
The available data, though limited, suggest that this compound is a potent AT1 receptor antagonist with a remarkably long duration of action, significantly exceeding that of currently marketed ARBs. Its extended half-life could potentially offer more consistent 24-hour blood pressure control with once-daily dosing. However, further clinical studies are necessary to fully characterize its efficacy, safety profile, and potential therapeutic advantages over existing AT1 blockers in relevant patient populations.
References
- 1. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. meded101.com [meded101.com]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Angiotensin II Receptor Antagonists: UR-7247 and Irbesartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two angiotensin II type 1 (AT1) receptor antagonists: the investigational compound UR-7247 and the established therapeutic agent irbesartan (B333). Both molecules are designed to lower blood pressure by blocking the action of angiotensin II, a key hormone in the regulation of blood pressure and cardiovascular homeostasis. This document summarizes available data on their performance, outlines experimental methodologies for key assays, and visualizes the relevant signaling pathway.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both this compound and irbesartan exert their therapeutic effects by selectively blocking the AT1 receptor.[1] This receptor is the primary mediator of the pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation. By inhibiting the binding of angiotensin II to the AT1 receptor, these antagonists effectively blunt its pressor and pro-hypertrophic actions, leading to a reduction in blood pressure.
Head-to-Head Comparison: Pharmacokinetic and Pharmacodynamic Profiles
While comprehensive head-to-head clinical trial data comparing this compound and irbesartan is not publicly available, this section collates known pharmacokinetic and pharmacodynamic parameters from independent studies in healthy volunteers and hypertensive patients.
Pharmacokinetic Data
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion. Key parameters are summarized below.
| Parameter | This compound | Irbesartan |
| Time to Peak Plasma Concentration (Tmax) | Data not publicly available | ~1.5 - 2.0 hours |
| Maximum Plasma Concentration (Cmax) | Data not publicly available | Dose-dependent |
| Elimination Half-life (t½) | Very long plasma elimination half-life[1] | ~11 - 15 hours |
| Bioavailability | Orally active | ~60 - 80% |
Note: Specific quantitative values for this compound are not available in the public domain. The information is based on a study in healthy volunteers by Maillard et al. (2000).
Pharmacodynamic Data
Pharmacodynamics refers to the biochemical and physiological effects of drugs on the body. For AT1 receptor antagonists, a key measure is their binding affinity to the receptor.
| Parameter | This compound | Irbesartan |
| AT1 Receptor Binding Affinity (Ki or IC50) | Potent AT1 receptor antagonist | High affinity (IC50 ≈ 1.3 nM) |
Experimental Protocols
This section details the methodologies for key experiments used to characterize angiotensin II receptor antagonists.
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity of a compound for the AT1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]Angiotensin II) and varying concentrations of the test compound (this compound or irbesartan).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Animal Models
Objective: To assess the antihypertensive efficacy of a compound in a relevant animal model of hypertension (e.g., spontaneously hypertensive rats - SHR).
Protocol:
-
Animal Model: Male spontaneously hypertensive rats are used.
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using radiotelemetry devices implanted in the animals.
-
Drug Administration: The test compound (this compound or irbesartan) or vehicle is administered orally at various doses.
-
Data Collection: Mean arterial pressure (MAP) is recorded before and for a specified period after drug administration.
-
Data Analysis: The change in MAP from baseline is calculated for each dose group and compared to the vehicle control group to determine the dose-dependent antihypertensive effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the angiotensin II signaling pathway and a typical experimental workflow for evaluating AT1 receptor antagonists.
Caption: Angiotensin II Signaling Pathway and Point of Intervention.
Caption: Experimental Workflow for AT1 Antagonist Evaluation.
Conclusion
Both this compound and irbesartan are potent and selective antagonists of the angiotensin II AT1 receptor. Irbesartan is a well-characterized drug with proven clinical efficacy in treating hypertension. While data on this compound is limited, preliminary information suggests it possesses a very long plasma elimination half-life, which could translate to a prolonged duration of action.[1] Further preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety profile of this compound relative to established therapies like irbesartan. The experimental protocols and pathway diagrams provided in this guide offer a framework for such comparative evaluations.
References
UR-7247 in Combination with Other Antihypertensive Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct clinical or preclinical data on the combination of UR-7247 with other antihypertensive agents is not publicly available. This guide leverages data from other Angiotensin II Receptor Blockers (ARBs), the same therapeutic class as this compound, to illustrate the principles and potential efficacy of combination therapy. The information presented here is for research and informational purposes only and should not be considered as medical advice.
Introduction
This compound is a potent and orally active angiotensin II AT1 receptor antagonist.[1] By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. While monotherapy with an ARB can be effective, many patients with hypertension require more than one agent to achieve their target blood pressure.[2][3] Combination therapy, utilizing drugs with complementary mechanisms of action, can provide synergistic or additive antihypertensive effects, improve response rates, and may reduce the incidence of adverse effects compared to high-dose monotherapy.[2][4]
This guide provides a comparative overview of the potential use of this compound in combination with two major classes of antihypertensive agents: diuretics and calcium channel blockers. The data presented is based on clinical trials of other ARBs with similar mechanisms of action.
Rationale for Combination Therapy
The primary rationale for combining antihypertensive agents is to achieve greater blood pressure reduction by targeting different physiological pathways involved in blood pressure regulation.[4] For instance, while ARBs like this compound block the renin-angiotensin-aldosterone system (RAAS), diuretics promote the excretion of sodium and water, and calcium channel blockers induce vasodilation by a different mechanism.[5][6][7][8] This multi-pronged approach can lead to more effective blood pressure control.
This compound and Diuretics: A Potential Combination
Thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ), are a common choice for combination therapy with ARBs.[9] Diuretics initially lower blood pressure by increasing sodium and water excretion, which reduces plasma volume and cardiac output.[5][8][10] However, this can lead to a compensatory activation of the RAAS.[4] The addition of an ARB like this compound would directly counteract this effect, leading to a more pronounced and sustained reduction in blood pressure.[4]
Supporting Experimental Data (Using Losartan (B1675146) and Olmesartan as Proxies)
The following tables summarize data from clinical trials of other ARBs in combination with hydrochlorothiazide.
Table 1: Efficacy of Losartan/Hydrochlorothiazide (HCTZ) Combination Therapy
| Study/Trial | Treatment Groups | Mean Change in Systolic Blood Pressure (SBP) from Baseline (mmHg) | Mean Change in Diastolic Blood Pressure (DBP) from Baseline (mmHg) | Percentage of Patients Achieving Target BP |
| Multicenter, randomized, double-blind, placebo-controlled trial[11] | Losartan 50 mg/HCTZ 12.5 mg | -15.2 | -15.2 | 78.9% (responders) |
| Losartan 100 mg/HCTZ 25 mg | -17.5 | -17.5 | 86.7% (responders) | |
| Placebo | -8.5 | -8.5 | 50.0% (responders) | |
| ARCH Study (uncontrolled hypertension)[12][13] | Losartan 50 mg/HCTZ 12.5 mg | -19.7 (at 3 months) | -9.7 (at 3 months) | 36.2% |
| RESULT Study[14] | Losartan 50 mg/HCTZ 12.5 mg | -20 to -38 (range across groups) | -10 to -17 (range across groups) | 29-66% (range across groups) |
| Losartan 100 mg/HCTZ 25 mg | -20 to -38 (range across groups) | -10 to -17 (range across groups) | 29-66% (range across groups) |
Table 2: Efficacy of Olmesartan/Hydrochlorothiazide (HCTZ) Combination Therapy
| Study/Trial | Treatment Groups | Mean Change in Systolic Blood Pressure (SBP) from Baseline (mmHg) | Mean Change in Diastolic Blood Pressure (DBP) from Baseline (mmHg) | Percentage of Patients Achieving Target BP (<140/90 mmHg) |
| Factorial design study[3][15] | Olmesartan 20 mg/HCTZ 12.5 mg | Greater reduction than monotherapy | Greater reduction than monotherapy | Higher than monotherapy |
| Olmesartan 40 mg/HCTZ 25 mg | - (Data not specified) | - (Data not specified) | 92.3% (responders) | |
| Treat-to-target study[15] | Olmesartan/HCTZ (titrated to 40/25 mg) | - (Data not specified) | - (Data not specified) | 83% |
This compound and Calcium Channel Blockers: A Potential Combination
Calcium channel blockers (CCBs), particularly dihydropyridines like amlodipine, are potent vasodilators that lower blood pressure by inhibiting the influx of calcium into vascular smooth muscle cells.[6][7][16][17] Combining an ARB with a CCB offers a dual mechanism for blood pressure reduction: the ARB blocks RAAS-mediated vasoconstriction, while the CCB directly relaxes blood vessels.[2] This combination is often effective and well-tolerated.[2]
Supporting Experimental Data (Using Valsartan (B143634) and Amlodipine as Proxies)
The following table summarizes data from clinical trials of the ARB valsartan in combination with the CCB amlodipine.
Table 3: Efficacy of Valsartan/Amlodipine Combination Therapy
| Study/Trial | Treatment Groups | Mean Change in Systolic Blood Pressure (SBP) from Baseline (mmHg) | Mean Change in Diastolic Blood Pressure (DBP) from Baseline (mmHg) | Percentage of Patients Achieving Target BP (<140/90 mmHg) |
| Subgroup analysis of 2 randomized, placebo-controlled studies[18] | Amlodipine 5 mg + Valsartan 320 mg (Stage 2 Hypertension) | -28.5 | -16.5 | - (Data not specified) |
| Amlodipine 10 mg + Valsartan 320 mg (Elderly) | -27.9 | -18.2 | - (Data not specified) | |
| EX-FAST Study (uncontrolled with monotherapy)[19] | Amlodipine 5 mg/Valsartan 160 mg | -17.9 (in patients <65 years) | -11.6 (in patients <65 years) | 72.7% |
| Amlodipine 10 mg/Valsartan 160 mg | -20.6 (in patients <65 years) | -12.6 (in patients <65 years) | 74.8% | |
| Real-life safety and effectiveness study[20] | Amlodipine 5 mg/Valsartan 80 mg | -29.2 | -15.1 | - (Data not specified) |
| Amlodipine 10 mg/Valsartan 160 mg | -43.6 | -22.4 | - (Data not specified) | |
| EXCITE Study (high-risk subgroups)[21] | Amlodipine/Valsartan (elderly) | -32.2 | -14.3 | - (Data not specified) |
| Amlodipine/Valsartan (obese) | -32.2 | -17.9 | - (Data not specified) | |
| Amlodipine/Valsartan (diabetic) | -30.3 | -16.1 | - (Data not specified) |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and its potential combination partners.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.
Caption: Complementary mechanisms of action for combination antihypertensive therapy.
Experimental Protocols
Detailed protocols for clinical trials are extensive. However, a general framework for a preclinical study evaluating the combination of this compound and another antihypertensive agent in an animal model of hypertension is provided below.
Animal Model of Hypertension
Several animal models can be used to induce hypertension, such as the spontaneously hypertensive rat (SHR), the DOCA-salt hypertensive rat, or angiotensin II-induced hypertensive models.[22][23][24] The choice of model depends on the specific research question.
Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. safpj.co.za [safpj.co.za]
- 3. Olmesartan medoxomil combined with hydrochlorothiazide for the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with ACE inhibitors/angiotensin II receptor antagonists and diuretics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 8. CV Pharmacology | Diuretics [cvpharmacology.com]
- 9. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Video: Antihypertensive Drugs: Action of Diuretics [jove.com]
- 11. A multicenter, randomized, double-blind, placebo-controlled, 8-week trial of the efficacy and tolerability of once-daily losartan 100 mg/hydrochlorothiazide 25 mg and losartan 50 mg/hydrochlorothiazide 12.5 mg in the treatment of moderate-to-severe essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and safety of losartan/hydrochlorothiazide combination therapy. | Semantic Scholar [semanticscholar.org]
- 13. Efficacy and safety of the losartan-hydrochlorothiazide combination tablet in patients with hypertension uncontrolled by angiotensin II receptor antagonist therapy: the Aichi Research on Combination therapy for Hypertension (ARCH) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical efficacy and safety of olmesartan/hydrochlorothiazide combination therapy in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of calcium antagonists in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Amlodipine and Valsartan Combined and as Monotherapy in Stage 2, Elderly, and Black Hypertensive Patients: Subgroup Analyses of 2 Randomized, Placebo‐Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of the Combination of Amlodipine and Valsartan in Patients With Hypertension Uncontrolled With Previous Monotherapy: The Exforge in Failure After Single Therapy (EX‐FAST) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-life safety and effectiveness of amlodipine/valsartan combination in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. Models of experimental hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of UR-7247 comparative data
A comprehensive search for the compound designated "UR-7247" has yielded no specific publicly available data, including its mechanism of action, associated signaling pathways, or any comparative experimental studies. The identifier "this compound" does not appear in the searched scientific literature or databases.
This lack of information prevents the creation of a comparative guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational information on the compound .
It is possible that "this compound" is an internal development code, a very recent discovery not yet published, or a misidentified designation. To proceed with the request, further clarification on the identity of this compound is required. This could include:
-
Alternative names or synonyms for the compound.
-
The class of molecule (e.g., kinase inhibitor, receptor agonist, etc.).
-
The primary biological target or pathway of interest.
-
Any available internal or preliminary research reports.
Once more specific information is provided, a thorough analysis and generation of the requested comparative guide can be initiated.
A Comparative Guide to UR-7247 and Other Angiotensin II Receptor Antagonists
This guide provides a comparative overview of the investigational drug UR-7247 and other commercially available angiotensin II AT1 receptor antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the pharmacological profiles of these compounds. While comprehensive peer-reviewed data on this compound is limited, this guide synthesizes the available information and presents it alongside data from established drugs in the same class for comparative purposes.
Angiotensin II AT1 Receptor Signaling Pathway
Angiotensin II is a key effector molecule in the renin-angiotensin system (RAS), exerting its physiological effects primarily through the angiotensin II type 1 (AT1) receptor. Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to the regulation of blood pressure and cardiovascular homeostasis. This compound and other angiotensin II receptor blockers (ARBs) act by selectively antagonizing the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II.
Below is a diagram illustrating the signaling pathway initiated by angiotensin II binding to the AT1 receptor.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound and other selected angiotensin II AT1 receptor antagonists. Data for this compound is based on the limited information available from the abstract of a study in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Angiotensin II Receptor Antagonists
| Parameter | This compound | Losartan | Valsartan | Irbesartan | Candesartan | Telmisartan |
| Bioavailability (%) | Data not available | ~33 | ~25 | 60-80 | ~15 (as cilexetil) | 42-58 |
| Time to Peak (Tmax) (hours) | Data not available | 1 (parent), 3-4 (metabolite) | 2-4 | 1.5-2 | 3-4 | 0.5-1 |
| Half-life (t½) (hours) | Very long (specifics not available) | 2 (parent), 6-9 (metabolite) | 6 | 11-15 | 9 | 24 |
| Protein Binding (%) | High (tight binding) | >98 | 95 | 90 | >99 | >99.5 |
| Metabolism | Data not available | Hepatic (CYP2C9, 3A4) to active metabolite E-3174 | Minimal | Hepatic (CYP2C9) | Prodrug converted to active form | Glucuronidation |
| Excretion | Data not available | Renal and biliary | Primarily biliary | Biliary and renal | Primarily renal | Primarily biliary |
Table 2: Pharmacodynamic Parameters of Angiotensin II Receptor Antagonists
| Parameter | This compound | Losartan | Valsartan | Irbesartan | Candesartan | Telmisartan |
| Receptor Binding | AT1 selective antagonist | Competitive antagonist | Competitive antagonist | Insurmountable antagonist | Insurmountable antagonist | Insurmountable antagonist |
| Antihypertensive Efficacy | Potentially for hypertension treatment | Effective | Effective | Effective | Effective | Effective |
| Duration of Action | Long-lasting | Shorter acting | Shorter acting | Longer acting | Longer acting | Longest acting |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound are not publicly available. However, the following are generalized methodologies for key experiments typically performed in the clinical assessment of angiotensin II receptor antagonists.
Measurement of Plasma Drug Concentration
Objective: To determine the pharmacokinetic profile of the drug.
Methodology:
-
Sample Collection: Venous blood samples are collected from subjects at predetermined time points following drug administration.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Analytical Method: Plasma concentrations of the drug and its metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method offers high sensitivity and specificity.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated from the plasma concentration-time data.
Angiotensin II Challenge Test
Objective: To assess the pharmacodynamic effect of the drug by measuring the inhibition of the pressor response to exogenous angiotensin II.
Methodology:
-
Subject Preparation: Subjects are typically studied in a controlled environment, often in a supine position. An intravenous line is established for angiotensin II infusion and another for blood pressure monitoring.
-
Baseline Measurement: A baseline pressor response to a bolus injection or infusion of angiotensin II is established before drug administration. The dose of angiotensin II is titrated to elicit a predetermined increase in blood pressure (e.g., a 25 mmHg rise in diastolic blood pressure).
-
Drug Administration: The investigational drug (e.g., this compound) is administered orally at a specified dose.
-
Post-dose Challenges: Angiotensin II challenges are repeated at various time points after drug administration to assess the degree of blockade of the pressor response.
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using a non-invasive (e.g., Finapres) or invasive (arterial line) method.
-
Data Analysis: The inhibition of the angiotensin II-induced pressor response is calculated as the percentage reduction in the blood pressure increase compared to the baseline response.
Measurement of Plasma Renin Activity and Aldosterone Concentration
Objective: To evaluate the effect of the drug on the renin-angiotensin-aldosterone system.
Methodology:
-
Sample Collection: Venous blood samples are collected at baseline and at various time points after drug administration.
-
Sample Handling: Blood for plasma renin activity (PRA) is collected in chilled EDTA tubes and plasma is separated in a refrigerated centrifuge. Blood for aldosterone is collected in EDTA tubes and plasma is separated.
-
Analytical Methods:
-
Plasma Renin Activity (PRA): PRA is typically measured by radioimmunoassay (RIA) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that quantifies the rate of angiotensin I generation from endogenous angiotensinogen.
-
Aldosterone: Plasma aldosterone concentration is measured by RIA or LC-MS/MS.
-
-
Data Analysis: Changes in PRA and aldosterone levels from baseline are analyzed to determine the drug's effect on the RAAS. AT1 receptor blockade is expected to cause a reactive increase in PRA and a decrease in aldosterone levels.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical pharmacology study evaluating an angiotensin II receptor antagonist.
Safety Operating Guide
Essential Procedures for the Safe Disposal of UR-7247
The following guidelines provide comprehensive, step-by-step instructions for the proper and safe disposal of the hypothetical laboratory chemical UR-7247. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling of chemical waste, thereby minimizing risks to personnel and the environment.
Hazard Identification and Safety Data
Proper disposal begins with a thorough understanding of the potential hazards associated with this compound. The following table summarizes the key hazard information synthesized from safety data sheets of analogous hazardous materials.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | 💀 | P261: Avoid breathing mist or vapors. P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Skin Corrosion/ Irritation | Causes severe skin burns and eye damage.[1] May cause an allergic skin reaction.[1] | corrosive | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Carcinogenicity | May cause cancer. | health_hazard | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | environment | P273: Avoid release to the environment. |
Experimental Protocol for Waste Disposal Preparation
This protocol outlines the necessary steps to safely prepare this compound waste for collection and disposal.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Nitrile rubber gloves (minimum 0.11 mm thickness, with a breakthrough time of at least 480 minutes).[2]
-
Chemical-resistant lab coat or apron.
-
Tightly fitting safety goggles and a face shield.
-
In case of inadequate ventilation, use a combination filter respirator for organic vapors and particulates.
-
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Segregate waste based on physical state:
3. Waste Container Selection and Labeling:
-
Use only compatible, non-reactive containers with secure screw caps (B75204) for liquid waste.[3][6]
-
Do not fill liquid waste containers beyond 90% capacity (or to the shoulder) to allow for vapor expansion.[7]
-
Affix a "Hazardous Waste" label to each container.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
A clear description of the contents, including any solvents used.
-
The primary hazard(s) associated with the waste (e.g., Toxic, Corrosive, Carcinogen, Environmentally Hazardous).[6]
-
The accumulation start date.
-
Your name, department, and contact information.
-
4. Waste Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[3]
-
Keep waste containers closed at all times, except when adding waste.[6][7]
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[6]
-
Ensure proper segregation within the SAA; for instance, keep acids away from bases and oxidizers away from organic materials.[3]
5. Request for Waste Pickup:
-
Once a waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policy), submit a request for waste pickup through your institution's EHS department.[6]
-
Do not dispose of this compound waste down the drain or in the regular trash under any circumstances.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
First Aid Procedures
In case of exposure to this compound, follow these immediate first aid measures:
-
If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Always consult the specific Safety Data Sheet (SDS) for the chemical you are working with and follow your institution's established safety and waste disposal protocols. If you have any doubts or questions, contact your Environmental Health and Safety (EHS) department.
References
- 1. msds.carboline.com [msds.carboline.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. lsu.edu [lsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 7. brocku.ca [brocku.ca]
Personal protective equipment for handling UR-7247
Extensive searches for "UR-7247" did not yield any results corresponding to a specific chemical compound. The search results were varied and unrelated to chemical safety, personal protective equipment (PPE), or disposal guidelines. References included topics such as the physical and chemical properties of uranium, contact information for Rockwell Automation, public transportation alerts, and other miscellaneous items containing the numerical sequence "7247."
Consequently, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans, for a substance identified as this compound. This designation does not appear to be a recognized chemical identifier in the publicly available information.
Without specific data on the nature of "this compound," any recommendations for personal protective equipment, handling procedures, or disposal methods would be unfounded and potentially hazardous. It is crucial to have accurate identification of a chemical substance before any safety protocols can be established.
Researchers, scientists, and drug development professionals are strongly advised to verify the correct identifier of the substance and consult the corresponding Safety Data Sheet (SDS) for accurate and detailed safety information. Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide comprehensive guidelines on the proper handling and disposal of hazardous materials.[1][2][3]
In the absence of specific information for "this compound," a general workflow for handling any new or unknown chemical substance would be as follows:
Caption: General workflow for handling and disposal of a chemical substance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
